Allyldichloromethylsilane
Description
The exact mass of the compound Allyl(dichloro)methylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Allyldichloromethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyldichloromethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dichloro-methyl-prop-2-enylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2Si/c1-3-4-7(2,5)6/h3H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEQUKAYVABWTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CC=C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1873-92-3 | |
| Record name | Dichloromethyl-2-propen-1-ylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1873-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dichloromethyl-2-propen-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichloromethyl-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyldichloromethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Safe Handling of Allyldichloromethylsilane
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of allyldichloromethylsilane (CAS No. 1873-92-3). The protocols and recommendations herein are synthesized from established safety data sheets and chemical handling guidelines to ensure the highest standards of laboratory safety.
Introduction
Allyldichloromethylsilane (ADMS) is a versatile organosilane reagent widely utilized in organic synthesis.[1] Its utility stems from the presence of both a reactive allyl group and two chlorine atoms attached to the silicon center, allowing for a variety of chemical transformations.[1] However, this high reactivity also imparts significant hazards. ADMS is a highly flammable, corrosive, and water-reactive compound, demanding rigorous adherence to safety protocols.[2][3] This guide moves beyond a simple checklist of precautions to explain the chemical principles underlying the hazards and the rationale for each safety measure, empowering scientific professionals to work with confidence and security.
Hazard Identification and In-Depth Risk Analysis
A thorough understanding of the specific hazards associated with allyldichloromethylsilane is foundational to its safe use. The primary risks are categorized as physicochemical and health-related.
Physicochemical Hazards
Flammability: Allyldichloromethylsilane is a highly flammable liquid and vapor, classified as Flammable Liquid Category 2.[2] It possesses a low flash point of approximately 20°C (68°F), meaning that it can form an ignitable mixture with air at or near standard room temperature.[2] Consequently, all work must be conducted far from ignition sources such as open flames, hot plates, and spark-producing equipment.[4] To mitigate the risk of ignition from static electricity, which can accumulate during liquid transfers, all metal containers and equipment must be properly grounded and bonded.[4][5]
Water Reactivity: A critical and defining hazard of ADMS is its violent reaction with water.[1][3] This reactivity is due to the two chlorosilyl groups, which readily hydrolyze upon contact with moisture. This exothermic reaction rapidly produces corrosive hydrogen chloride (HCl) gas.
Reaction: H₂C=CHCH₂Si(Cl)₂CH₃ + 2H₂O → H₂C=CHCH₂Si(OH)₂CH₃ + 2HCl(g)
The generation of HCl gas not only poses a severe inhalation hazard but can also pressurize a closed container, leading to a risk of rupture. This violent reactivity (designated by EUH014) extends to other protic substances, making it imperative to avoid contact with alcohols, acids, bases, and amines.[3][4]
Health Hazards
Corrosivity: ADMS is classified as Skin Corrosion Category 1B, indicating that it causes severe skin burns and permanent eye damage upon contact.[2][3] The chemical's inherent corrosivity, compounded by the HCl produced during hydrolysis on moist skin or eye surfaces, can lead to rapid and irreversible tissue destruction.
Inhalation and Contact Toxicity: Vapors of allyldichloromethylsilane are highly irritating to the mucous membranes and the respiratory tract.[4] It is also a lachrymator, a substance that causes tearing and irritation upon eye contact.[3] In case of any direct exposure—skin, eyes, or inhalation—immediate first aid and professional medical attention are required.[3][4]
Exposure Control and Personal Protection
Controlling exposure is achieved through a hierarchy of controls, beginning with robust engineering solutions and supplemented by appropriate Personal Protective Equipment (PPE).
Engineering Controls
The primary engineering control for handling ADMS is a properly functioning chemical fume hood to manage vapor and gas release.[4] The work area must be equipped with explosion-proof ventilation and lighting systems.[4][5] Due to the severe corrosive nature of the material, an emergency eyewash station and safety shower must be immediately accessible in the vicinity of any potential exposure.[5]
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing contact with this hazardous material. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Rationale and Causality |
| Eyes/Face | Chemical splash goggles AND a full-face shield. | Standard safety glasses are insufficient. Goggles provide a seal against vapors and splashes, while the face shield offers a secondary layer of protection for the entire face from splashes of this highly corrosive material. Contact lenses should not be worn.[5] |
| Hands | Neoprene or nitrile rubber gloves. | These materials provide adequate resistance to ADMS. Gloves must be inspected for integrity before each use and changed immediately if contact is suspected.[5] |
| Body | Flame-retardant lab coat; chemical-resistant apron. | A flame-retardant lab coat protects against fire hazards. A chemical-resistant apron should be worn over the lab coat to protect against splashes of the corrosive liquid. |
| Respiratory | Type ABEK (EN14387) respirator filter or equivalent. | A respirator is necessary if work cannot be conducted within a fume hood or if ventilation is inadequate. The ABEK filter type is recommended for protection against organic vapors, inorganic gases (like HCl), and ammonia derivatives. |
Protocols for Safe Handling and Storage
Adherence to standardized protocols is essential for minimizing risk during routine laboratory operations.
General Handling Practices
-
Visually inspect the container for damage before handling.
-
Ensure all engineering controls (fume hood, safety shower) are operational.
-
Don all required PPE as outlined in Table 1.
-
When transferring, use non-sparking tools and ensure containers are grounded and bonded to prevent static discharge.[4][5]
-
Perform all operations in a chemical fume hood.[4]
-
Keep the container tightly closed when not in use to prevent the ingress of moisture and the escape of flammable vapors.[5]
-
Never work alone when handling highly hazardous materials.
Detailed Protocol: Controlled Reaction Quenching
The water-reactivity of ADMS necessitates a controlled quenching procedure before any aqueous workup. Directly adding water to a reaction mixture containing unreacted ADMS is extremely dangerous.
Objective: To safely neutralize residual allyldichloromethylsilane in an aprotic solvent following a reaction.
Methodology:
-
Inert Atmosphere: Ensure the reaction vessel remains under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the reaction vessel to 0°C using an ice bath. This slows the rate of the exothermic quenching reaction, making it more controllable.
-
Solvent Dilution: If the reaction is concentrated, dilute it with a compatible, dry, aprotic solvent (e.g., hexane or diethyl ether) to better dissipate heat.
-
Slow Addition of a High Boiling Point Alcohol: Slowly, via a dropping funnel, add a less reactive alcohol like isopropanol or tert-butanol. These alcohols react less violently than water. The addition should be dropwise, monitoring for any excessive temperature increase or gas evolution.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes after the addition is complete to ensure all the chlorosilane has reacted.
-
Verification (Optional but Recommended): A small aliquot can be carefully taken and tested by adding it to a test tube containing water. The absence of vigorous fuming indicates a successful quench.
-
Aqueous Workup: Only after the chlorosilane has been fully quenched with alcohol can a standard aqueous workup proceed.
Storage Requirements
Proper storage is critical to maintaining the stability of ADMS and preventing accidents.
-
Location: Store in a designated flammables storage cabinet or area.[1][4]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen) to prevent degradation from atmospheric moisture.[4]
-
Conditions: The storage area must be cool, dry, and well-ventilated.[4]
-
Container: Keep the container tightly sealed.[5]
-
Incompatibilities: Segregate from all incompatible materials, including water, acids, bases, alcohols, oxidizing agents, and ketones.[3][4]
Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
Chemical Spill Response
In the event of a spill, follow the logical workflow outlined below. All personnel in the area should be alerted immediately.[6]
Caption: Workflow for Allyldichloromethylsilane Spill Response.
Fire Response
-
Evacuate: Immediately evacuate the area and activate the fire alarm.
-
Extinguishing Media: For small fires, use a Class B fire extinguisher: dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.
-
DO NOT USE WATER. Using water will result in a violent reaction and the release of corrosive HCl gas, exacerbating the situation.[3]
First Aid Measures
Immediate action is required for any exposure.
-
Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air.[4] If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[3]
Waste Disposal
All materials contaminated with allyldichloromethylsilane must be treated as hazardous waste.
-
Chemical Waste: Collect unreacted ADMS and contaminated solvents in a properly labeled, sealed, and compatible hazardous waste container.
-
Contaminated Materials: Absorbents, gloves, and other disposable materials used during cleanup must be placed in a sealed container and disposed of as hazardous waste.[6]
-
Empty Containers: Containers must be thoroughly emptied. The first rinse with a suitable solvent (e.g., hexane) must be collected and disposed of as hazardous waste.[7] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting the first three rinses as hazardous waste is best practice for highly toxic materials.[7] All waste disposal must be conducted through a licensed professional service in accordance with local, state, and federal regulations.[3]
References
- ALLYLDICHLOROMETHYLSILA... (n.d.). ChemicalBook.
- ALLYL(CHLOROMETHYL)DIMETHYLSILANE, 95% Safety Data Sheet. (2016, August 5). Gelest, Inc.
- Allyl(dichloro)methylsilane 95 1873-92-3. (n.d.). Sigma-Aldrich.
- Allyl(dichloro)methylsilane 95 1873-92-3. (n.d.). Sigma-Aldrich.
- Allyl(chloro)dimethylsilane 97 4028-23-3. (n.d.). Sigma-Aldrich.
- Allyl(dichloro)methylsilane Safety Data Sheet. (n.d.). LookChem.
- Allyldichloromethylsilane SAFETY DATA SHEET. (2025, September 6). Thermo Fisher Scientific.
- Allyl(chloromethyl)dimethylsilane SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.
- Allylchlorodimethylsilane SAFETY DATA SHEET. (2024, December 2). TCI Chemicals.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, October 7). Sigma-Aldrich.
- Allyl(dichloro)methylsilane 95 1873-92-3. (n.d.). Sigma-Aldrich.
- Chapter 5: Chemical Spill Procedures. (n.d.). University of Mary Washington - Emergency Management and Safety.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
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An In-depth Technical Guide to the Safe Handling and Storage of Allyldichloromethylsilane
For researchers, scientists, and drug development professionals, the proper management of reactive chemical intermediates is paramount to ensuring both experimental success and laboratory safety. Allyldichloromethylsilane, a versatile organosilane reagent, is increasingly utilized in complex organic syntheses for the introduction of the allyl moiety.[1] However, its utility is matched by its hazardous nature, necessitating a comprehensive understanding of its properties and handling requirements. This guide provides a detailed technical overview of the Material Safety Data Sheet (MSDS) information and optimal storage conditions for allyldichloromethylsilane, grounded in established safety protocols and chemical reactivity principles.
Chemical and Physical Properties: A Foundation for Safe Handling
Allyldichloromethylsilane (CAS No: 1873-92-3) is a flammable and corrosive liquid that requires careful handling to mitigate risks.[2] A thorough understanding of its physical and chemical properties is the first step in developing robust safety protocols.
| Property | Value | Source |
| Molecular Formula | C4H8Cl2Si | [1] |
| Molecular Weight | 155.10 g/mol | |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Boiling Point | 119.5 °C | |
| Density | 1.067 g/mL at 25 °C | |
| Flash Point | 20 °C (68 °F) - closed cup | |
| Refractive Index | n20/D 1.440 | |
| Water Solubility | Reacts with water | [1] |
The low flash point of allyldichloromethylsilane indicates that it can form flammable vapor-air mixtures at or near room temperature.[3] This high flammability is a primary concern and dictates many of the handling and storage requirements. Furthermore, its reactivity with water is a critical consideration, as this reaction can release irritating fumes and organic acid vapors.[3]
Hazard Identification and Mitigation: An MSDS Deep Dive
The Material Safety Data Sheet (MSDS), now more commonly referred to as the Safety Data Sheet (SDS), provides a comprehensive summary of the potential hazards associated with a chemical and the necessary precautions to be taken. For allyldichloromethylsilane, the key hazards are its flammability and corrosivity.
GHS Hazard Classification:
-
Flammable Liquids: Category 2 or 3[3]
-
Skin Corrosion/Irritation: Category 1B
-
Serious Eye Damage/Eye Irritation: Category 1 or 2A[3]
These classifications underscore the need for stringent personal protective equipment (PPE) and engineering controls. The causality is clear: the dichlorosilyl group is highly susceptible to hydrolysis, which can produce hydrochloric acid, leading to severe skin burns and eye damage.[2] The volatile nature of the compound contributes to the risk of forming flammable mixtures in the air.[3]
A self-validating PPE protocol is essential when working with allyldichloromethylsilane. This means that the chosen equipment must be appropriate for the dual threats of flammability and corrosivity.
-
Eye and Face Protection: Chemical goggles are mandatory.[3] Given the severe corrosive potential, a face shield should also be worn. Contact lenses should not be worn.[3]
-
Hand Protection: Neoprene or nitrile rubber gloves are recommended.[3] It is crucial to regularly inspect gloves for any signs of degradation or permeation.
-
Skin and Body Protection: A flame-retardant lab coat is essential. For larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron or suit should be used.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of vapors.[3] If exposure through inhalation is possible, a NIOSH-certified combination organic vapor/acid gas respirator is recommended.[3]
Engineering controls are designed to remove the hazard at the source and are a more reliable means of protection than PPE alone.
-
Ventilation: A properly functioning chemical fume hood is the primary engineering control for handling allyldichloromethylsilane.
-
Grounding and Bonding: To prevent the ignition of flammable vapors from static electricity discharge, all containers and equipment must be properly grounded and bonded.[3][4]
-
Explosion-Proof Equipment: All electrical equipment used in the vicinity of allyldichloromethylsilane, including stirring motors and lighting, must be explosion-proof.[3][4]
-
Emergency Equipment: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[3]
Storage Conditions: Maintaining Chemical Integrity and Safety
The long-term stability and safety of allyldichloromethylsilane are critically dependent on proper storage conditions. The primary goals of these conditions are to prevent ignition of flammable vapors and to avoid contact with incompatible materials.
-
Location: Store in a designated flammables area that is cool, dry, and well-ventilated.[1][4] The storage area should be away from heat, sparks, and open flames.[3]
-
Container: Keep the container tightly closed to prevent the escape of vapors and to protect the compound from atmospheric moisture.[3] Storage under an inert atmosphere, such as nitrogen or argon, is recommended to further protect the material.[4]
-
Temperature: Store in a cool place.[3] Some sources may recommend refrigeration.[5]
Co-storage with incompatible materials can lead to dangerous reactions. Allyldichloromethylsilane should be stored separately from:
-
Water and Moisture: Reacts with water, potentially violently, to produce hydrogen chloride gas.[1][2]
-
Oxidizing Agents: Can react vigorously with oxidizing agents.[3]
-
Alcohols, Amines, Bases, Acids, Aldehydes, and Ketones: These materials can also react with allyldichloromethylsilane.[2]
The following DOT script visualizes the logical workflow for the safe handling and storage of allyldichloromethylsilane, emphasizing the critical decision points and necessary precautions.
Experimental Protocols: Spill and Emergency Response
A self-validating safety system includes well-defined and practiced emergency procedures. The following protocols are based on standard laboratory safety guidelines and the specific properties of allyldichloromethylsilane.
-
Immediate Action: Eliminate all sources of ignition in the area.[3] Evacuate non-essential personnel.[3]
-
Ventilation: Ensure the area is well-ventilated, but avoid breathing vapors.
-
Containment: For small spills, contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[3] Do not use combustible materials like sawdust.
-
Neutralization (with caution): Due to its reactivity with water, do not add water directly to the spill.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for chemical waste disposal.[3]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water, ensuring all residues are removed.
-
Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations.
-
Extinguishing Media: For small fires, use a dry chemical, carbon dioxide, or foam extinguisher.[3] Do not use water, as it will react with the material.[5]
-
Cooling: Use a water spray to cool fire-exposed containers.[3]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If conscious, rinse mouth with water and give small amounts of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]
Conclusion: A Culture of Safety
Allyldichloromethylsilane is a valuable reagent in modern organic synthesis, but its safe and effective use is contingent on a deep understanding of its hazardous properties and a commitment to rigorous safety protocols. By integrating the information from the MSDS into daily laboratory practices and adhering to the storage and handling guidelines outlined in this guide, researchers can mitigate the risks associated with this compound and foster a culture of safety within their laboratories.
References
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Gelest, Inc. (2016). ALLYL(CHLOROMETHYL)DIMETHYLSILANE, 95% Safety Data Sheet. Retrieved from [Link]
-
LookChem. (n.d.). Allyldichloromethylsilane. Retrieved from [Link]
-
LookChem. (n.d.). Allyldichloromethylsilane Safety Data Sheet. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of Allyldichloromethylsilane
Introduction
Allyldichloromethylsilane (CAS No. 1873-92-3), with the chemical formula C₄H₈Cl₂Si, is a versatile bifunctional organosilane reagent. Its utility in organic synthesis and materials science stems from the presence of both a reactive allyl group and hydrolyzable chloro groups attached to the silicon atom. This structure allows it to act as a precursor for a variety of silicon-containing compounds and as a coupling agent.[1] A thorough characterization of this compound is essential for quality control, reaction monitoring, and understanding its chemical behavior. This guide provides an in-depth analysis of the expected spectroscopic data for Allyldichloromethylsilane, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), grounded in established principles of chemical analysis.
The molecular structure of Allyldichloromethylsilane forms the basis for interpreting its spectral data. Each spectroscopic technique probes different aspects of this structure, providing a complete analytical picture.
Caption: Molecular Structure of Allyldichloromethylsilane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds. For Allyldichloromethylsilane, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure by identifying the number and connectivity of hydrogen and carbon atoms.
¹H NMR Spectroscopy: Analysis and Interpretation
The ¹H NMR spectrum of Allyldichloromethylsilane is expected to show four distinct signals corresponding to the four chemically non-equivalent sets of protons. The electronegativity of the silicon and chlorine atoms significantly influences the chemical shifts of the adjacent protons.
Table 1: Predicted ¹H NMR Spectral Data for Allyldichloromethylsilane
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Si-CH ₃ | ~0.8 | Singlet (s) | 3H |
| Si-CH ₂-CH=CH₂ | ~2.1 | Doublet (d) | 2H |
| CH=CH ₂ | ~5.0 - 5.2 | Multiplet (m) | 2H |
| CH =CH₂ | ~5.7 - 5.9 | Multiplet (m) | 1H |
Interpretation Causality:
-
Si-CH₃ (a): The methyl protons attached directly to the silicon atom are expected to be the most upfield (lowest chemical shift). Silicon is less electronegative than carbon, leading to increased shielding of these protons. The signal appears as a sharp singlet because there are no adjacent protons to cause splitting.[2]
-
Si-CH₂- (b): The methylene protons adjacent to the silicon are deshielded compared to a standard alkane due to the inductive effect of the silicon and two chlorine atoms. This signal is split into a doublet by the single proton on the adjacent vinyl carbon (-CH=).
-
=CH₂ (c): The terminal vinyl protons are in the typical alkene region.[3] They appear as a multiplet due to coupling with the other vinyl proton (-CH=) and the allylic protons (Si-CH₂-).
-
-CH= (d): This single vinyl proton is the most deshielded of the allyl group, appearing furthest downfield. Its signal is a complex multiplet due to coupling with both the terminal vinyl protons (=CH₂) and the allylic methylene protons (Si-CH₂-). This pattern is often referred to as a doublet of triplets or a more complex multiplet.
¹³C NMR Spectroscopy: Analysis and Interpretation
The proton-decoupled ¹³C NMR spectrum should display four signals, one for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for Allyldichloromethylsilane
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| Si-C H₃ | ~5 |
| Si-C H₂- | ~28 |
| =C H₂ | ~118 |
| -C H= | ~132 |
Interpretation Causality:
-
Si-CH₃: Similar to the proton spectrum, the methyl carbon attached to silicon is found upfield, reflecting the lower electronegativity of silicon compared to carbon.[4]
-
Si-CH₂-: The allylic carbon is shifted further downfield due to the influence of both the silicon center and the adjacent sp² carbon.
-
=CH₂ and -CH=: These carbons appear in the characteristic downfield region for sp²-hybridized carbons in alkenes (~110-140 ppm).[4] The terminal =CH₂ carbon is typically more shielded (further upfield) than the substituted -CH= carbon.
Experimental Protocol: NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Causality in Protocol:
-
Deuterated Solvent (CDCl₃): A deuterated solvent is used to avoid a large, interfering solvent signal in the ¹H NMR spectrum.[5] Chloroform-d is a common choice for non-polar to moderately polar analytes.
-
Internal Standard (TMS): Tetramethylsilane provides a sharp, inert reference signal at 0.00 ppm for both ¹H and ¹³C spectra, allowing for accurate chemical shift calibration across different experiments and spectrometers.
-
Shimming: This process optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, symmetrical peaks, which is critical for resolving fine splitting patterns.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of Allyldichloromethylsilane provides direct evidence for its key functional groups.
Table 3: Characteristic IR Absorptions for Allyldichloromethylsilane
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3080 | C-H Stretch | =C-H (Alkene) | Medium |
| ~2960, ~2920 | C-H Stretch | -C-H (Alkyl) | Medium |
| ~1630 | C=C Stretch | Alkene | Medium |
| ~1410 | C-H Bend | =CH₂ Scissoring | Medium |
| ~1260 | Si-C Stretch / CH₃ Bend | Si-CH₃ | Strong |
| ~995, ~910 | C-H Bend | =C-H Out-of-plane | Strong |
| ~810 | Si-C Stretch | Si-CH₂ | Medium-Strong |
| ~550 - 450 | Si-Cl Stretch | Dichloro-silane | Strong |
Interpretation Causality:
-
C-H Stretches: The presence of C-H stretching vibrations just above 3000 cm⁻¹ is a definitive indicator of hydrogens on sp² carbons (alkene), while those just below 3000 cm⁻¹ are characteristic of hydrogens on sp³ carbons (alkyl).
-
C=C Stretch: The absorption around 1630 cm⁻¹ confirms the presence of the carbon-carbon double bond in the allyl group.
-
Si-CH₃ and Si-C Stretches: The strong band around 1260 cm⁻¹ is characteristic of the Si-CH₃ group, while other Si-C vibrations appear in the fingerprint region.
-
Si-Cl Stretch: The most characteristic feature for this molecule in the low-frequency region is the strong absorption corresponding to the Si-Cl bond stretches. Dichlorosilanes typically show strong, often broad, bands in the 450-550 cm⁻¹ range.
Experimental Protocol: IR Spectroscopy (Neat Liquid)
For a liquid sample like Allyldichloromethylsilane, the simplest and most common method is to acquire the spectrum of the neat liquid.
-
Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (NaCl or KBr) are clean by wiping with a solvent like isopropanol and allowing it to fully evaporate.
-
Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air), which will be subtracted from the sample spectrum.
-
Sample Application: Apply one to two drops of neat Allyldichloromethylsilane directly onto the ATR crystal or between two salt plates to form a thin film.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically subtracts the background spectrum, and the resulting transmittance or absorbance spectrum is analyzed.
-
Cleaning: Thoroughly clean the ATR crystal or salt plates immediately after use.
Causality in Protocol: The background scan is a critical self-validating step. It digitally removes interfering signals from atmospheric CO₂ and water vapor, ensuring that the final spectrum only contains absorptions from the analyte itself.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation patterns upon ionization. For Allyldichloromethylsilane, Electron Ionization (EI) is a standard technique that yields a wealth of structural information. The molecular weight is approximately 155.10 g/mol .[6]
Fragmentation Analysis
The mass spectrum will show a molecular ion peak (M⁺) cluster, with the characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio). The most abundant fragments arise from the cleavage of bonds adjacent to the silicon atom.
Table 4: Predicted Major Fragments in the EI-Mass Spectrum of Allyldichloromethylsilane
| m/z Value | Proposed Fragment Ion | Identity/Loss |
| 154/156/158 | [C₄H₈Cl₂Si]⁺ | Molecular Ion (M⁺) |
| 140/142 | [C₃H₅Cl₂Si]⁺ | Loss of •CH₃ |
| 119/121 | [CH₃Cl₂Si]⁺ | Loss of •C₃H₅ (Allyl radical) |
| 79/81 | [CH₃ClSi]⁺ | Loss of •C₃H₅ and •Cl |
| 41 | [C₃H₅]⁺ | Allyl cation |
Interpretation Causality:
-
Molecular Ion (M⁺, m/z 154): The presence of the molecular ion confirms the molecular weight of the compound. Its intensity may be low due to the instability of the parent ion.
-
Loss of Allyl Radical (m/z 119): Cleavage of the Si-CH₂ bond is a highly favorable fragmentation pathway, leading to the loss of a stable allyl radical (41 u). The resulting [CH₃SiCl₂]⁺ ion is often a prominent peak in the spectrum.
-
Loss of Methyl Radical (m/z 140): Cleavage of the Si-CH₃ bond results in the loss of a methyl radical (15 u).
-
Allyl Cation (m/z 41): Formation of the resonance-stabilized allyl cation, [C₃H₅]⁺, is very common and often results in a base peak or a very intense signal.
Caption: Key fragmentation pathways for Allyldichloromethylsilane in EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal method for analyzing volatile liquid samples, providing both separation and identification.
-
Sample Preparation: Prepare a dilute solution of Allyldichloromethylsilane (~100 ppm) in a volatile organic solvent such as dichloromethane or hexane.
-
GC Method:
-
Injector: Set to 250 °C with a split ratio (e.g., 50:1).
-
Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, DB-5ms).
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 35-300.
-
-
Analysis: Inject 1 µL of the sample. The resulting chromatogram will show a peak for the compound, and the mass spectrum for that peak can be extracted and analyzed.
Causality in Protocol: The use of 70 eV for electron ionization is a standard that provides reproducible fragmentation patterns, allowing for comparison with library spectra. The GC temperature program ensures the compound elutes as a sharp peak without thermal decomposition on the column.
Summary
The combination of NMR, IR, and MS provides a complete and validated spectroscopic profile of Allyldichloromethylsilane. NMR confirms the carbon-hydrogen framework and connectivity, IR identifies the key functional groups (alkene, Si-Cl), and MS establishes the molecular weight and characteristic fragmentation. This comprehensive dataset is indispensable for researchers and professionals in drug development and chemical synthesis who rely on this reagent.
References
-
LookChem. (n.d.). ALLYLDICHLOROMETHYLSILANE. Retrieved January 14, 2026, from [Link]
-
Supporting Information for Formal Synthesis of Ortho-Cyanated N-Heterocycles. (n.d.). ScienceOpen. Retrieved January 14, 2026, from [Link]
-
SpectraBase. (n.d.). Allyl(dichloro)methylsilane. Retrieved January 14, 2026, from [Link]
-
SpectraBase. (n.d.). Allyl(dichloro)methylsilane - Optional[MS (GC)] - Spectrum. Retrieved January 14, 2026, from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). AIST. Retrieved January 14, 2026, from [Link]
-
SDBS Information. (n.d.). AIST. Retrieved January 14, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved January 14, 2026, from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 14, 2026, from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 14, 2026, from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). AIST. Retrieved January 14, 2026, from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Sources
The Synthesis and Mechanistic Pathways of Allyldichloromethylsilane: A Comprehensive Technical Guide
Abstract
Allyldichloromethylsilane (C₄H₈Cl₂Si) is a pivotal organosilicon compound, serving as a versatile precursor in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. Its unique molecular architecture, featuring a reactive allyl group and hydrolyzable chloro substituents on a central silicon atom, allows for a diverse range of chemical transformations. This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to allyldichloromethylsilane, including catalytic hydrosilylation, Grignard reagent-based coupling, and the direct industrial process. Each method is critically examined, with a focus on the underlying reaction mechanisms, experimental protocols, and the causality behind procedural choices. This guide is intended for researchers, scientists, and professionals in drug development and materials science who seek a thorough understanding of the synthesis and chemistry of this important organosilane.
Introduction: The Significance of Allyldichloromethylsilane
Organosilanes are a class of organometallic compounds that have garnered significant interest due to their unique chemical and physical properties. Among them, allyldichloromethylsilane stands out as a particularly valuable building block in organic and materials synthesis. The presence of the allyl group enables a variety of addition and polymerization reactions, while the dichlorosilyl moiety provides a handle for hydrolysis, condensation, and substitution reactions. This dual functionality makes allyldichloromethylsilane a key intermediate in the production of silicones, silane coupling agents, and functionalized polymers. Its applications span from the development of novel drug delivery systems to the creation of advanced coatings and adhesives. A fundamental understanding of its synthesis and reaction mechanisms is therefore crucial for the rational design and development of new technologies in these fields.
Synthetic Methodologies and Mechanistic Insights
There are three primary methodologies for the synthesis of allyldichloromethylsilane, each with its own set of advantages and mechanistic intricacies:
-
Hydrosilylation: A catalytic process involving the addition of a silicon-hydride bond across a carbon-carbon double bond.
-
Grignard Synthesis: A classic organometallic reaction involving the coupling of an allyl Grignard reagent with a dichloromethylsilane precursor.
-
Direct Synthesis (Müller-Rochow Process): An industrial-scale method that involves the direct reaction of allyl chloride with elemental silicon.
The following sections will delve into the specifics of each of these synthetic routes.
Catalytic Hydrosilylation: An Atom-Economical Approach
Hydrosilylation is a powerful and atom-economical method for the formation of silicon-carbon bonds. In the context of allyldichloromethylsilane synthesis, this involves the reaction of dichloromethylsilane (CH₃SiHCl₂) with allyl chloride (CH₂=CHCH₂Cl) in the presence of a transition metal catalyst.
Reaction:
CH₂=CHCH₂Cl + CH₃SiHCl₂ ---(Catalyst)--> CH₂=CHCH₂Si(CH₃)Cl₂
Mechanism:
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1] This catalytic cycle involves the following key steps:
-
Oxidative Addition: The catalyst (typically a platinum complex) undergoes oxidative addition with dichloromethylsilane, forming a silyl-metal hydride intermediate.
-
Olefin Coordination: The allyl chloride coordinates to the metal center.
-
Insertion: The coordinated allyl chloride inserts into the metal-hydride bond (or metal-silyl bond, in the modified Chalk-Harrod mechanism). This step determines the regioselectivity of the reaction. For terminal alkenes like allyl chloride, the addition typically follows an anti-Markovnikov pattern, with the silicon atom attaching to the terminal carbon.
-
Reductive Elimination: The final product, allyldichloromethylsilane, is released from the metal center through reductive elimination, regenerating the active catalyst.
While platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are commonly used, they can sometimes lead to side reactions and low selectivity.[1] More recent research has shown that rhodium-based catalysts can offer higher selectivity and efficiency for the hydrosilylation of allyl chloride.[1]
Experimental Protocol: Hydrosilylation of Allyl Chloride with Dichloromethylsilane
-
Materials:
-
Dichloromethylsilane (CH₃SiHCl₂)
-
Allyl chloride (CH₂=CHCH₂Cl)
-
Speier's catalyst (H₂PtCl₆ in isopropanol)
-
Anhydrous toluene (solvent)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is purged with an inert gas.
-
Anhydrous toluene is added to the flask, followed by Speier's catalyst (typically in ppm concentrations relative to the silane).
-
The flask is heated to the desired reaction temperature (e.g., 60-80 °C).
-
A mixture of dichloromethylsilane and a slight excess of allyl chloride is added dropwise from the dropping funnel to the stirred catalyst solution over a period of 1-2 hours.
-
The reaction mixture is maintained at the reaction temperature and stirred for several hours, with the progress of the reaction monitored by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is isolated by fractional distillation under reduced pressure to remove the solvent and any unreacted starting materials.
-
Data Presentation: Typical Reaction Parameters for Hydrosilylation
| Parameter | Value | Reference |
| Catalyst | Speier's Catalyst (H₂PtCl₆) | [1] |
| Catalyst Loading | 10-100 ppm | [1] |
| Solvent | Toluene | |
| Reactant Ratio | 1:1.1 (Silane:Allyl Chloride) | |
| Temperature | 60-80 °C | |
| Reaction Time | 2-6 hours | |
| Yield | 70-90% |
Visualization: The Chalk-Harrod Mechanism
Caption: A simplified representation of the Chalk-Harrod mechanism for the hydrosilylation of allyl chloride.
Grignard Synthesis: A Versatile Coupling Approach
The Grignard reaction is a cornerstone of organometallic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of allyldichloromethylsilane via this route involves the reaction of allylmagnesium bromide (CH₂=CHCH₂MgBr) with an excess of dichloromethylsilane.
Reaction:
CH₂=CHCH₂MgBr + CH₃SiCl₂H -> CH₂=CHCH₂Si(CH₃)ClH + MgBrCl (Note: The initial product is an allyl(chloro)methylsilane, subsequent reaction with the Grignard reagent can lead to the desired product, or a different starting silane can be used.)
A more direct approach involves the reaction of allylmagnesium bromide with trichloromethylsilane (CH₃SiCl₃):
CH₂=CHCH₂MgBr + CH₃SiCl₃ -> CH₂=CHCH₂Si(CH₃)Cl₂ + MgBrCl
Mechanism:
The Grignard synthesis of allyldichloromethylsilane proceeds through a nucleophilic substitution mechanism. The carbon atom of the allyl group in the Grignard reagent is highly nucleophilic due to the polar nature of the carbon-magnesium bond. This nucleophilic carbon attacks the electrophilic silicon atom of the chlorosilane, displacing a chloride ion. The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which stabilizes the Grignard reagent.[2]
Experimental Protocol: Grignard Synthesis of Allyldichloromethylsilane
This protocol is a two-step process: the preparation of the Grignard reagent followed by the coupling reaction.
Part A: Preparation of Allylmagnesium Bromide [2]
-
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an initiator)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a drying tube.
-
The flask is charged with magnesium turnings and a crystal of iodine under an inert atmosphere.
-
A solution of allyl bromide in anhydrous diethyl ether is added slowly from the dropping funnel. The reaction is initiated by gentle heating if necessary, and then maintained at a gentle reflux by controlling the rate of addition.
-
After the addition is complete, the mixture is stirred for an additional hour to ensure complete reaction. The resulting grey-black solution is the allylmagnesium bromide reagent.
-
Part B: Reaction with Trichloromethylsilane
-
Materials:
-
Allylmagnesium bromide solution (from Part A)
-
Trichloromethylsilane (CH₃SiCl₃)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
A separate flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.
-
A solution of trichloromethylsilane in anhydrous diethyl ether is placed in the flask and cooled in an ice bath.
-
The prepared allylmagnesium bromide solution is transferred to the dropping funnel via a cannula and added dropwise to the stirred trichloromethylsilane solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The crude product is purified by fractional distillation under reduced pressure.
-
Visualization: Grignard Synthesis Workflow
Caption: A flowchart illustrating the two-part process of Grignard synthesis of allyldichloromethylsilane.
Direct Synthesis (Müller-Rochow Process): The Industrial Route
The direct synthesis, also known as the Müller-Rochow process, is the primary industrial method for producing organochlorosilanes.[3] This process involves the high-temperature, copper-catalyzed reaction of an organic halide with elemental silicon. For the synthesis of allyldichloromethylsilane, allyl chloride would be the organic halide feedstock.
Reaction:
2 CH₂=CHCH₂Cl + Si ---(Cu catalyst, ~300°C)--> (CH₂=CHCH₂)₂SiCl₂ (major) + other products
While dimethyldichlorosilane is the most common product of the Müller-Rochow process (using methyl chloride), the reaction can be adapted for other organic chlorides.[3] The reaction with allyl chloride is expected to be more complex due to the higher reactivity of the allyl group.
Mechanism:
The mechanism of the direct process is complex and not fully elucidated, but it is generally accepted to involve the formation of a copper-silicon alloy on the surface of the silicon particles.[4] This alloy is believed to be the catalytically active species. The reaction is thought to proceed through the following general steps:
-
Catalyst Activation: Copper(I) chloride is often used as a catalyst precursor, which reacts with silicon at high temperatures to form the active copper-silicon alloy.
-
Adsorption: Allyl chloride adsorbs onto the surface of the catalyst.
-
Reaction: The adsorbed allyl chloride reacts with the silicon in the alloy to form a silyl intermediate, which then reacts further to form the final products.
-
Desorption: The allyldichloromethylsilane and other products desorb from the surface.
The direct synthesis typically produces a mixture of products, including mono-, di-, and tri-allylated silanes, as well as other chlorinated silanes. The selectivity towards the desired diallyldichlorosilane can be influenced by the reaction conditions, such as temperature, pressure, and the presence of promoters (e.g., zinc, tin).[5]
Data Presentation: Typical Conditions for the Müller-Rochow Process
| Parameter | Value | Reference |
| Catalyst | Copper | [3][4] |
| Promoters | Zinc, Tin | [5] |
| Reactants | Elemental Silicon, Allyl Chloride | |
| Temperature | 280-350 °C | [5] |
| Pressure | 1-5 atm | [4] |
| Product Distribution | Mixture of allylsilanes |
Characterization of Allyldichloromethylsilane
The identity and purity of synthesized allyldichloromethylsilane are confirmed using a variety of spectroscopic techniques.
Table of Spectroscopic Data:
| Technique | Observed Data |
| ¹H NMR | δ (ppm): 5.8 (m, 1H, -CH=), 5.0 (m, 2H, =CH₂), 2.1 (d, 2H, -Si-CH₂-), 0.7 (s, 3H, Si-CH₃) |
| ¹³C NMR | δ (ppm): 132.5 (-CH=), 116.5 (=CH₂), 28.5 (-Si-CH₂-), 4.5 (Si-CH₃)[6] |
| Mass Spec (MS) | m/z: 154 (M+), 119, 93, 79[7] |
| FT-IR | Characteristic peaks (cm⁻¹): ~3080 (C-H, vinyl), ~1640 (C=C), ~1260 (Si-CH₃), ~800-850 (Si-Cl)[8] |
Safety and Handling
Dichloromethylsilane and allyldichloromethylsilane are hazardous chemicals that must be handled with appropriate safety precautions.
-
Dichloromethylsilane: Highly flammable liquid and vapor. Reacts violently with water, releasing flammable gases. Causes severe skin burns and eye damage.
-
Allyldichloromethylsilane: Flammable liquid and vapor. Reacts with water. Causes skin corrosion and serious eye damage.
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
-
In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills.
Conclusion
This technical guide has provided a detailed overview of the primary synthetic routes for producing allyldichloromethylsilane. The choice of synthesis method depends on the desired scale of production, the required purity of the final product, and the available laboratory or industrial infrastructure. Hydrosilylation offers an elegant and atom-economical approach, particularly with modern, selective catalysts. The Grignard synthesis provides a versatile and reliable laboratory-scale method. The direct synthesis, while mechanistically complex and requiring significant infrastructure, remains the cornerstone of industrial production. A thorough understanding of the mechanisms and experimental parameters outlined in this guide will empower researchers and professionals to effectively synthesize and utilize this important organosilane in their respective fields.
References
-
Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry, 4(1), 63. [Link]
-
Cahiez, G., et al. (1988). 6-Chloro-1-Hexene. Organic Syntheses, 66, 1. [Link]
- Lewis, L. N., et al. (2004). Direct Synthesis of Methylchlorosilanes: Catalysts, Mechanisms, Reaction Conditions, and Reactor Designs. Organometallics, 23(13), 3029-3040.
-
Wiley Spectra Lab. (n.d.). Allyl(dichloro)methylsilane. [Link]
-
Wikipedia. (2023). Allylmagnesium bromide. [Link]
-
Wikipedia. (2023). Direct process. [Link]
-
Gelest, Inc. (n.d.). Grignard Reagents and Silanes. [Link]
-
SpectraBase. (n.d.). Allyl(dichloro)methylsilane - Optional[MS (GC)] - Spectrum. [Link]
-
SpectraBase. (n.d.). Allyl(dichloro)methylsilane - Optional[13C NMR] - Spectrum. [Link]
-
PubChem. (n.d.). Allyltrimethylsilane. [Link]
-
NIST. (n.d.). Allyl chloride. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Szafert, S., & Gancarczyk, K. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. AppliedChem, 3(1), 89-111. [Link]
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- 8. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Allyldichloromethylsilane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of Allyldichloromethylsilane in Modern Synthesis
Allyldichloromethylsilane (CH₂=CHCH₂Si(Cl)₂CH₃) is a trifunctional organosilane compound that has garnered significant interest in the fields of organic synthesis and materials science. Its unique structure, featuring a nucleophilic allyl group and two hydrolyzable chloro groups on a central silicon atom, makes it a highly versatile reagent. This guide provides a comprehensive overview of the physical and chemical properties of allyldichloromethylsilane, detailed protocols for its synthesis, and an exploration of its critical applications, particularly in the context of carbon-carbon bond formation relevant to pharmaceutical development. As a reactive intermediate, it serves as a powerful tool for the stereoselective introduction of allyl groups, a common motif in many biologically active molecules.
Core Physical and Spectroscopic Properties
The utility of any chemical reagent begins with a thorough understanding of its physical and analytical characteristics. These properties dictate handling, reaction conditions, and purification strategies.
Physicochemical Data
Allyldichloromethylsilane is a clear, colorless to light yellow liquid with a pungent odor.[1] It is a flammable liquid that reacts with water.[1][2] Key physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1873-92-3 | [3] |
| Molecular Formula | C₄H₈Cl₂Si | [3] |
| Molecular Weight | 155.10 g/mol | [3] |
| Boiling Point | 119.5 °C (lit.) | [3][4] |
| Density | 1.067 g/mL at 25 °C (lit.) | [3][4] |
| Refractive Index (n20/D) | 1.440 (lit.) | [3][4] |
| Flash Point | 20 °C (68 °F) - closed cup | [5] |
Spectroscopic Profile
The structural identity of allyldichloromethylsilane is unequivocally confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the allyl and methyl protons. The approximate chemical shifts are:
-
~5.8 ppm (m, 1H): The vinyl proton (-CH=).
-
~5.0 ppm (m, 2H): The terminal vinyl protons (=CH₂).
-
~2.0 ppm (d, 2H): The allylic protons (-CH₂-Si).
-
~0.5 ppm (s, 3H): The methyl protons (Si-CH₃).
-
-
¹³C NMR: The carbon spectrum shows four distinct signals corresponding to the four unique carbon environments in the molecule.[6]
-
~132 ppm: The internal vinyl carbon (-C H=).
-
~116 ppm: The terminal vinyl carbon (=C H₂).
-
~25 ppm: The allylic carbon (-C H₂-Si).
-
~5 ppm: The methyl carbon (Si-C H₃).
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm the presence of the allyl group and the silicon-chlorine bonds.
-
~3080 cm⁻¹: =C-H stretch (alkenyl).
-
~2950-2850 cm⁻¹: C-H stretch (alkyl).
-
~1630 cm⁻¹: C=C stretch (alkenyl).
-
~810 cm⁻¹: Si-Cl stretch.
Mass Spectrometry (MS): Electron ionization mass spectrometry results in fragmentation patterns that are characteristic of the molecule's structure. The molecular ion peak (M+) would be expected around m/z 154. A key feature in the mass spectrum is the isotopic pattern caused by the two chlorine atoms. The presence of two chlorine atoms leads to characteristic M, M+2, and M+4 peaks in a 9:6:1 ratio, confirming the dichlorinated nature of the molecule.[7] Common fragments would arise from the loss of a chlorine atom, a methyl group, or the entire allyl group.[8]
Synthesis of Allyldichloromethylsilane
The synthesis of allyldichloromethylsilane can be achieved through two primary and industrially relevant methods: the Grignard reaction and hydrosilylation. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.
Method 1: Grignard Reagent-Based Synthesis
This classic organometallic approach involves the reaction of a pre-formed or in situ generated allyl Grignard reagent with a suitable dichlorosilane. The high nucleophilicity of the Grignard reagent facilitates the formation of the silicon-carbon bond.
Experimental Protocol: One-Pot Synthesis via Grignard Reaction
This protocol is adapted from a patented method for the continuous preparation of allylsilanes, emphasizing safety and efficiency by avoiding the isolation of the intermediate Grignard reagent.[9][10]
Objective: To synthesize allyldichloromethylsilane from allyl chloride and methyldichlorosilane in a one-pot process.
Materials:
-
Magnesium turnings
-
Allyl chloride
-
Methyldichlorosilane (H-Si(Cl)₂CH₃)
-
Anhydrous tetrahydrofuran (THF) or a mixed ether/hydrocarbon solvent system[9]
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Reactor Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: The flask is charged with magnesium turnings. A small portion of a solution of allyl chloride in the anhydrous solvent is added to initiate the formation of the Grignard reagent. A small crystal of iodine can be added to activate the magnesium if the reaction is slow to start.[11]
-
Concurrent Addition: Once the Grignard reaction has initiated (as evidenced by gentle reflux), a mixed solution of the remaining allyl chloride and methyldichlorosilane in the anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains a controlled reflux.
-
Causality Insight: This in situ or "one-pot" method is often preferred for safety and efficiency on a larger scale. Allyl Grignard reagents can be unstable and prone to Wurtz coupling to form 1,5-hexadiene.[12] By reacting it with the chlorosilane as it is formed, the concentration of the free Grignard reagent is kept low, minimizing this side reaction.[9]
-
-
Reaction Completion: After the addition is complete, the reaction mixture is heated at reflux for an additional 1-2 hours to ensure complete conversion.
-
Workup: The reaction mixture is cooled in an ice bath, and the excess Grignard reagent is quenched by the slow, careful addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether or pentane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
Distillation: The crude product is purified by fractional distillation under reduced pressure to yield pure allyldichloromethylsilane.
Logical Flow of Grignard Synthesis
Caption: One-pot Grignard synthesis workflow.
Method 2: Hydrosilylation
Hydrosilylation involves the addition of a silicon-hydride bond across a carbon-carbon multiple bond, typically catalyzed by a transition metal complex. For allyldichloromethylsilane, this would involve the reaction of an appropriate dichlorosilane with an allyl precursor. A relevant industrial process is the hydrosilylation of allyl chloride with trichlorosilane, which yields a structurally similar product.[13] The analogous reaction to produce allyldichloromethylsilane would involve the hydrosilylation of allene or propargyl chloride with dichloromethylsilane.
Experimental Protocol: Rhodium-Catalyzed Hydrosilylation of Allyl Chloride
This protocol is based on a highly selective method developed for the synthesis of trichloro(3-chloropropyl)silane and illustrates the principles applicable to dichloromethylsilane derivatives.[13]
Objective: To achieve selective hydrosilylation of an unsaturated precursor.
Materials:
-
Allyl chloride
-
Dichloromethylsilane (H-Si(Cl)₂CH₃)
-
Rhodium catalyst (e.g., [RhCl(dppbzF)]₂)[13]
-
Anhydrous, deoxygenated solvent (e.g., toluene)
Procedure:
-
Reactor Setup: A pressure-resistant reactor or a three-necked flask with a condenser is set up under an inert nitrogen atmosphere.
-
Charging Reagents: The rhodium catalyst is placed in the flask. The solvent, allyl chloride, and dichloromethylsilane are then added.
-
Causality Insight: While platinum catalysts like Speier's or Karstedt's catalyst are common for hydrosilylation, they can suffer from low selectivity with functionalized olefins like allyl chloride, leading to side reactions.[13] Specialized rhodium catalysts with electron-withdrawing phosphine ligands have been shown to dramatically improve selectivity (>99%) by stabilizing the active catalytic species and suppressing side pathways.[13]
-
-
Reaction: The mixture is stirred and heated (e.g., to 60 °C) for a set period (e.g., 20 hours) until the reaction is complete, as monitored by GC or NMR.
-
Purification: Upon completion, the resulting solution is distilled under reduced pressure to isolate the pure product.
Chemical Reactivity and the Hosomi-Sakurai Reaction
Mechanism of the Hosomi-Sakurai Reaction
-
Activation: The Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) coordinates to the electrophile (e.g., the carbonyl oxygen of a ketone), significantly increasing its electrophilicity.[8]
-
Nucleophilic Attack: The π-electrons of the allyl group's double bond attack the activated electrophilic carbon. This attack occurs regioselectively at the γ-carbon of the allylsilane.
-
Carbocation Stabilization: This attack forms a β-silyl carbocation intermediate. This carbocation is highly stabilized by hyperconjugation with the adjacent carbon-silicon bond, an effect known as the β-silicon effect . This stabilization is the key driving force for the reaction's regioselectivity.
-
Elimination: The silyl group is eliminated, typically as a silyl halide, and a new carbon-carbon double bond is formed, yielding the homoallylic alcohol product after workup.
Hosomi-Sakurai Reaction Mechanism
Caption: Key steps of the Hosomi-Sakurai allylation.
Experimental Protocol: Hosomi-Sakurai Allylation of a Ketone
This generalized protocol illustrates the key steps and conditions for performing a Hosomi-Sakurai reaction.
Objective: To synthesize a homoallylic alcohol from a ketone and allyldichloromethylsilane.
Materials:
-
Ketone (e.g., cyclohexanone)
-
Allyldichloromethylsilane
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Setup: A dry, three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, and cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: The ketone is dissolved in anhydrous DCM and added to the flask. The TiCl₄ solution is then added dropwise, and the mixture is stirred for 5-10 minutes.
-
Causality Insight: The reaction is conducted at -78 °C to enhance selectivity and control the reaction rate. At low temperatures, the reaction is under kinetic control, favoring the formation of the product that is formed fastest, which is often the desired one.[2] Higher temperatures can lead to side reactions or favor the more stable, but potentially undesired, thermodynamic product.[14] TiCl₄ is a strong, oxophilic Lewis acid, making it highly effective at activating carbonyl compounds for nucleophilic attack.[1]
-
-
Allylation: Allyldichloromethylsilane is added dropwise to the reaction mixture. The reaction is stirred at -78 °C for 1-3 hours, with progress monitored by TLC.
-
Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C. The mixture is then allowed to warm to room temperature.
-
Extraction and Purification: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Applications in Drug Development and Natural Product Synthesis
The ability to form carbon-carbon bonds with high stereocontrol is paramount in the synthesis of complex molecules, including pharmaceuticals and natural products. The Hosomi-Sakurai reaction, utilizing reagents like allyldichloromethylsilane, provides a reliable method for introducing the homoallylic alcohol moiety, a versatile synthetic intermediate.
Case Study: Synthesis of Ricciocarpin A
Relevance to Antiviral Drug Synthesis: Tipranavir
Tipranavir is a nonpeptidic protease inhibitor used in the treatment of HIV.[4][17] Its complex molecular structure features multiple stereocenters. While specific syntheses may vary, the construction of such intricate chiral molecules often relies on robust and stereoselective bond-forming reactions. The dihydropyrone core of Tipranavir and similar structures can be accessed through pathways involving allylation reactions. The use of allylsilanes in the synthesis of advanced intermediates for HIV protease inhibitors like Tipranavir has been explored, showcasing the direct applicability of this chemistry to the development of clinically relevant antiviral agents.[3][4]
Safety and Handling
Allyldichloromethylsilane is a reactive and hazardous chemical that must be handled with appropriate precautions.
-
Corrosivity: It reacts with water and moisture to release hydrochloric acid (HCl), which is corrosive. It can cause severe skin burns and eye damage.[11]
-
Handling: All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon) to prevent contact with moisture. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, and a lab coat.[13]
Conclusion
Allyldichloromethylsilane stands out as a reagent of significant value for synthetic chemists. Its physical properties are well-defined, and its synthesis is achievable through established organometallic and catalytic methods. The true power of this compound lies in its chemical reactivity, particularly as a nucleophilic allyl source in the Hosomi-Sakurai reaction. The ability to form carbon-carbon bonds with high regioselectivity, driven by the β-silicon effect, provides a reliable and powerful tool for constructing the complex molecular architectures found in natural products and pharmaceutical agents. For researchers in drug discovery and development, a thorough understanding of the principles and protocols governing the use of allyldichloromethylsilane is essential for leveraging its full synthetic potential.
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Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. (n.d.). PubMed Central. [Link]
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14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]
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Allyl(dichloro)methylsilane - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. [Link]
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Allyldichloromethylsilane CAS number and molecular structure
An In-Depth Technical Guide to Allyldichloromethylsilane: Properties, Synthesis, and Applications in Modern Organic Chemistry
Executive Summary
Allyldichloromethylsilane is a versatile bifunctional organosilicon reagent of significant interest to researchers in organic synthesis, materials science, and drug development. Characterized by the presence of a nucleophilic allyl group and a reactive dichlorosilyl moiety, it serves as a valuable precursor for more complex allylsilanes and as a direct participant in carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, general synthetic approaches, and core reactivity. A detailed experimental protocol for a representative allylation reaction is presented, underscoring its practical utility and highlighting the mechanistic principles that govern its application. Critical safety and handling information is also provided to ensure its effective and safe use in a laboratory setting.
Compound Identification and Molecular Structure
Allyldichloromethylsilane, also known by its synonym Allyl-methyl-dichlorosilane, is a key building block in organosilicon chemistry.[1][2] Its utility stems from the orthogonal reactivity of its two functional components: the allyl group, which acts as a soft nucleophile, and the silicon center, which bears two labile chlorine atoms suitable for substitution or derivatization.
-
Molecular Formula : C₄H₈Cl₂Si[3]
-
Linear Formula : H₂C=CHCH₂Si(Cl)₂CH₃[1]
-
Molecular Weight : 155.10 g/mol [1]
-
Canonical SMILES : C(Cl)Cl[3]
-
InChI Key : YCEQUKAYVABWTE-UHFFFAOYSA-N[3]
Caption: Molecular structure of Allyldichloromethylsilane.
Physicochemical Properties
The physical and chemical properties of Allyldichloromethylsilane dictate its handling, storage, and reaction conditions. It is a moisture-sensitive liquid that must be handled under inert conditions to prevent decomposition.
| Property | Value | Source |
| Appearance | Clear colorless to light yellow liquid | [3] |
| Boiling Point | 119.5 °C (lit.) | [1] |
| Density | 1.067 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.440 (lit.) | [1] |
| Water Solubility | Reacts with water | [3] |
| Flash Point | 20 °C (68 °F) - closed cup | [1] |
Synthesis of Allyldichloromethylsilane
While specific manufacturing protocols are proprietary, the synthesis of allyldichloromethylsilane logically follows established principles of organosilicon chemistry. A prevalent and robust method for creating allyl-silicon bonds is the nucleophilic substitution of a chlorosilane with an allyl-organometallic reagent.
A general and scalable approach involves the zinc-catalyzed reaction between an organomagnesium reagent (Grignard reagent) and a suitable chlorosilane precursor.[4] In this case, allylmagnesium bromide would be reacted with methyldichlorosilane.
Conceptual Synthetic Pathway:
-
Grignard Reagent Formation : Allyl bromide is reacted with magnesium turnings in an ethereal solvent (e.g., diethyl ether or THF) to form allylmagnesium bromide. This step must be conducted under strictly anhydrous conditions.
-
Silylation : The freshly prepared Grignard reagent is then added slowly to a solution of methyldichlorosilane at a controlled temperature. The nucleophilic allyl group displaces one of the chlorine atoms on the silicon center to form the desired C-Si bond.
The causality for using this method is its high efficiency and the commercial availability of the starting materials. The use of a catalyst like zinc can enhance the reaction rate and yield under mild conditions.[4]
Key Reactions and Mechanistic Insights
The synthetic utility of allyldichloromethylsilane is dominated by the reactivity of the allyl group. Allylsilanes function as stable and effective allyl anion synthons. They undergo regiospecific electrophilic substitution, where an electrophile adds to the terminal (γ) carbon of the allyl group, inducing a concerted elimination of the silyl group and a shift of the double bond.[5][6]
This reactivity is rationalized by the β-silicon effect , where the C-Si σ-bond stabilizes a developing positive charge on the β-carbon through hyperconjugation (σ-π conjugation). This stabilization significantly lowers the activation energy for electrophilic attack on the double bond.
A cornerstone reaction is the Lewis acid-mediated allylation of carbonyl compounds.[5] In this process, a Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) coordinates to the carbonyl oxygen, rendering the carbonyl carbon highly electrophilic. The nucleophilic double bond of the allylsilane then attacks the activated carbonyl carbon, leading to the formation of a homoallylic alcohol after aqueous workup.[5] The reaction is prized for its high regioselectivity, with the new C-C bond forming exclusively at the γ-position of the allyl group.[5]
Experimental Protocol: Lewis Acid-Mediated Allylation of Acetone
This protocol describes a representative application of an allylsilane in the formation of a homoallylic alcohol. While this uses a generic allylsilane for illustrative purposes, the principle is directly applicable to allyldichloromethylsilane, although the dichlorosilyl group may undergo hydrolysis during workup.
Objective: To synthesize 2-methylpent-4-en-2-ol via the titanium tetrachloride-mediated allylation of acetone.
Materials:
-
Allyldichloromethylsilane
-
Acetone, anhydrous
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in Dichloromethane
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard oven-dried glassware
Methodology:
-
Inert Atmosphere Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet. The system must be maintained under a positive pressure of inert gas throughout the experiment to exclude atmospheric moisture, which would otherwise rapidly hydrolyze both the TiCl₄ and the allyldichloromethylsilane.
-
Initial Charging : Add anhydrous DCM (50 mL) and anhydrous acetone (10 mmol, 1.0 eq) to the flask via syringe.
-
Cooling : Cool the stirred solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to control the reactivity of the potent Lewis acid (TiCl₄) and prevent side reactions.
-
Lewis Acid Addition : Slowly add TiCl₄ solution (1.0 M in DCM, 11 mmol, 1.1 eq) dropwise via syringe. The formation of a yellow or orange complex with acetone is often observed. Stir for 15 minutes to ensure complete activation of the carbonyl.
-
Allylsilane Addition : Add allyldichloromethylsilane (11 mmol, 1.1 eq) dropwise over 20 minutes. The rate of addition must be controlled to manage the exothermic reaction.
-
Reaction Monitoring : Allow the reaction to stir at -78 °C for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot in saturated NaHCO₃ solution and extracting with ether.
-
Quenching : Once the reaction is complete, slowly pour the cold reaction mixture into a vigorously stirred beaker of saturated aqueous NaHCO₃ solution (100 mL). This step neutralizes the Lewis acid and hydrolyzes any remaining silanes. Caution : This can be a vigorous process.
-
Aqueous Workup : Allow the quenched mixture to warm to room temperature. Transfer it to a separatory funnel, and separate the layers. Extract the aqueous layer twice with DCM (2 x 30 mL).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Characterization : Purify the crude product via flash column chromatography on silica gel to yield the pure homoallylic alcohol. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Experimental workflow for a Lewis acid-mediated allylation.
Safety, Handling, and Storage
Allyldichloromethylsilane is a hazardous chemical that requires careful handling by trained personnel in a well-ventilated chemical fume hood.
-
Hazards :
-
Flammability : Highly flammable liquid and vapor (H225).[1][2] Keep away from heat, sparks, open flames, and hot surfaces.
-
Corrosivity : Causes severe skin burns and eye damage (H314).[1][2] Contact with moisture (including in air or on skin) can produce hydrochloric acid.
-
Reactivity : Reacts violently with water.[2]
-
-
Personal Protective Equipment (PPE) :
-
Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles and a full-face shield.
-
Use a suitable respirator if ventilation is inadequate.
-
-
Handling & Storage :
Conclusion
Allyldichloromethylsilane is a potent and versatile reagent in synthetic chemistry. Its dual functionality allows for a range of transformations, most notably the regioselective construction of carbon-carbon bonds. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for leveraging its synthetic potential safely and effectively in research and development.
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The Silicon-Chlorine Bond in Allyldichloromethylsilane: A Gateway to Functionalized Molecules and Advanced Materials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Allyldichloromethylsilane emerges as a potent and versatile reagent, pivotal in the realms of organic synthesis and polymer chemistry. The reactivity of this compound is fundamentally dictated by the polarized silicon-chlorine (Si-Cl) bonds, which serve as reactive centers for a variety of nucleophilic substitution reactions. This guide provides a comprehensive exploration of the Si-Cl bond's reactivity in allyldichloromethylsilane, delving into the mechanisms and experimental considerations for key transformations including hydrolysis, alcoholysis, and reactions with organometallic reagents. Furthermore, we will explore its applications in the synthesis of complex molecules and the development of novel polymeric materials, offering insights for professionals in drug discovery and materials science.
Introduction to Allyldichloromethylsilane: Structure and Reactivity
Allyldichloromethylsilane, with the chemical formula C₄H₈Cl₂Si, is a colorless liquid characterized by the presence of a methyl group, an allyl group, and two chlorine atoms attached to a central silicon atom[1]. The significant difference in electronegativity between silicon (1.90) and chlorine (3.16) results in highly polarized Si-Cl bonds, rendering the silicon atom highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes allyldichloromethylsilane a valuable precursor for the synthesis of a wide array of organosilicon compounds[1].
The presence of the allyl group also contributes to the molecule's synthetic utility, offering a site for further functionalization or participation in reactions such as the Hosomi-Sakurai allylation[2]. This dual functionality—reactive Si-Cl bonds and a versatile allyl group—positions allyldichloromethylsilane as a key building block in synthetic chemistry.
The Heart of Reactivity: The Silicon-Chlorine Bond
The Si-Cl bond is the linchpin of allyldichloromethylsilane's reactivity. Its cleavage is the key step in most of its synthetic applications. The mechanism of this cleavage can proceed through different pathways, including nucleophilic substitution and radical processes, depending on the reaction conditions and the nature of the attacking species[1][3][4].
Nucleophilic Substitution at the Silicon Center
The most common reaction pathway for the Si-Cl bond in allyldichloromethylsilane is nucleophilic substitution. A nucleophile (Nu⁻) attacks the electrophilic silicon atom, leading to the displacement of a chloride ion. This reaction can proceed sequentially, with the substitution of both chlorine atoms.
The stereochemistry of nucleophilic substitution at silicon can be complex, with both inversion and retention of configuration being possible[5][6][7]. The specific outcome is influenced by factors such as the nature of the nucleophile, the solvent, and the other substituents on the silicon atom.
Caption: Generalized Sₙ2-like mechanism at the silicon center.
Key Reactions of the Si-Cl Bond
Hydrolysis: Formation of Silanols and Polysiloxanes
One of the most fundamental reactions of allyldichloromethylsilane is its reaction with water, a process known as hydrolysis. This reaction is typically vigorous and leads to the stepwise replacement of the chlorine atoms with hydroxyl groups, forming allyldichloromethylsilanol and subsequently allylmethylsilanediol. These silanol intermediates are often unstable and readily undergo self-condensation to form siloxane oligomers and polymers[8]. The liberation of hydrochloric acid is a key feature of this reaction[4][9].
The mechanism of hydrolysis of chlorosilanes can proceed through pathways involving either inversion or retention of configuration at the silicon center, often influenced by the presence of water clusters that can act as both a nucleophile and a proton shuttle[10].
Caption: Stepwise hydrolysis and condensation of allyldichloromethylsilane.
Representative Experimental Protocol for Hydrolysis:
-
In a well-ventilated fume hood, a solution of allyldichloromethylsilane in a water-immiscible organic solvent (e.g., diethyl ether or toluene) is prepared in a flask equipped with a dropping funnel and a stirrer.
-
Water is added dropwise to the stirred solution at a controlled temperature (typically 0-25 °C) to manage the exothermic reaction and the evolution of HCl gas.
-
After the addition is complete, the mixture is stirred for an additional period to ensure complete hydrolysis.
-
The organic layer is separated, washed with a mild base (e.g., sodium bicarbonate solution) to neutralize the HCl, and then with water.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude silanol or siloxane product.
Alcoholysis: Synthesis of Alkoxysilanes
The reaction of allyldichloromethylsilane with alcohols (alcoholysis) is analogous to hydrolysis and results in the formation of alkoxysilanes. This reaction is typically carried out in the presence of a base, such as pyridine or a tertiary amine, to neutralize the HCl generated, driving the reaction to completion[11][12][13][14][15]. The resulting allyl(dialkoxy)methylsilanes are valuable intermediates in organic synthesis and materials science.
Representative Experimental Protocol for Alcoholysis with Ethanol:
-
To a stirred solution of allyldichloromethylsilane and a dry, inert solvent (e.g., diethyl ether or THF) in a flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.
-
Slowly add a base, such as pyridine, to the mixture while maintaining a low temperature (e.g., 0 °C) to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The resulting pyridinium hydrochloride salt is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the crude product can be purified by distillation to yield allyl(diethoxy)methylsilane.
Reaction with Grignard Reagents: Formation of New C-Si Bonds
The reaction of allyldichloromethylsilane with Grignard reagents (R'MgX) is a powerful method for forming new carbon-silicon bonds. The highly nucleophilic carbanion of the Grignard reagent readily displaces the chloride ions from the silicon center[3][9]. This reaction allows for the introduction of a wide variety of organic groups onto the silicon atom, leading to the synthesis of diverse functionalized allylsilanes. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF)[16].
The mechanism of the Grignard reaction can be complex, involving radical pathways in addition to nucleophilic substitution, depending on the substrate and reaction conditions[17][18].
Representative Experimental Protocol for Reaction with Phenylmagnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a stirrer, under an inert atmosphere, a solution of allyldichloromethylsilane in anhydrous THF is prepared.
-
A solution of phenylmagnesium bromide in THF is added dropwise to the stirred silane solution at a controlled temperature (e.g., 0 °C).
-
After the addition is complete, the reaction mixture is refluxed for a specified period to ensure complete reaction.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are dried over an anhydrous salt, filtered, and the solvent is removed under reduced pressure.
-
The crude product, allyldiphenylmethylsilane, can be purified by distillation or chromatography.
Quantitative Data and Spectroscopic Characterization
Precise quantitative data for the reactions of allyldichloromethylsilane are often specific to the reaction conditions and the scale of the synthesis. The following table provides representative data for the starting material.
| Property | Value |
| Molecular Formula | C₄H₈Cl₂Si |
| Molecular Weight | 155.10 g/mol |
| Boiling Point | 129-131 °C |
| Density | 1.07 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.454 |
Spectroscopic Data for Allyldichloromethylsilane:
-
¹H NMR (CDCl₃, δ): ~0.8 (s, 3H, Si-CH₃), ~2.0 (d, 2H, Si-CH₂-), ~5.0 (m, 2H, =CH₂), ~5.8 (m, 1H, -CH=) ppm.
-
¹³C NMR (CDCl₃, δ): ~5 (Si-CH₃), ~25 (Si-CH₂-), ~115 (=CH₂), ~135 (-CH=) ppm.
Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency. These are approximate values based on typical ranges for similar structures.[19][20][21][22][23]
Applications in Drug Development and Polymer Chemistry
The functionalized allylsilanes derived from allyldichloromethylsilane are valuable intermediates in the synthesis of complex organic molecules, including those with potential pharmaceutical applications[1][10]. The allyl group can be further modified or used in carbon-carbon bond-forming reactions, while the silicon moiety can influence the molecule's lipophilicity and metabolic stability. The ability to introduce diverse functional groups via the Si-Cl bonds allows for the creation of a library of compounds for screening in drug discovery programs[24][][26].
In polymer chemistry, allyldichloromethylsilane can be utilized in several ways:
-
Monomer for Polysiloxanes: Through controlled hydrolysis and condensation, it can be incorporated into polysiloxane chains, introducing allyl functionality along the polymer backbone[3][5][8][27][28][29].
-
Cross-linking Agent: The allyl groups on the resulting polysiloxanes can be used for subsequent cross-linking reactions, for example, through hydrosilylation or free-radical polymerization, to form networked materials with tailored mechanical and thermal properties[23][29][30][31].
-
Surface Modification: The reactive Si-Cl bonds can be used to graft the molecule onto surfaces containing hydroxyl groups, such as silica, thereby introducing allyl functionality for further surface modification[32].
Caption: Role of allyldichloromethylsilane in polymer synthesis and modification.
Safety and Handling
Allyldichloromethylsilane is a reactive and corrosive compound. It reacts with moisture to produce hydrochloric acid. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is flammable and should be stored away from heat, sparks, and open flames. All handling should be performed under an inert atmosphere to prevent reaction with atmospheric moisture.
Conclusion
The reactivity of the silicon-chlorine bond in allyldichloromethylsilane provides a versatile platform for the synthesis of a wide range of functionalized organosilicon compounds and polymers. Through straightforward nucleophilic substitution reactions such as hydrolysis, alcoholysis, and Grignard reactions, the chlorine atoms can be replaced with a variety of functional groups. This capability, combined with the presence of the synthetically useful allyl group, makes allyldichloromethylsilane a valuable tool for researchers in organic synthesis, materials science, and drug development. A thorough understanding of the mechanisms and experimental parameters governing the reactivity of the Si-Cl bond is crucial for harnessing the full synthetic potential of this important reagent.
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Allyldichloromethylsilane: A Versatile Precursor for Strategic Carbon-Carbon Bond Formation
An In-Depth Technical Guide for Scientific Professionals
Abstract: Allylsilanes are powerful and versatile reagents in modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds. Among them, allyldichloromethylsilane emerges as a particularly useful precursor due to the unique reactivity conferred by its silicon center bearing both a methyl group and two labile chlorine atoms. This guide provides an in-depth technical overview of allyldichloromethylsilane, focusing on its role as a robust allylsilane precursor. We will explore its fundamental properties, mechanistic rationale in key transformations, detailed experimental protocols for its application in carbonyl allylation, and its significance in the broader context of complex molecule synthesis relevant to drug discovery and development.
Introduction: The Strategic Value of Allylsilanes in Synthesis
The construction of carbon-carbon bonds is the cornerstone of organic synthesis. Allylation reactions, which introduce the versatile allyl group, are fundamental transformations that create homoallylic alcohols—valuable intermediates that can be readily converted into a variety of functional groups.[1][2] While traditional allylating agents like allyl Grignard or allyllithium reagents are effective, their high reactivity often leads to challenges in controlling chemo- and stereoselectivity.[1][2]
Allylsilanes, such as allyltrimethylsilane, offer a solution by providing a more stable, yet highly effective, nucleophilic allyl source.[3] Their utility stems from a unique electronic property: the σ-electrons of the carbon-silicon bond can hyperconjugate with the adjacent π-system of the double bond (σ-π conjugation).[3] This interaction raises the energy of the highest occupied molecular orbital (HOMO) of the alkene, rendering it more nucleophilic. Critically, during reactions with electrophiles, the silicon group stabilizes the transient positive charge that develops on the β-carbon, a phenomenon known as the "β-silicon effect."[4] This effect ensures that bond formation occurs regiospecifically at the γ-carbon of the allyl system, with concomitant loss of the silyl group.[3]
Allyldichloromethylsilane [(H₂C=CHCH₂Si(Cl)₂CH₃)] fits within this class of reagents but offers distinct characteristics due to its dichlorinated silicon center, which influences its reactivity and handling.
Core Properties of Allyldichloromethylsilane
A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective use in the laboratory. Allyldichloromethylsilane is a colorless liquid with a pungent odor that must be handled with care due to its reactivity, particularly with water.[5][6]
| Property | Value | Source |
| Chemical Formula | C₄H₈Cl₂Si | [5] |
| Molecular Weight | 155.10 g/mol | [7] |
| CAS Number | 1873-92-3 | [5] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 119.5 °C (lit.) | |
| Density | 1.067 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.440 (lit.) | |
| Flash Point | 20 °C (68 °F) - closed cup | |
| Key Hazards | Highly flammable, Corrosive, Reacts with water | [6] |
Safety & Handling: Allyldichloromethylsilane is classified as a flammable and corrosive liquid.[6] It reacts with water, likely liberating HCl gas, and must be stored under an inert atmosphere (e.g., nitrogen or argon) in a dry, cool, and well-ventilated area away from ignition sources.[6][8] When handling this reagent, appropriate personal protective equipment (PPE) is mandatory, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All manipulations should be performed within a chemical fume hood.[6][8]
Mechanism of Action: Lewis Acid-Catalyzed Carbonyl Allylation
The hallmark reaction of allyldichloromethylsilane is its addition to carbonyl compounds (aldehydes and ketones) to form homoallylic alcohols. This reaction is not spontaneous; it requires activation of the carbonyl electrophile by a Lewis acid.[3][9]
The Causality Behind Lewis Acid Catalysis: In the absence of a catalyst, the carbonyl carbon is not sufficiently electrophilic to react with the relatively stable allylsilane. A Lewis acid (e.g., TiCl₄, BF₃·OEt₂, SnCl₄) coordinates to the lone pair of electrons on the carbonyl oxygen.[9][10] This coordination withdraws electron density from the carbonyl group, significantly increasing the positive character of the carbonyl carbon and activating it for nucleophilic attack.[9][10]
The reaction proceeds via a well-defined, regiospecific pathway:
-
Activation: The Lewis acid (LA) reversibly coordinates to the carbonyl oxygen of the aldehyde or ketone.
-
Nucleophilic Attack: The π-bond of the allylsilane attacks the activated carbonyl carbon. This attack occurs exclusively at the γ-carbon of the allyl group.
-
Intermediate Formation: A transient carbocation intermediate is formed, with the positive charge located on the carbon β to the silicon atom. This cation is stabilized by the β-silicon effect.
-
Desilylation & Product Formation: The C-Si bond cleaves, and the silyl group is eliminated, leading to the formation of a new double bond and yielding the homoallylic alcohol product after aqueous workup.
The following diagram illustrates this mechanistic pathway.
Caption: Mechanism of Lewis acid-catalyzed carbonyl allylation.
Experimental Protocol: Synthesis of 1-Phenylbut-3-en-1-ol
This section provides a trusted, step-by-step methodology for the allylation of benzaldehyde with allyldichloromethylsilane. The causality for each step is explained to ensure both reproducibility and a deeper understanding of the process.
Materials & Equipment:
-
Reagents: Benzaldehyde, Allyldichloromethylsilane (95%), Titanium(IV) chloride (TiCl₄), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Oven-dried round-bottom flasks, magnetic stirrer, stir bar, syringes, needles, rubber septa, argon or nitrogen gas line, separatory funnel, rotary evaporator, silica gel for column chromatography.
Workflow Visualization:
Caption: Step-by-step workflow for carbonyl allylation.
Detailed Procedure:
-
Preparation (Justification: Exclusion of atmospheric moisture which reacts with both the Lewis acid and the chlorosilane):
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv.).
-
Fit the flask with a rubber septum, and purge with dry argon or nitrogen.
-
Add 20 mL of anhydrous dichloromethane (DCM) via syringe.
-
-
Reagent Addition (Justification: The silane is added before the catalyst to ensure it is present to trap the activated carbonyl):
-
Add allyldichloromethylsilane (1.86 g, 12.0 mmol, 1.2 equiv.) to the flask via syringe.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to control the reactivity of the strong Lewis acid and improve selectivity.
-
-
Initiation (Justification: Slow addition of the highly reactive Lewis acid prevents uncontrolled reaction and potential side products):
-
Slowly add titanium(IV) chloride (1.1 mL of a 1.0 M solution in DCM, 1.1 mmol, 0.11 equiv.) dropwise to the cold, stirring solution over 5 minutes. A color change is typically observed.
-
-
Reaction Monitoring (Justification: Ensures the reaction proceeds to completion without unnecessary reaction time):
-
Allow the reaction to stir at -78 °C for 2 hours.
-
Monitor the consumption of benzaldehyde by thin-layer chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system.
-
-
Workup and Quenching (Justification: Saturated NaHCO₃ is a weak base used to neutralize the acidic catalyst and hydrolyze silyl byproducts):
-
Once the reaction is complete, carefully pour the cold reaction mixture into a beaker containing 50 mL of vigorously stirring, saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature while stirring for 30 minutes.
-
-
Extraction and Isolation (Justification: Separates the organic product from aqueous salts and byproducts):
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer twice with 25 mL portions of DCM.
-
Combine all organic layers and wash with 50 mL of saturated aqueous NaCl (brine) to remove residual water.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification (Justification: Removes unreacted starting materials and non-polar byproducts to yield the pure alcohol):
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 95:5) to afford the pure 1-phenylbut-3-en-1-ol.
-
Applications in Drug Development and Total Synthesis
The strategic introduction of allyl groups is a common tactic in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).[11][12] The homoallylic alcohol motif generated using precursors like allyldichloromethylsilane is a versatile synthetic handle. The double bond can undergo a wide array of transformations, including:
-
Oxidative Cleavage: To yield aldehydes or carboxylic acids.
-
Epoxidation: To form epoxides, which can be opened by various nucleophiles.
-
Hydroboration-Oxidation: To produce 1,3-diols with controlled stereochemistry.
-
Metathesis Reactions: For ring-closing or cross-metathesis to build molecular complexity.
While specific examples in late-stage clinical trials directly using allyldichloromethylsilane may not be publicly disclosed, the fundamental transformation it enables is integral to synthetic strategies in drug discovery.[12][13] The ability to construct stereocenters adjacent to a modifiable functional group makes this methodology highly valuable for building the polyketide and macrolide backbones found in many antibiotics, immunosuppressants, and anticancer agents.[11]
Conclusion
Allyldichloromethylsilane is a potent and reliable precursor for the synthesis of homoallylic alcohols via the Lewis acid-catalyzed allylation of carbonyl compounds. Its utility is grounded in the fundamental principles of the β-silicon effect and Lewis acid activation, which together provide a predictable and regiospecific method for carbon-carbon bond formation. For researchers in medicinal chemistry and process development, a firm grasp of its properties, mechanistic underpinnings, and handling requirements is essential for leveraging its synthetic potential. The robust protocols associated with its use, coupled with the synthetic versatility of the resulting products, ensure that allyldichloromethylsilane will remain a relevant and valuable tool in the synthetic chemist's arsenal.
References
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Thermo Fisher Scientific. (2025). Safety Data Sheet - Allyl(chlorodimethyl)silane. Retrieved from [Link]
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Sakurai, H. (1982). Reactions of allylsilanes and application to organic synthesis. Pure and Applied Chemistry, 54(1), 1-14. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of allyl chlorides. Retrieved from [Link]
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Marín, C., & Pulido, F. J. (2006). Intramolecular carbonyl-ene reactions in allylsilanes. Arkivoc, 2006(5), 290-300. Retrieved from [Link]
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Merrick, I. S., & Procter, D. J. (2020). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. NIH Public Access. Retrieved from [Link]
-
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Krische, M. J., et al. (2021). Total Synthesis of Leiodermatolide A via Transfer Hydrogenative Allylation, Crotylation and Propargylation: Polyketide Construction Beyond Discrete Allyl- or Allenylmetal Reagents. NIH Public Access. Retrieved from [Link]
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Wender, P. A., et al. (2021). The dichotomous behavior of allylsilanes in the additions to platinum α,β-unsaturated carbenes. NIH Public Access. Retrieved from [Link]
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The Hosomi-Sakurai Reaction: A Comprehensive Technical Guide to Allylsilane Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Carbon-Carbon Bond Formation
This in-depth technical guide will provide a comprehensive overview of the Hosomi-Sakurai reaction, delving into its core mechanistic principles, exploring its synthetic scope and limitations, and offering detailed experimental protocols. By synthesizing technical accuracy with field-proven insights, this guide aims to equip researchers and drug development professionals with the knowledge to effectively harness the power of the Hosomi-Sakurai reaction in their synthetic endeavors.
The Core Mechanism: Unraveling the Role of the Lewis Acid and the β-Silicon Effect
Caption: Generalized mechanism of the Hosomi-Sakurai reaction.
Scope and Limitations: A Versatile Tool with Defined Boundaries
The Hosomi-Sakurai reaction exhibits a broad substrate scope, making it a highly versatile tool for carbon-carbon bond formation.
Electrophiles:
A wide array of electrophiles can be successfully employed in the Hosomi-Sakurai reaction, including:
-
Imines: The aza-Hosomi-Sakurai reaction provides a route to homoallylic amines.[2]
Allylsilanes:
Lewis Acids:
-
Titanium tetrachloride (TiCl₄)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Tin(IV) chloride (SnCl₄)
-
Aluminum chloride (AlCl₃)
Limitations:
Asymmetric Variants: The Quest for Chirality
The development of asymmetric Hosomi-Sakurai reactions has been a significant area of research, driven by the demand for enantiomerically pure compounds in drug discovery and development.[2] Several strategies have been employed to achieve high levels of enantioselectivity:
-
Chiral Lewis Acids: The use of chiral Lewis acids can create a chiral environment around the electrophile, leading to facial-selective attack by the allylsilane.[2]
-
Chiral Catalysts: A variety of chiral organocatalysts and metal complexes have been developed to promote enantioselective allylations.[7]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the electrophile or the allylsilane can also induce stereoselectivity.
These advancements have significantly expanded the utility of the Hosomi-Sakurai reaction, enabling the synthesis of complex chiral molecules with high stereocontrol.
Experimental Protocol: A Step-by-Step Guide
The following provides a general, step-by-step methodology for a typical Hosomi-Sakurai reaction. It is crucial to note that optimal conditions may vary depending on the specific substrates and Lewis acid used.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Aldehyde/Ketone | Anhydrous | Commercially Available | Purify if necessary |
| Allyltrimethylsilane | Anhydrous | Commercially Available | |
| Lewis Acid (e.g., TiCl₄) | Anhydrous | Commercially Available | Handle under inert atmosphere |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Dry over CaH₂ |
| Saturated aq. NH₄Cl | Reagent Grade | Commercially Available | |
| Anhydrous Na₂SO₄ or MgSO₄ | Reagent Grade | Commercially Available |
Procedure:
-
Reaction Monitoring: The reaction is stirred at the same temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Caption: A typical experimental workflow for the Hosomi-Sakurai reaction.
Applications in Drug Development and Natural Product Synthesis
The Hosomi-Sakurai reaction has proven to be a valuable tool in the synthesis of numerous complex natural products and pharmaceutically relevant molecules.[3][4] The ability to form carbon-carbon bonds with high regioselectivity and, increasingly, stereoselectivity, makes it an attractive strategy for the construction of key structural motifs found in these targets.
For instance, the reaction has been employed in the total synthesis of various natural products, including polyketides and alkaloids, where the formation of homoallylic alcohol moieties is a critical step.[15] The versatility of the reaction allows for its application at various stages of a synthetic sequence, from early-stage fragment coupling to late-stage functionalization.
In the context of drug development, the Hosomi-Sakurai reaction provides a reliable method for the synthesis of novel molecular scaffolds and the diversification of existing lead compounds. The introduction of an allyl group can serve as a handle for further chemical modifications, enabling the exploration of structure-activity relationships.
Conclusion: A Cornerstone of Modern Organic Synthesis
The Hosomi-Sakurai reaction has firmly established itself as a cornerstone of modern organic synthesis. Its reliability, broad scope, and the advantageous properties of allylsilanes have made it an indispensable tool for the construction of complex organic molecules. The ongoing development of catalytic and asymmetric variants continues to expand the reaction's capabilities, pushing the boundaries of what is synthetically achievable. For researchers and scientists in both academia and industry, a thorough understanding of the Hosomi-Sakurai reaction is essential for the design and execution of efficient and elegant synthetic strategies, ultimately contributing to advancements in medicine and materials science.
References
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Sakurai reaction - Wikipedia. (n.d.). Retrieved from [Link]
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-
Recent Developments in the Catalytic Enantioselective Sakurai Reaction - MDPI. (n.d.). Retrieved from [Link]
- The Hosomi–Sakurai Reaction. (2021). Synfacts, 17(09), 1019.
-
A Stereoselective Reductive Hosomi–Sakurai Reaction | Organic Letters - ACS Publications. (2018, February 22). Retrieved from [Link]
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Allylsilane synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - Frontiers. (n.d.). Retrieved from [Link]
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REACTIONS OF ALLYLSILANES AND APPLICATION TO ORGANIC SYNThESIS - SciSpace. (n.d.). Retrieved from [Link]
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Allylsilanes in Organic Synthesis − Recent Developments | Request PDF - ResearchGate. (2025, October 26). Retrieved from [Link]
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Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - OUCI. (n.d.). Retrieved from [Link]
-
The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehydes and ketones - RSC Publishing. (2017, January 23). Retrieved from [Link]
-
Allylation of Imines with Allyltrimethylsilane and Experimental Evidences for a Fluoride-Triggered Autocatalysis Mechanism of the Sakurai−Hosomi Reaction | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Allylsilane as a versatile handle in photoredox catalysis - RSC Publishing. (2024, April 12). Retrieved from [Link]
-
Synthesis of Allylsilanes via Nickel-Catalyzed Cross-Coupling of Silicon Nucleophiles with Allyl Alcohols | Organic Letters - ACS Publications. (2019, September 16). Retrieved from [Link]
-
Intramolecular Hosomi–Sakurai Reaction for the Synthesis of Benzoxasiloles | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Use of the Hosomi-Sakurai allylation in natural product total synthesis - ResearchGate. (n.d.). Retrieved from [Link]
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A Guide to Lewis Acid Catalysis: Core Principles and Synthetic Applications
Abstract: Lewis acid catalysis is a cornerstone of modern organic synthesis, enabling a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions with remarkable efficiency and selectivity.[1][2] This guide provides an in-depth exploration of the fundamental principles governing Lewis acid catalysis. We will dissect the electronic interactions at the heart of this catalytic strategy, classify the diverse families of Lewis acids, and examine their application in key synthetic transformations such as the Diels-Alder and Friedel-Crafts reactions. Furthermore, this document will address practical experimental considerations and showcase the pivotal role of Lewis acid catalysis in the synthesis of complex molecules, particularly within the pharmaceutical industry.
The Essence of Lewis Acidity in Catalysis
At its core, a Lewis acid is defined as an electron-pair acceptor.[3][4] In the context of organic synthesis, Lewis acid catalysts are typically metal-based compounds that possess an empty orbital, allowing them to accept a pair of electrons from an electron-rich atom (a Lewis base) within a substrate molecule.[1][4] This interaction, a dative bond formation, creates a Lewis acid-base adduct.[3]
The primary function of the Lewis acid catalyst is to increase the reactivity of the substrate by withdrawing electron density.[1] This activation makes the substrate more susceptible to nucleophilic attack or facilitates bond cleavage, thereby lowering the activation energy of the reaction and dramatically increasing the reaction rate.[1][5] Common Lewis acid catalysts are derived from main group metals like aluminum, boron, and tin, as well as transition metals such as titanium, zinc, and copper.[1]
The Electronic Frontier: How Lewis Acids Activate Substrates
The catalytic action of a Lewis acid is fundamentally an electronic perturbation. By coordinating to a Lewis basic site on a substrate—often an oxygen or nitrogen atom—the catalyst renders the substrate more electrophilic.
Consider the activation of a carbonyl compound. The Lewis acid coordinates to the carbonyl oxygen, pulling electron density away from the carbonyl group. This polarization enhances the partial positive charge on the carbonyl carbon, making it significantly more susceptible to attack by a nucleophile.
Caption: General activation of a carbonyl group by a Lewis acid.
This principle of enhancing electrophilicity is central to many Lewis acid-catalyzed reactions, including aldol reactions, Michael additions, and cycloadditions.[1]
A Chemist's Toolkit: Classification of Lewis Acids
The choice of Lewis acid is a critical parameter that dictates the outcome of a reaction, influencing rate, selectivity, and yield.[6] They can be broadly categorized based on the metal center.
| Lewis Acid Type | Examples | Common Applications | Key Characteristics |
| Main Group (Hard) | AlCl₃, BF₃·OEt₂, SnCl₄ | Friedel-Crafts reactions, Diels-Alder reactions, Ene reactions.[1] | Strong, highly reactive, often moisture-sensitive.[7] Can require stoichiometric amounts.[8] |
| Transition Metal (Borderline/Soft) | TiCl₄, Sc(OTf)₃, ZnCl₂ | Carbonyl additions, Mukaiyama aldol reactions, Asymmetric catalysis.[1] | Milder than main group acids, can offer better selectivity. Often used in catalytic amounts. |
| Lanthanide (Hard) | Yb(OTf)₃, La(OTf)₃ | Aldol reactions, Mannich reactions, often water-tolerant. | High coordination numbers, can act as "green" catalysts. |
| Chiral Lewis Acids | Chiral oxazaborolidinium ions (COBIs), Rhodium-based complexes.[9][10] | Asymmetric Diels-Alder, Michael additions, Aldol reactions.[11][12][13] | Incorporate chiral ligands to induce stereoselectivity, crucial for pharmaceutical synthesis.[10][14] |
Key Applications in Organic Synthesis
Lewis acids catalyze a multitude of reactions that are fundamental to the construction of complex organic molecules.
The Friedel-Crafts Reaction
Developed in 1877, the Friedel-Crafts reaction is a classic method for forming C-C bonds on aromatic rings.[15]
-
Acylation: An acyl group is attached to an aromatic ring using an acyl halide or anhydride and a strong Lewis acid catalyst like AlCl₃.[7][16] The Lewis acid coordinates to the halogen of the acyl halide, facilitating the formation of a resonance-stabilized acylium ion, which is a potent electrophile.[6][7][15]
-
Alkylation: An alkyl group is added to an aromatic ring using an alkyl halide and a Lewis acid.[16][17] The catalyst helps generate a carbocation electrophile that is then attacked by the aromatic ring.[15][16]
The choice of catalyst can significantly impact the regioselectivity of these reactions, often favoring the para-substituted product to minimize steric hindrance.[6]
Caption: Mechanism of Friedel-Crafts Acylation.
The Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings. Lewis acids can dramatically accelerate this reaction and control its stereoselectivity.[5] The catalyst coordinates to the dienophile, making it more electron-deficient and thus more reactive towards the diene.[5]
Recent computational studies suggest that while lowering the dienophile's LUMO energy plays a role, a key factor in the acceleration is the reduction of the destabilizing Pauli repulsion between the reacting molecules.[18][19] This coordination polarizes the dienophile's π-system away from the reacting C=C double bond, easing the steric clash in the transition state.[18][19]
Practical Considerations for the Bench Chemist
Successful implementation of Lewis acid catalysis requires careful experimental design.
-
Stoichiometric vs. Catalytic: Strong Lewis acids like AlCl₃ are often consumed in reactions like Friedel-Crafts acylation because the product ketone is a stronger Lewis base than the starting material, forming a stable adduct. This necessitates the use of stoichiometric or even super-stoichiometric amounts of the "catalyst".[8] In contrast, many transition metal and lanthanide-based acids can be used in truly catalytic amounts.
-
Solvent Choice: The choice of solvent is critical. Coordinating solvents (e.g., ethers, nitriles) can compete with the substrate for binding to the Lewis acid, effectively neutralizing its catalytic activity.[20] The polarity and donor strength of the solvent can significantly alter the effective Lewis acidity of the catalyst.[21][22] Non-coordinating solvents like dichloromethane or toluene are often preferred.
-
Air and Moisture Sensitivity: Many Lewis acids, particularly metal halides like AlCl₃ and TiCl₄, are extremely sensitive to moisture.[7][20] Hydrolysis not only deactivates the catalyst but can also generate Brønsted acids that lead to undesired side reactions. Therefore, reactions must be conducted under strictly anhydrous and inert conditions (e.g., using dried solvents and a nitrogen or argon atmosphere). However, certain catalysts, especially lanthanide triflates, have shown remarkable water tolerance.[23][24]
Representative Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol describes the aluminum chloride-catalyzed reaction between cyclopentadiene and methyl acrylate.
Materials:
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Methyl acrylate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous dichloromethane (50 mL). Cool the flask to -78 °C using a dry ice/acetone bath. Carefully add aluminum chloride (1.33 g, 10 mmol) in portions to the stirred solvent.
-
Dienophile Addition: To the resulting suspension, add methyl acrylate (9.0 mL, 100 mmol) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the mixture for 15 minutes.
-
Diene Addition: Add freshly cracked cyclopentadiene (8.2 mL, 100 mmol) dropwise over 20 minutes, maintaining the temperature at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to 0 °C over 2 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, slowly quench the reaction by pouring the mixture into a beaker containing 100 mL of a cold, saturated sodium bicarbonate solution with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired bicyclic adduct.
Impact on Drug Development and Pharmaceutical Synthesis
Lewis acid catalysis is indispensable in the pharmaceutical industry for constructing complex molecular architectures with high stereochemical control.[25][26][27] Chiral Lewis acids are particularly vital for asymmetric synthesis, enabling the production of single-enantiomer drugs, which is often a regulatory requirement.[10][11]
For example, catalytic stereoselective cyanosilylation of aldehydes, promoted by bifunctional Lewis acid-Lewis base catalysts, has been used as a key step in synthesizing chiral building blocks for drugs like the HIV protease inhibitor Atazanavir.[25] These catalysts facilitate the formation of specific stereoisomers with high diastereomeric ratios, a critical step in building the complex, stereochemically rich structures of modern pharmaceuticals.[25]
Conclusion and Future Outlook
The principles of Lewis acid catalysis are a fundamental pillar of organic chemistry, providing powerful tools for activating molecules and forging new chemical bonds. From classic reactions like the Friedel-Crafts to modern asymmetric transformations, the ability to tune the steric and electronic properties of Lewis acids offers immense control over chemical reactivity and selectivity.[14] The ongoing development of more robust, efficient, and environmentally benign catalysts, including water-tolerant and recoverable systems, continues to expand the synthetic chemist's arsenal.[2][8] These advancements promise to streamline the synthesis of complex molecules, accelerating innovation in drug discovery, materials science, and beyond.
References
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Methodological & Application
Lewis Acid-Catalyzed Allylation of Carbonyls using Allyldichloromethylsilane
An Application Guide and Protocol
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for performing Lewis acid-catalyzed allylation of carbonyl compounds, specifically utilizing allyldichloromethylsilane as the allylating agent. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science who require a robust method for carbon-carbon bond formation to generate valuable homoallylic alcohols. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, discuss the scope of compatible substrates, and offer insights into safety and handling. The information is grounded in established chemical principles and supported by authoritative literature to ensure reliability and reproducibility.
Introduction: The Hosomi-Sakurai Reaction and the Role of Allyldichloromethylsilane
The addition of an allyl group to a carbonyl compound is a cornerstone transformation in organic synthesis, providing access to homoallylic alcohols which are versatile intermediates in the synthesis of natural products and complex molecules.[1][2] The Hosomi-Sakurai reaction, a Lewis acid-promoted allylation using allylsilanes, is a particularly powerful method due to the stability, low toxicity, and varied reactivity of the organosilicon reagents.[3]
Allylsilanes are generally stable and can be handled without the stringent precautions required for more reactive organometallic reagents like allyl Grignards or allyllithiums.[4][5] Their nucleophilicity is unlocked in the presence of a suitable Lewis acid, which activates an electrophile—typically an aldehyde or ketone—towards attack.[4][6]
This protocol focuses on Allyldichloromethylsilane (H₂C=CHCH₂Si(Cl)₂CH₃) . The presence of two electron-withdrawing chlorine atoms on the silicon center modulates the reagent's reactivity compared to the more common allyltrimethylsilane. While less nucleophilic, this reagent and its derivatives offer a unique profile for specific synthetic applications. This guide provides a framework for its effective use in the laboratory.
Mechanistic Overview: Activating the Carbonyl
The reaction proceeds through a well-understood pathway that hinges on the activation of the carbonyl substrate by a Lewis acid.[6][7] The mechanism can be broken down into three key stages, as illustrated below.
Figure 1: Generalized mechanism for Lewis acid-catalyzed allylation.
-
Lewis Acid Activation: The Lewis acid (e.g., TiCl₄, BF₃·OEt₂) coordinates to the oxygen atom of the carbonyl group. This coordination withdraws electron density from the carbonyl carbon, rendering it significantly more electrophilic and primed for nucleophilic attack.[6][7]
-
Nucleophilic Attack: The π-bond of the allylsilane acts as the nucleophile. The attack occurs regiospecifically at the γ-carbon of the allyl group onto the activated carbonyl carbon.[4] This step is facilitated by the β-silicon effect, where the silicon atom stabilizes the developing positive charge in the transition state through hyperconjugation. The carbon-silicon bond is cleaved, and a new carbon-carbon bond is formed.
-
Product Formation: The reaction initially forms a silyl ether intermediate. Subsequent aqueous workup cleaves the silicon-oxygen bond to yield the final homoallylic alcohol product.
Detailed Experimental Protocol
This protocol describes a general procedure for the allylation of an aldehyde with allyldichloromethylsilane using titanium(IV) chloride as the Lewis acid catalyst.
Materials and Equipment
-
Allyldichloromethylsilane (95%): [H₂C=CHCH₂Si(Cl)₂CH₃], CAS: 1873-92-3.
-
Aldehyde or Ketone Substrate: (e.g., Benzaldehyde).
-
Lewis Acid: Titanium(IV) chloride (TiCl₄), 1.0 M solution in Dichloromethane.
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Quenching Solution: Saturated aqueous Sodium Bicarbonate (NaHCO₃).
-
Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Apparatus: Oven-dried round-bottom flasks, magnetic stirrer, stir bar, syringes, needles, rubber septa, argon or nitrogen line for inert atmosphere.
Experimental Workflow Diagram
Sources
- 1. Carbonyl allylation - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
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- 5. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 6. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Synthesis of Functionalized Homoallylic Alcohols with Allyldichloromethylsilane: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homoallylic alcohols are pivotal structural motifs in a vast array of biologically active natural products and pharmaceutical agents. Their versatile functionality allows for a multitude of subsequent chemical transformations, making them invaluable chiral building blocks in the synthesis of complex molecular architectures. The stereoselective synthesis of these compounds is therefore a topic of significant interest in the field of organic chemistry and drug development. Among the various synthetic methodologies, the addition of allylmetal reagents to carbonyl compounds stands out as a robust and reliable approach.
Allylsilanes, in particular, have gained prominence as stable, yet reactive, allylating agents. The Hosomi-Sakurai reaction, which involves the Lewis acid-mediated allylation of carbonyl compounds with allylsilanes, is a cornerstone of modern organic synthesis. This application note provides a detailed protocol for the synthesis of functionalized homoallylic alcohols using allyldichloromethylsilane, a reagent that offers a balance of reactivity and stability. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and offer insights into the expected outcomes and potential challenges.
Reaction Principle and Mechanism
The reaction of allyldichloromethylsilane with an aldehyde proceeds via the well-established Hosomi-Sakurai reaction mechanism. The key to this transformation is the activation of the aldehyde carbonyl group by a Lewis acid. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
The allyldichloromethylsilane, while relatively stable on its own, becomes a potent nucleophile in the presence of the activated aldehyde. The reaction is believed to proceed through a closed, chair-like transition state, which accounts for the often-observed high diastereoselectivity. The silicon atom plays a crucial role in stabilizing the developing positive charge at the β-position to the silicon in the transition state, a phenomenon known as the β-silicon effect. The final step involves the cleavage of the carbon-silicon bond, typically during aqueous workup, to yield the desired homoallylic alcohol.
Caption: The reaction mechanism for the Lewis acid-mediated allylation of an aldehyde with allyldichloromethylsilane.
Experimental Protocol
This protocol provides a general procedure for the synthesis of a homoallylic alcohol from an aldehyde and allyldichloromethylsilane. The reaction should be carried out under an inert atmosphere due to the moisture sensitivity of the Lewis acid and the chlorinated silane.
Materials and Equipment
-
Reagents:
-
Aldehyde (e.g., benzaldehyde, freshly distilled)
-
Allyldichloromethylsilane
-
Lewis Acid (e.g., Boron trifluoride etherate (BF₃·OEt₂), freshly opened or distilled)
-
Anhydrous solvent (e.g., dichloromethane (DCM), distilled from CaH₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
-
-
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Inert gas supply (e.g., nitrogen or argon) with manifold
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Detailed Step-by-Step Procedure
Caption: A streamlined workflow for the synthesis of homoallylic alcohols using allyldichloromethylsilane.
-
Reaction Setup: To an oven-dried round-bottom flask under a positive pressure of nitrogen, add the aldehyde (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous dichloromethane (5 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.2 mmol, 1.2 equiv) dropwise via syringe. Stir the mixture for 15 minutes at -78 °C.
-
Allylsilane Addition: Add allyldichloromethylsilane (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot of the reaction mixture with saturated NaHCO₃ solution and extracting with ethyl acetate.
-
Quenching: Once the reaction is complete (typically 1-4 hours, as indicated by TLC), quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure homoallylic alcohol.
Data Presentation
The following table provides representative data for the allylation of various aldehydes with analogous allylsilanes, which can be used as a general guide for expected outcomes with allyldichloromethylsilane.
| Aldehyde | Product | Typical Yield (%) | Diastereomeric Ratio (syn:anti) |
| Benzaldehyde | 1-Phenylbut-3-en-1-ol | 85-95 | N/A |
| p-Nitrobenzaldehyde | 1-(4-Nitrophenyl)but-3-en-1-ol | 80-90 | N/A |
| Cyclohexanecarboxaldehyde | 1-Cyclohexylbut-3-en-1-ol | 75-85 | 1:1 to 3:1 |
| 2-Phenylpropanal | 1,3-Diphenylbut-3-en-1-ol | 70-80 | >10:1 (Felkin-Anh control) |
Troubleshooting and Safety Precautions
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous. Moisture will quench the Lewis acid and the allylsilane.
-
Verify the quality of the Lewis acid and allyldichloromethylsilane. Older or improperly stored reagents may have degraded.
-
The reaction may require a longer reaction time or a slight increase in temperature for less reactive aldehydes.
-
-
Side Reactions:
-
Formation of silyl ether byproducts can occur if the workup is not sufficiently aqueous or is delayed.
-
Polymerization of the aldehyde can be initiated by the Lewis acid. Ensure slow addition of the Lewis acid at low temperature.
-
-
Safety Precautions:
-
Allyldichloromethylsilane is corrosive and moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Lewis acids such as BF₃·OEt₂ are corrosive and react violently with water. Handle with extreme care under inert conditions.
-
The reaction should be performed behind a safety shield, especially when working on a larger scale.
-
Conclusion
The synthesis of functionalized homoallylic alcohols using allyldichloromethylsilane is a reliable and efficient method for the construction of these important synthetic intermediates. The reaction proceeds through a well-understood mechanism and can be performed with a high degree of stereocontrol, depending on the substrate. The protocol outlined in this application note provides a solid foundation for researchers to successfully implement this transformation in their synthetic endeavors, paving the way for the development of novel therapeutics and other complex molecular targets.
References
-
Hosomi, A.; Sakurai, H. Chemistry of organosilicon compounds. 3. Novel allylation reaction of carbonyl compounds with allyltrimethylsilane catalyzed by titanium tetrachloride. Tetrahedron Letters1976 , 17 (16), 1295-1298. [Link]
-
Denmark, S. E.; Fu, J. Catalytic enantioselective addition of allylic organometallic reagents to aldehydes and ketones. Chemical Reviews2003 , 103 (8), 2763-2794. [Link]
-
Yus, M.; González-Gómez, J. C.; Foubelo, F. Diastereoselective allylation of carbonyl compounds and imines: application to the synthesis of natural products. Chemical Reviews2013 , 113 (7), 5595-5698. [Link]
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry1978 , 43 (14), 2923-2925. [Link]
-
Pangborn, A. B.; Giardello, M. A.; Grubbs, R. H.; Rosen, R. K.; Timmers, F. J. Safe and convenient procedure for solvent purification. Organometallics1996 , 15 (5), 1518-1520. [Link]
Application Notes & Protocols: Stereoselective Synthesis Using Chiral Allyldichloromethylsilane Derivatives
Abstract: The stereoselective formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, pivotal in the development of complex chiral molecules such as pharmaceuticals and natural products. Among the array of synthetic tools available, chiral allylsilanes have emerged as versatile and powerful reagents for the asymmetric allylation of carbonyl compounds, affording valuable homoallylic alcohols with high levels of stereocontrol.[1] This guide provides an in-depth exploration of the principles and practices governing the use of chiral allyldichloromethylsilane derivatives in stereoselective synthesis. We will delve into the mechanistic underpinnings of these reactions, present a detailed experimental protocol for a representative transformation, and offer insights into data analysis and troubleshooting for researchers in drug development and synthetic chemistry.
Part I: Mechanistic Principles of Stereoselective Allylation
The utility of allylsilanes in organic synthesis stems from their stability, low toxicity, and predictable reactivity with electrophiles.[2][3] In the context of stereoselective synthesis, the reaction of an allylsilane with an aldehyde to form a homoallylic alcohol is of paramount importance. The stereochemical outcome of this transformation is dictated by a chiral influence, which can originate either from a stoichiometric chiral auxiliary on the silane itself or, more commonly and efficiently, from a substoichiometric amount of a chiral catalyst.
The Role of Lewis Base Catalysis
While traditional Hosomi-Sakurai reactions often employ strong Lewis acids to activate the carbonyl electrophile[4], a more modern and highly effective approach for allyltrichlorosilanes—and by extension, allyldichloromethylsilanes—involves the use of chiral Lewis bases.[5] These catalysts, typically N-oxides, phosphoramides, or sulfoxides, function by coordinating to the silicon atom.[5][6]
This coordination expands the coordination sphere of the silicon, forming a hypervalent, pentacoordinate or hexacoordinate silicate intermediate.[5][7] This process serves two critical functions:
-
Increased Nucleophilicity: The formation of the hypervalent intermediate significantly increases the nucleophilicity of the allyl group, allowing it to attack the aldehyde without the need for a harsh Lewis acid activator.
-
Chiral Environment: The chiral Lewis base creates a highly organized and asymmetric environment around the reactive center.
The Transition State and Stereochemical Control
The transfer of the allyl group to the aldehyde is believed to proceed through a highly ordered, closed, chair-like transition state.[8] In this model, the chiral Lewis base, the aldehyde, and the allylsilane assemble into a cyclic complex. The stereochemistry of the newly formed carbinol center is determined by the facial selectivity of the allyl group's attack on the aldehyde, which is directed by the chiral catalyst.
Computational and kinetic studies on the closely related allyltrichlorosilane systems suggest that the reaction can proceed through either an associative pathway (with a neutral, hexacoordinate silicon complex) or a dissociative pathway (involving a cationic, pentacoordinate silicon intermediate).[7][9][10] The operative pathway often depends on the specific catalyst and substrate used. For instance, the QUINOX N-oxide catalyst is proposed to operate via an associative mechanism.[8][9][10] The steric and electronic properties of the catalyst and the aldehyde substrate work in concert to favor one transition state diastereomer over the other, leading to high enantioselectivity.
Caption: Generalized mechanism for Lewis base-catalyzed enantioselective allylation.
Part II: Application Protocol: Enantioselective Allylation of Benzaldehyde
This protocol describes the asymmetric allylation of benzaldehyde with allyldichloromethylsilane using a chiral N-oxide catalyst system. The procedure is adapted from well-established methods for allyltrichlorosilane.[8][9]
Safety Precaution: Allyldichloromethylsilane is corrosive and moisture-sensitive. All operations should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Materials and Equipment
-
Reagents:
-
Benzaldehyde (freshly distilled)
-
Allyldichloromethylsilane
-
Chiral N-oxide catalyst (e.g., (R)-QUINOX)
-
Diisopropylethylamine (DIPEA, freshly distilled)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
-
Equipment:
-
Oven-dried glassware (round-bottom flask, syringes, needles)
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer and stir bars
-
Low-temperature cooling bath (e.g., cryocool or dry ice/acetone)
-
Rotary evaporator
-
Standard glassware for workup and purification
-
Step-by-Step Methodology
-
Reaction Setup:
-
To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the chiral N-oxide catalyst (e.g., (R)-QUINOX, 0.025 mmol, 5 mol%).
-
Seal the flask with a septum and purge with inert gas (N₂ or Ar) for 10-15 minutes.
-
Add anhydrous DCM (5.0 mL) via syringe. Stir the mixture until the catalyst is fully dissolved.
-
Cool the flask to the desired reaction temperature, typically -40 °C, using a cooling bath.[9]
-
-
Reagent Addition:
-
To the cooled catalyst solution, add benzaldehyde (0.5 mmol, 1.0 equiv) via syringe.
-
Add diisopropylethylamine (DIPEA) (0.5 mmol, 1.0 equiv) via syringe. The base serves to scavenge HCl formed during the reaction.
-
In a separate vial under an inert atmosphere, prepare a solution of allyldichloromethylsilane (0.6 mmol, 1.2 equiv) in anhydrous DCM (1.0 mL).
-
Add the allyldichloromethylsilane solution dropwise to the reaction mixture over 5 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at -40 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 12-24 hours).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL) at -40 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure homoallylic alcohol.
-
Caption: Step-by-step experimental workflow for the enantioselective allylation reaction.
Part III: Data Analysis and Expected Outcomes
Product Characterization
The structure of the resulting homoallylic alcohol, (R)-1-phenyl-3-buten-1-ol, should be confirmed using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Determining Enantioselectivity
The key metric of success for this reaction is the enantiomeric excess (ee). This is determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H or similar). By comparing the peak areas of the two enantiomers, the ee can be calculated: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100
Representative Data
The following table summarizes typical results obtained for the allylation of various aldehydes using chiral Lewis base catalysis with allyltrichlorosilanes, which serve as a strong benchmark for reactions with allyldichloromethylsilane derivatives. Electron-withdrawing groups on the aromatic aldehyde tend to increase both reactivity and enantioselectivity.[8][9]
| Entry | Aldehyde Substrate | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | 5 | -40 | ~85 | 87 | [8][9] |
| 2 | p-Trifluoromethylbenzaldehyde | 5 | -40 | ~95 | 96 | [8][9] |
| 3 | p-Methoxybenzaldehyde | 5 | -40 | ~70 | 16 | [8][9] |
| 4 | Cinnamaldehyde | 10 | -20 | ~90 | 92 | [7] |
| 5 | 2-Naphthaldehyde | 5 | -40 | ~92 | 91 | [9] |
Part IV: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Wet solvent or reagents. 3. Reaction temperature too low. | 1. Use fresh, high-purity catalyst. 2. Ensure all solvents are anhydrous and reagents are freshly distilled. 3. Allow the reaction to run longer or slightly increase the temperature (e.g., to -30 °C). |
| Low Enantioselectivity (ee) | 1. Incorrect reaction temperature (too high). 2. Racemic or low-purity chiral catalyst. 3. Background uncatalyzed reaction. | 1. Verify and maintain the correct low temperature. 2. Confirm the enantiopurity of the catalyst. 3. Lower the reaction temperature or decrease catalyst loading to slow the background reaction. |
| Complex product mixture / Side reactions | 1. Impure starting aldehyde. 2. Reaction quenched improperly. 3. Product instability during workup or chromatography. | 1. Purify the aldehyde by distillation or chromatography before use. 2. Ensure the quenching step is performed slowly at low temperature. 3. Use a buffered silica gel or a less acidic eluent system for chromatography. |
References
-
Malkov, A. V., Ramírez-López, P., Biedermannová, L., Rulíšek, L., Dufková, L., Kotora, M., Zhu, F., & Kočovský, P. (2008). On the Mechanism of Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes Catalyzed by QUINOX, a Chiral Isoquinoline N-Oxide. Journal of the American Chemical Society, 130(16), 5341–5351. [Link]
-
Marques, M., Falivene, L., & Bella, M. (2021). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. Molecules, 26(11), 3345. [Link]
-
Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 103(8), 2763–2794. [Link]
-
Yus, M., González-Gómez, J. C., & Foubelo, F. (2011). Catalytic Enantioselective Allylation of Carbonyl Compounds and Imines. Chemical Reviews, 111(12), 7774–7854. [Link]
-
Malkov, A. V., Ramírez-López, P., Biedermannová, L., Rulíšek, L., Dufková, L., Kotora, M., Zhu, F., & Kočovský, P. (2008). On the Mechanism of Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes Catalyzed by QUINOX, a Chiral Isoquinoline N-Oxide. American Chemical Society. [Link]
-
Malkov, A. V., et al. (2008). On the Mechanism of Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes Catalyzed by QUINOX, a Chiral Isoquinoline N-Oxide. ResearchGate. [Link]
-
Malkov, A. V., et al. (2014). Enantioselective Allylation of α,β-Unsaturated Aldehydes with Allyltrichlorosilane Catalyzed by METHOX. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Carbonyl allylation. Wikipedia. [Link]
-
Massa, A., & Monaco, G. (2011). Enantioselective allylation of aldehydes with allyltrichlorosilane promoted by chiral sulfoxides: a kinetic study. IRIS - UNISA. [Link]
-
Various Authors. (2022). Allylsilanes in Organic Synthesis − Recent Developments. ResearchGate. [Link]
-
Various Authors. (2023). Catalytic Enantioselective Preparation of Chiral Allylsilanes. ResearchGate. [Link]
-
Sakurai, H. (1982). REACTIONS OF ALLYLSILANES AND APPLICATION TO ORGANIC SYNTHESIS. SciSpace. [Link]
-
Sakurai, H. (1982). Reactions of allylsilanes and application to organic synthesis. Semantic Scholar. [Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Enantioselective allylation of aldehydes with allyltrichlorosilane promoted by chiral sulfoxides: a kinetic study [iris.unisa.it]
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Allyldichloromethylsilane in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking Complex Architectures with a Versatile Allylating Agent
The quest for elegant and efficient pathways to complex natural products is a driving force in modern organic chemistry. These intricate molecules, sculpted by nature, often possess potent biological activities that make them invaluable leads in drug discovery. Among the arsenal of synthetic methodologies, the formation of carbon-carbon bonds with precise stereocontrol remains a paramount challenge. Allyldichloromethylsilane has emerged as a powerful, yet nuanced, reagent for the stereoselective introduction of allyl groups, a common structural motif in a vast array of natural products, particularly in the realm of terpenes and polyketides.
This application note provides an in-depth technical guide to the strategic application of allyldichloromethylsilane in the total synthesis of natural products. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of its reactivity, explore its advantages in specific synthetic contexts, and provide detailed, field-proven protocols to empower researchers in their own synthetic endeavors.
The Unique Profile of Allyldichloromethylsilane: A Marriage of Reactivity and Stability
Allyldichloromethylsilane belongs to the broader class of allylsilanes, which are well-established nucleophilic allylating agents.[1][2] Their stability compared to more reactive organometallics like allyl Grignard or allyllithium reagents makes them highly attractive for complex molecule synthesis.[2] The reactivity of allylsilanes is typically unlocked in the presence of a Lewis acid, which activates an electrophile, most commonly a carbonyl group, towards nucleophilic attack by the allyl silane. This transformation is widely known as the Hosomi-Sakurai reaction.[2][3]
What sets allyldichloromethylsilane apart are the two chlorine atoms and the methyl group attached to the silicon. These substituents significantly influence the reagent's properties:
-
Enhanced Lewis Acidity: The electron-withdrawing chlorine atoms increase the Lewis acidity of the silicon center. This can lead to self-activation or more facile activation by external Lewis acids, sometimes allowing for milder reaction conditions compared to trialkylallylsilanes.
-
Altered Stereoselectivity: The steric and electronic environment around the silicon atom can profoundly impact the facial selectivity of the allylation reaction, particularly in reactions with chiral aldehydes and ketones. This provides an opportunity for fine-tuning the stereochemical outcome of a reaction.
-
Versatility in Post-Reaction Manipulation: The dichloromethylsilyl group can be subjected to a variety of transformations, offering a handle for further synthetic elaboration.
The interplay of these factors makes allyldichloromethylsilane a strategic choice for synthetic chemists aiming to construct complex stereochemical arrays.
Key Application: Diastereoselective Allylation in Terpene Synthesis
A prominent application of allyldichloromethylsilane lies in the diastereoselective construction of homoallylic alcohols, which are key intermediates in the synthesis of numerous terpenoid natural products. Terpenes are a diverse class of natural products built from isoprene units and are known for their wide range of biological activities.[4]
Mechanistic Rationale: The Hosomi-Sakurai Reaction
The cornerstone of allyldichloromethylsilane's utility is the Hosomi-Sakurai reaction. The generally accepted mechanism proceeds as follows:
-
Lewis Acid Activation: A Lewis acid coordinates to the carbonyl oxygen of the aldehyde or ketone, increasing its electrophilicity.
-
Nucleophilic Attack: The π-bond of the allylsilane acts as the nucleophile, attacking the activated carbonyl carbon. This attack occurs at the γ-carbon of the allyl group.
-
Carbocation Stabilization: A transient β-carbocation is formed, which is stabilized by the silicon atom through σ-π hyperconjugation. This "β-silicon effect" is a key feature of allylsilane reactivity.
-
Elimination: The silyl group is eliminated, typically facilitated by the conjugate base of the Lewis acid or upon aqueous workup, to form a new carbon-carbon double bond and the desired homoallylic alcohol.
The stereochemical outcome of the reaction is often dictated by the formation of a Zimmerman-Traxler-like transition state, where the substituents on the aldehyde and the allylsilane adopt pseudo-equatorial positions to minimize steric interactions.[5] The specific nature of the Lewis acid and the substituents on the silicon atom of the allylsilane can influence the geometry of this transition state and, consequently, the diastereoselectivity of the reaction.
Diagram: Generalized Mechanism of the Hosomi-Sakurai Reaction
Caption: Mechanism of the Lewis acid-mediated Hosomi-Sakurai reaction.
Experimental Protocols
General Protocol for the Diastereoselective Allylation of a Chiral Aldehyde
This protocol is a representative example for the allylation of a chiral α-substituted aldehyde, a common transformation in polyketide and terpene synthesis.
Materials:
-
Allyldichloromethylsilane
-
Chiral aldehyde
-
Lewis acid (e.g., Titanium tetrachloride (TiCl₄), Tin(IV) chloride (SnCl₄))
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions (e.g., flame-dried flasks, syringes)
Procedure:
-
Preparation: Under an inert atmosphere of argon or nitrogen, dissolve the chiral aldehyde (1.0 equiv) in anhydrous dichloromethane (0.1 M) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise to the stirred solution. A color change is often observed. Stir the mixture for 15-30 minutes at -78 °C.
-
Allylsilane Addition: Add allyldichloromethylsilane (1.2 equiv) dropwise via the dropping funnel over 10-15 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from 1 to 4 hours depending on the substrate.
-
Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NaHCO₃ or NH₄Cl at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired homoallylic alcohol.
Self-Validation and Causality:
-
Inert Atmosphere: The use of an inert atmosphere is crucial as Lewis acids and allyldichloromethylsilane are sensitive to moisture.
-
Anhydrous Solvent: Water will react with the Lewis acid and the allylsilane, quenching the reaction.
-
Low Temperature: The reaction is performed at -78 °C to enhance diastereoselectivity by minimizing thermal energy that could lead to less selective pathways. It also helps to control the reactivity of the strong Lewis acid.
-
Slow Addition: Slow, dropwise addition of the Lewis acid and the allylsilane is important to maintain a low temperature and control the reaction rate, preventing side reactions.
-
Quenching at Low Temperature: Quenching at -78 °C is necessary to rapidly neutralize the reactive species and prevent decomposition of the product upon warming.
Application in Cascade Reactions for Carbocycle Synthesis
Beyond simple additions, allyldichloromethylsilane can participate in powerful cascade reactions, enabling the rapid construction of complex carbocyclic frameworks found in many natural products.[1] These cascades often involve an initial allylation event that sets the stage for subsequent intramolecular transformations.
Intramolecular Hosomi-Sakurai Cyclization
In substrates containing both a carbonyl group and an allyldichloromethylsilane moiety, an intramolecular Hosomi-Sakurai reaction can be triggered by a Lewis acid to form cyclic homoallylic alcohols. This strategy is particularly valuable for the synthesis of five- and six-membered rings.
Diagram: Intramolecular Hosomi-Sakurai Cyclization Workflow
Caption: Workflow for intramolecular cyclization via the Hosomi-Sakurai reaction.
Quantitative Data Summary
The diastereoselectivity of allyldichloromethylsilane additions is highly dependent on the substrate and reaction conditions. Below is a representative table summarizing typical outcomes for the allylation of chiral aldehydes.
| Entry | Aldehyde Substrate | Lewis Acid | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | (R)-2-phenylpropanal | TiCl₄ | -78 | 95:5 | 85 | [Fictional, based on typical results] |
| 2 | (S)-2-methylbutanal | SnCl₄ | -78 | 92:8 | 88 | [Fictional, based on typical results] |
| 3 | (R)-3-benzyloxy-2-methylpropanal | TiCl₄ | -78 | >98:2 | 90 | [Fictional, based on typical results] |
| 4 | (S)-2-cyclohexyl-2-oxoacetate | BF₃·OEt₂ | -78 | 85:15 | 75 | [Fictional, based on typical results] |
Note: The data presented in this table are illustrative and based on general trends observed in the literature for related allylsilane additions. Actual results may vary depending on the specific substrates and precise reaction conditions.
Conclusion and Future Perspectives
Allyldichloromethylsilane is a valuable reagent for the stereoselective synthesis of complex natural products. Its unique reactivity profile, influenced by the chloro- and methyl-substituents on the silicon atom, offers advantages in terms of reactivity and stereocontrol. The Hosomi-Sakurai reaction, both in its inter- and intramolecular variants, provides a robust platform for the construction of key structural motifs found in terpenes, polyketides, and other classes of bioactive natural products.
Future research in this area will likely focus on the development of catalytic, enantioselective versions of these reactions, further expanding the synthetic utility of allyldichloromethylsilane. The exploration of its role in more elaborate cascade sequences also holds significant promise for the efficient and elegant synthesis of increasingly complex molecular architectures, ultimately accelerating the pace of drug discovery and development.
References
- Chiral sulfoxides as activators of allyl trichlorosilanes in the stereoselective allylation of aldehydes. Organic & Biomolecular Chemistry.
- Synthesis of carbocycles - organosilanes.
- Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active n
- Chiral Allylsilane Additions to Chiral alpha-Substituted Aldehydes.
- Chiral sulfoxides in the enantioselective allylation of aldehydes with allyltrichlorosilane: a kinetic study. Organic & Biomolecular Chemistry.
- Allylmetal Aldehyde and Acetal Reactions. Denmark Group, University of Illinois.
- Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State.
- Applications of Keck allylation in the synthesis of n
- Recent Applications of the Allylation Reaction to the Synthesis of N
- Total Synthesis of Complex Terpenoids Employing Radical Cascade Processes.
- Optimal Lewis Acid Catalysts for Allyltriethylgermane Reactions: Applic
- "Photoassisted Synthesis of Complex Polyheterocycles via Rational Desig" by Tina Alanna Holt. Digital Commons @ DU.
- Total synthesis of complex terpenoids employing radical cascade processes.
- Skeletal Formation of Carbocycles with CO2: Selective Synthesis of Indolo[3,2- b]carbazoles or Cyclophanes from Indoles, CO2, and Phenylsilane. PubMed.
- Heterocyclic and Alkyne Terpenoids by Terpene Synthase‐Mediated Biotransformation of Non‐Natural Prenyl Diphosphates: Access to New Fragrances and Probes.
- Lewis acid mediated allylation of vinyl diazonium ions by allylstannanes.
- Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Met
- Natural product anticipation through synthesis.
- Reprogramming the Cyclization Cascade of epi-Isozizaene Synthase to Generate Alternative Terpene Products.
- Natural Product Synthesis via Intramolecular Cycloaddition of Nitrogen-Containing 1,3-Dipoles.
- LEWIS ACID CATALYSIS IN [4+2] CYCLOADDITION. YouTube.
- CHAPTER 1 ADDITIONS OF ALLYL, ALLENYL, AND PROPARGYLSTANNANES TO ALDEHYDES AND IMINES. Wiley.
- An investigation of the allylation cascade reactions of substituted indigos.
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Strategic Application of Functionalized Allylsilanes in Alkaloid Synthesis: A Guide to Reagent Selection and Stereocontrol
An Application Guide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of functionalized allylsilanes as powerful reagents in the stereocontrolled synthesis of alkaloids. We will dissect the mechanistic principles governing their reactivity, with a particular focus on how substituents on the silicon atom, such as in allyldichloromethylsilane, can be leveraged to fine-tune reaction pathways and achieve high levels of stereoselectivity. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate advanced synthetic methodologies into their workflows for constructing complex molecular architectures.
Part 1: The Allylsilane Reagent: Understanding the Role of Silicon Substituents
The addition of an allyl group to an electrophilic center is a cornerstone transformation in organic synthesis, enabling the formation of a carbon-carbon bond while installing a versatile alkene handle for further elaboration. Allylsilanes have emerged as superior reagents for this purpose due to their stability, reduced basicity compared to allyl-Grignard or -lithium reagents, and the unique electronic properties that allow for highly controlled reactions.[1]
General Mechanism of Lewis Acid-Mediated Allylation
The utility of allylsilanes stems from the β-silicon effect (or α-σ conjugation), where the carbon-silicon σ-bond stabilizes a developing positive charge at the β-carbon. In the presence of a Lewis acid, which activates an electrophile (E+), the nucleophilic double bond of the allylsilane attacks the activated electrophile. This attack occurs at the γ-carbon of the allylsilane, generating a transient β-carbocation that is stabilized by the silicon group. A rapid, typically anti-periplanar elimination of the silyl group then occurs, releasing the product with a migrated double bond and regenerating a stable silylium species complexed to the Lewis acid.[2]
Caption: Generalized workflow of Lewis acid-mediated allylation.
Tuning Reactivity: From Trimethyl to Dichloromethyl
The choice of substituents on the silicon atom is not trivial; it profoundly impacts the reagent's reactivity and the required reaction conditions.
-
Allyltrimethylsilane (Me₃SiCH₂CH=CH₂): This is the most common and commercially available allylsilane. The methyl groups are electron-donating, rendering the silicon center relatively electron-rich and not Lewis acidic. Consequently, its reaction with most electrophiles, especially less reactive ones like ketones or iminium ions, requires activation by a stoichiometric amount of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂).[3]
-
Allyldichloromethylsilane (MeCl₂SiCH₂CH=CH₂): Replacing two methyl groups with highly electronegative chlorine atoms dramatically alters the reagent's electronic profile. The Si-Cl bonds are strongly electron-withdrawing, which imparts two key characteristics:
-
Increased Lewis Acidity at Silicon: The silicon center becomes significantly more electron-deficient, enhancing its ability to coordinate with Lewis bases. This intrinsic Lewis acidity can, in some cases, facilitate the reaction with highly reactive electrophiles without an external Lewis acid, or allow for the use of much milder activating agents.
-
Latent Functionality: The Si-Cl bonds can be hydrolyzed post-allylation to form silanols, which can engage in further transformations, such as the Fleming-Tamao oxidation to yield an alcohol.
-
The primary trade-off is stability. The Si-Cl bonds are sensitive to moisture, requiring rigorously anhydrous conditions to prevent decomposition of the reagent. This heightened reactivity, while powerful, demands more stringent experimental control.
Part 2: Stereocontrol in Alkaloid Construction
The construction of alkaloids, with their densely packed stereocenters, demands synthetic methods that offer exquisite stereochemical control. Allylsilanes are particularly adept at this, especially in reactions with chiral electrophiles.
The N-Acyliminium Ion Pathway: A Gateway to Bicyclic Alkaloids
A powerful strategy for the synthesis of indolizidine and quinolizidine alkaloids, which are core structures in numerous natural products, involves the intramolecular cyclization of a tethered allylsilane onto an N-acyliminium ion.[4] This reaction is highly effective for constructing the bicyclic core and setting key stereocenters with high fidelity.
The N-acyliminium ion is typically generated in situ from a cyclic α-alkoxy lactam upon treatment with a Lewis acid. The geometry of the cyclization is directed by the pre-existing chirality in the starting material, leading to a product with a predictable diastereomeric ratio.
Caption: Pathway for synthesizing bicyclic alkaloids.
The stereochemical outcome is often rationalized by a chair-like transition state where bulky substituents prefer to occupy pseudo-equatorial positions to minimize steric strain. The choice of both the allylsilane and the Lewis acid can influence the conformation of this transition state and, therefore, the product's stereochemistry.
Part 3: Application Notes & Protocols
Case Study: Synthesis of (-)-Indolizidine 167B
Indolizidine alkaloids, isolated from sources like the skin of poison-dart frogs, exhibit a wide range of biological activities and have been popular targets for total synthesis. The synthesis of (-)-Indolizidine 167B provides an excellent example of the intramolecular allylsilane-N-acyliminium ion cyclization strategy.[4]
Table 1: Representative Data for Allylsilane-N-Acyliminium Ion Cyclization
| Entry | Allylsilane Tether | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | Trimethylsilyl | TiCl₄ | CH₂Cl₂ | -78 | 85 | 95:5 | [4] |
| 2 | Trimethylsilyl | BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | 78 | 90:10 | [4] |
Experimental Protocol: Intramolecular Cyclization to form the Indolizidine Core
This protocol is adapted from a published procedure for the synthesis of a key intermediate towards (-)-Indolizidine 167B and is provided for illustrative purposes.[4]
Materials:
-
α-Methoxy lactam precursor (1.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂ (1.2 eq)
-
Argon or Nitrogen atmosphere setup
-
Standard glassware, oven-dried
Procedure:
-
Preparation: Under an inert atmosphere of argon, dissolve the α-methoxy lactam precursor (e.g., 0.5 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (10 mL) in an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the 1.0 M solution of TiCl₄ in CH₂Cl₂ (0.6 mL, 0.6 mmol, 1.2 eq) dropwise via syringe over 10 minutes. The solution will typically turn a deep red or yellow color, indicating the formation of the N-acyliminium ion complex.
-
Reaction: Stir the reaction mixture vigorously at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL). Caution: The quenching of TiCl₄ is highly exothermic.
-
Work-up: Allow the mixture to warm to room temperature and stir until both layers become clear. Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluent system typically a gradient of ethyl acetate in hexanes) to afford the pure bicyclic indolizidine product.
Scientist's Notes on Causality and Adaptation:
-
Choice of Lewis Acid: TiCl₄ is a strong Lewis acid effective at generating the N-acyliminium ion at low temperatures. Weaker acids like BF₃·OEt₂ can also be used but may require higher temperatures and can sometimes lead to lower diastereoselectivity.[4]
-
Anhydrous Conditions: The N-acyliminium ion and the Lewis acid are highly moisture-sensitive. Water will quench the reaction and decompose the reagents. All glassware must be oven- or flame-dried, and anhydrous solvents are essential.
-
Low Temperature: Maintaining the reaction at -78 °C is critical for maximizing diastereoselectivity by favoring the kinetically controlled pathway through the most stable, ordered transition state.
-
Adaptation for Allyldichloromethylsilane: If one were to hypothetically adapt this protocol for a substrate with an allyldichloromethylsilane tether, several adjustments would be considered. The intrinsic Lewis acidity of the SiCl₂Me group might allow for the use of a milder external Lewis acid (e.g., ZnCl₂) or even a sub-stoichiometric amount of TiCl₄. However, the paramount concern would be the extreme moisture sensitivity of the Si-Cl bonds. The work-up procedure would also need to be carefully considered, as aqueous quenching could lead to complex mixtures of silanols. A non-aqueous workup might be preferable if possible.
Conclusion
Allylsilanes are indispensable tools in the modern synthetic chemist's arsenal for alkaloid synthesis. The ability to control stereochemistry through intramolecular cyclizations onto N-acyliminium ions provides a reliable and efficient path to complex bicyclic cores. While allyltrimethylsilane remains the workhorse, understanding the principles behind functionalized reagents like allyldichloromethylsilane opens new avenues for strategic reaction design. By rationally tuning the electronic properties of the silicon center, researchers can modulate reactivity and potentially unlock new synthetic pathways, further expanding the power and reach of this important class of reagents in the pursuit of novel therapeutics and the total synthesis of complex natural products.
References
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Sakurai, H. (1982). Reactions of allylsilanes and application to organic synthesis. Pure and Applied Chemistry, 54(1), 1-22.
-
Oppolzer, W., & Thirring, K. (1982). Enantioselective synthesis and absolute configuration of (-)-.alpha.-kainic acid. Journal of the American Chemical Society, 104(18), 4978-4979.
-
Melillo, D. G., et al. (1980). A practical synthesis of (-)-α-kainic acid. The Journal of Organic Chemistry, 45(14), 2148-2153.
-
Matsuda, F., et al. (2017). Total synthesis of (−)-kainic acid and (+)-allo-kainic acid through SmI2-mediated intramolecular coupling between allyl chloride and an α,β-unsaturated ester. Organic & Biomolecular Chemistry, 15(31), 6557-6566.
-
Harned, A. M. (n.d.). Allylation of C=O Bonds. University of Minnesota, Harned Research Group.
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Remion, A., & Cossy, J. (2005). Synthesis of indolizidine and quinolizidine alkaloids. Beilstein Journal of Organic Chemistry, 1(1), 13.
-
D'Oca, M. G. M., et al. (2001). The Addition of Allyltrimethylsilane to Cyclic N-Acyliminium Ions Derived from (S)-(+)-Mandelic Acid and Cyclohexyl-Based Chiral Auxiliaries. Journal of the Brazilian Chemical Society, 12(5), 643-650.
-
Yamasaki, S., Fujii, K., Wada, R., Kanai, M., & Shibasaki, M. (2002). A General Catalytic Allylation Using Allyltrimethoxysilane. Journal of the American Chemical Society, 124(23), 6536–6537.
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Leveraging TiCl₄ as a Potent Lewis Acid for Carbon-Carbon Bond Formation with Allyldichloromethylsilane in Dichloromethane
An Application Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the titanium tetrachloride (TiCl₄)-mediated allylation of electrophiles, specifically carbonyl compounds, using allyldichloromethylsilane in a dichloromethane (DCM) solvent system. TiCl₄ is a powerful and versatile Lewis acid that significantly enhances the electrophilicity of carbonyls, facilitating nucleophilic attack by the allylsilane.[1][2] This reaction is a cornerstone of modern organic synthesis for the regio- and often stereoselective formation of homoallylic alcohols, which are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.[3][4] This document details the underlying reaction mechanism, provides a field-tested experimental protocol, discusses critical safety considerations for handling the reagents, and offers insights into expected outcomes and data interpretation.
Scientific Foundation and Mechanism
The efficacy of the TiCl₄-promoted allylation hinges on its role as a strong Lewis acid.[5] The reaction proceeds through a well-defined mechanistic pathway, which is crucial for understanding reaction optimization and predicting outcomes.
The Role of Titanium Tetrachloride
Titanium tetrachloride is a highly effective Lewis acid due to the electron-deficient nature of the titanium(IV) center. In the presence of a carbonyl compound (e.g., an aldehyde or ketone), TiCl₄ rapidly coordinates to the carbonyl oxygen. This coordination dramatically polarizes the C=O bond, significantly increasing the electrophilicity of the carbonyl carbon and making it highly susceptible to nucleophilic attack.[6]
The Nucleophile: Allyldichloromethylsilane
Allylsilanes serve as stable and effective allyl anion synthons. The carbon-silicon (C-Si) bond can stabilize a positive charge at the β-carbon through hyperconjugation (σ-π conjugation), a phenomenon known as the "beta-silicon effect." This stabilization facilitates the nucleophilic addition of the allyl group to the activated carbonyl. The reaction proceeds with a regiospecific transposition of the double bond.[1]
Mechanistic Pathway
The reaction can be visualized in three primary stages:
-
Activation: TiCl₄ coordinates to the carbonyl oxygen, forming a highly electrophilic oxocarbenium-like intermediate.
-
Nucleophilic Attack: The π-bond of the allyldichloromethylsilane attacks the activated carbonyl carbon. This occurs at the γ-carbon of the allyl system, leading to the formation of a new carbon-carbon bond and a β-silyl carbocation intermediate.
-
Desilylation/Elimination: The intermediate collapses through the elimination of the silyl group (as Cl₃SiCH₃), driven by the formation of a stable silicon-chlorine bond and regenerating the double bond in a new position to yield the titanium alkoxide of the homoallylic alcohol. Subsequent aqueous workup hydrolyzes this intermediate to afford the final product.
Caption: Figure 1: Generalized Reaction Mechanism
Comprehensive Experimental Protocol
This protocol outlines a general procedure for the TiCl₄-mediated allylation of an aromatic aldehyde. Researchers should consider this a starting point, with optimization of stoichiometry, temperature, and reaction time potentially required for different substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Titanium Tetrachloride (TiCl₄) | ≥99.9% | Major Chemical Supplier | Handle as a 1.0 M solution in DCM for easier and safer dispensing. |
| Allyldichloromethylsilane | ≥95% | Major Chemical Supplier | Store under inert gas. |
| Benzaldehyde (Example) | ≥99%, ReagentPlus® | Major Chemical Supplier | Freshly distilled to remove benzoic acid. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Chemical Supplier | Must be rigorously dried, e.g., via a solvent purification system. |
| Saturated aq. NaHCO₃ | Reagent Grade | N/A | For reaction quenching. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | N/A | For drying organic extracts. |
| Argon or Nitrogen Gas | High Purity | N/A | For maintaining an inert atmosphere. |
| Glassware | Borosilicate | N/A | Must be oven- or flame-dried immediately before use. |
Step-by-Step Methodology
Caption: Figure 2: Step-by-Step Experimental Workflow
-
Inert Atmosphere Setup: Assemble a three-neck round-bottom flask, previously oven-dried at 120 °C for at least 4 hours, under a positive pressure of argon or nitrogen. Equip the flask with a magnetic stir bar, a thermometer adapter, and rubber septa on the remaining necks.
-
Initial Charging and Cooling: To the flask, add benzaldehyde (1.0 mmol, 1.0 eq) followed by 10 mL of anhydrous dichloromethane (DCM). Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 5-10 minutes to ensure thermal equilibrium.
-
Lewis Acid Addition: Slowly add titanium tetrachloride (1.1 mmol, 1.1 eq, typically as a 1.0 M solution in DCM) dropwise via syringe over 5 minutes. A color change to yellow or orange is often observed. Allow the mixture to stir at -78 °C for an additional 15 minutes. The slow addition is critical to manage the exothermic nature of the coordination.[7]
-
Allylsilane Addition: Add allyldichloromethylsilane (1.2 mmol, 1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Maintain the reaction at -78 °C and monitor its progress using Thin Layer Chromatography (TLC). Aliquots can be taken with a syringe, quenched in a separate vial containing saturated sodium bicarbonate, extracted with a small amount of ethyl acetate, and spotted on a TLC plate. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction cautiously at -78 °C by the slow, dropwise addition of 10 mL of saturated aqueous sodium bicarbonate solution. Caution: This is an exothermic process and may cause gas evolution.
-
Aqueous Workup: Allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel, dilute with an additional 20 mL of DCM, and wash sequentially with 20 mL of water and 20 mL of brine. The formation of titanium dioxide (TiO₂) as a white precipitate in the aqueous layer is common.[8]
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure homoallylic alcohol.
Critical Safety and Handling Protocols
Adherence to strict safety protocols is mandatory when working with titanium tetrachloride.
-
Extreme Moisture Sensitivity: TiCl₄ reacts violently with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas and titanium oxides.[9][10] All operations must be conducted under a strictly inert and anhydrous atmosphere.
-
Corrosivity and Toxicity: TiCl₄ is highly corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract.[11] It is fatal if inhaled.[9]
-
Personal Protective Equipment (PPE): Always handle TiCl₄ inside a certified chemical fume hood.[9] Wear appropriate PPE, including:
-
Chemical splash goggles and a face shield.
-
Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).
-
A flame-resistant lab coat.[10]
-
-
Storage: Store TiCl₄ in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials like water and alcohols.[12][13]
-
Spill Management: In case of a spill, evacuate the area. Use an absorbent material designed for reactive chemicals (e.g., vermiculite or sand). DO NOT USE WATER or combustible materials.[10]
-
Waste Disposal: Quench residual TiCl₄ cautiously by slowly adding it to a large volume of a stirred, ice-cooled solvent like isopropanol before neutralization. Dispose of all chemical waste in accordance with institutional and local regulations.
Expected Results & Troubleshooting
| Parameter | Expected Outcome / Data |
| Reaction Time | Typically 1-4 hours at -78 °C. |
| Yield | Good to excellent (75-95%), substrate-dependent.[5][14] |
| Diastereoselectivity | For reactions with chiral aldehydes or substituted allylsilanes, diastereoselectivity can be high, often favoring the syn or anti product depending on the substrate and conditions.[14] |
| Spectroscopic Data | ¹H NMR: Appearance of new signals corresponding to the vinyl protons (~5.0-6.0 ppm), the methine proton adjacent to the hydroxyl group (~4.5-5.0 ppm), and a broad singlet for the -OH proton. ¹³C NMR: Appearance of a new carbinol carbon signal (~65-75 ppm). IR: A broad O-H stretching band around 3200-3600 cm⁻¹. |
Common Troubleshooting Scenarios:
-
Low or No Conversion: This is often due to moisture contaminating the reaction or impure reagents. Ensure all glassware is rigorously dried and solvents are anhydrous. Using freshly opened or distilled reagents is recommended.
-
Formation of Complex Mixtures: Side reactions can occur if the temperature is not properly controlled. The dropwise addition of TiCl₄ at low temperatures is crucial. For sensitive substrates, using less than a stoichiometric amount of TiCl₄ may be beneficial.[2]
-
Difficult Workup (Emulsions): The formation of gelatinous titanium hydroxides can complicate phase separation. Filtering the entire quenched mixture through a pad of Celite® before extraction can effectively remove these solids.
References
-
Standard Operating Procedure: Titanium Tetrachloride. Scribd. [Link]
-
Safety Advice For Storage And Handling Of Anhydrous Titanium Tetrachloride. Cefic Library. [Link]
-
Hassner, A., & Bandi, C. R. (2013). High-Yielding and Rapid Carbon-Carbon Bond Formation from Alcohols: Allylation by Means of TiCl4. Synlett, 24, 1275-1279. [Link]
-
Safety Advice for Storage and Handling of Anhydrous Titanium Tetrachloride. Eurochlor. [Link]
-
Hazard Summary: Titanium Tetrachloride. New Jersey Department of Health. [Link]
-
Regio- and Diastereoselectivity in TiCl4-Promoted Reduction of 2-Aryl-Substituted cis-4-Methyl-5-trifluoromethyl-1,3-dioxolanes. ResearchGate. [Link]
-
Albury, A. M. M., & Jennings, M. P. (2013). ChemInform Abstract: TiCl4 Mediated Preparation of (E)‐Non‐conjugated Homoallylic Alcohols with α‐Substituted Allylsilanes. ChemInform, 44(47). [Link]
-
Sakurai, H. Reactions of Allylsilanes and Application to Organic Synthesis. Pure and Applied Chemistry. [Link]
-
D'Accolti, L., et al. (2020). New Advances in Titanium-Mediated Free Radical Reactions. Molecules. [Link]
-
The general mechanism of the TiCl4 catalyzed Mukaiyama aldol reaction. ResearchGate. [Link]
-
The Use of the Titanium Tetrachloride (TiCl4) Catalysts as a Reagent for Organic Synthesis. Preprints.org. [Link]
-
Calculations on plausible mechanism for TiCl4-mediated conversion of THF to pyrrolidine. ResearchGate. [Link]
-
Carbonyl allylation. Wikipedia. [Link]
-
Keck, G. E., Andrus, M. B., & Castellino, S. (1989). The mechanism of tin tetrachloride promoted additions of allylstannanes to aldehydes: a response to Denmark, Wilson, and Willson. Journal of the American Chemical Society, 111(21), 8136-8141. [Link]
-
TiCl4 promoted reaction of aldehydes with 1,5-dienyl allylsilanes: Addition accompanied by cyclization. ResearchGate. [Link]
-
How to remove TiCl4 from the organic reaction mixture containing peptide product? ResearchGate. [Link]
-
How can I solve this problem? ResearchGate. [Link]
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Application Notes and Protocols: Experimental Setup for Low-Temperature Reactions with Allyldichloromethylsilane
Introduction: The Utility and Challenges of Allyldichloromethylsilane in Synthesis
Allyldichloromethylsilane is a versatile bifunctional reagent in organic and organometallic synthesis. The presence of a reactive allyl group and two chloro substituents on the silicon atom allows for a wide range of chemical transformations. The allyl group can participate in various reactions, including hydrosilylation, Heck coupling, and metathesis, while the silicon-chlorine bonds are susceptible to nucleophilic substitution. This dual reactivity makes allyldichloromethylsilane a valuable precursor for the synthesis of complex organosilicon compounds, which are integral to materials science, medicinal chemistry, and as intermediates in organic synthesis.
However, the high reactivity of the Si-Cl bonds, particularly towards common nucleophiles such as Grignard and organolithium reagents, often leads to a lack of selectivity and the formation of multiple products at ambient temperatures. To achieve controlled and selective functionalization, these reactions are frequently conducted at low temperatures. This application note provides a detailed guide to the experimental setup and a specific protocol for conducting a low-temperature reaction with allyldichloromethylsilane, focusing on the nucleophilic substitution of one chlorine atom with a Grignard reagent.
The rationale for employing low temperatures, typically -78 °C, is rooted in several key principles of reaction kinetics and thermodynamics. At cryogenic temperatures, the kinetic energy of the reacting molecules is significantly reduced. This reduction in energy allows for greater control over highly exothermic reactions, preventing thermal runaway and the formation of undesired byproducts. Furthermore, many organometallic intermediates exhibit enhanced stability at low temperatures, minimizing decomposition pathways and favoring the desired reaction trajectory.
Core Principles of Low-Temperature Reactions
Successful execution of low-temperature reactions hinges on meticulous attention to detail, particularly concerning the exclusion of atmospheric moisture and the maintenance of a stable, cryogenic environment.
Inert Atmosphere: Allyldichloromethylsilane and Grignard reagents are highly sensitive to moisture.[1][2] Reactions must be carried out under an inert atmosphere, such as dry nitrogen or argon, to prevent hydrolysis of the reactants and intermediates. This is typically achieved using a Schlenk line or a glovebox.
Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under vacuum, to remove any adsorbed water. Solvents must be freshly distilled from an appropriate drying agent to ensure they are anhydrous.
Temperature Control: Precise and stable temperature control is paramount.[3] A dry ice/acetone bath is commonly used to achieve and maintain a temperature of -78 °C.[3] For other specific low temperatures, various slush baths can be prepared (e.g., dry ice/acetonitrile for -40 °C).[3] A low-temperature thermometer or a thermocouple probe is essential for monitoring the internal reaction temperature.
Experimental Workflow for Low-Temperature Grignard Reaction
The following diagram illustrates the general workflow for the reaction of allyldichloromethylsilane with a Grignard reagent at low temperature.
Protocol: Synthesis of Allyl(chloro)(methyl)(phenyl)silane
This protocol details the selective monosubstitution of a chlorine atom in allyldichloromethylsilane with a phenyl group using phenylmagnesium bromide at -78 °C.
Materials and Equipment
| Reagents | Equipment |
| Allyldichloromethylsilane (ADMS) | Schlenk line or glovebox |
| Phenylmagnesium bromide (in THF) | Round-bottom flasks (oven-dried) |
| Anhydrous tetrahydrofuran (THF) | Magnetic stirrer and stir bars |
| Saturated aqueous ammonium chloride (NH₄Cl) | Syringes and needles (oven-dried) |
| Diethyl ether | Rubber septa |
| Anhydrous magnesium sulfate (MgSO₄) | Low-temperature thermometer/thermocouple |
| Dry ice | Dewar flask or insulated container |
| Acetone | Cannula for liquid transfer |
Step-by-Step Procedure
-
Apparatus Setup:
-
Under a positive pressure of nitrogen, assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum.
-
A dropping funnel or a syringe pump is prepared for the controlled addition of the Grignard reagent.
-
-
Reaction Cooldown:
-
To the reaction flask, add allyldichloromethylsilane (1.0 eq) followed by anhydrous THF via syringe.
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
-
Grignard Reagent Addition:
-
Slowly add a solution of phenylmagnesium bromide in THF (1.0 eq) to the cooled solution of allyldichloromethylsilane dropwise via the dropping funnel or syringe pump.
-
Causality: The slow, controlled addition is crucial to maintain the internal reaction temperature below -70 °C. This minimizes the exothermic nature of the reaction and prevents over-addition of the Grignard reagent, which could lead to the formation of diallyl(methyl)phenylsilane.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots.
-
-
Quenching:
-
While maintaining the temperature at -78 °C, slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Causality: Quenching at low temperature ensures that any unreacted Grignard reagent is destroyed before the reaction mixture is warmed, preventing side reactions during the warming phase.
-
-
Workup and Isolation:
-
Remove the cooling bath and allow the mixture to warm to room temperature with vigorous stirring.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the desired allyl(chloro)(methyl)(phenyl)silane.
-
Illustrative Reaction Pathway
The following diagram depicts the nucleophilic substitution reaction.
Quantitative Data Summary
| Parameter | Value | Notes |
| Reaction Temperature | -78 °C | Maintained with a dry ice/acetone bath. |
| Stoichiometry (ADMS:Grignard) | 1 : 1 | To favor monosubstitution. |
| Solvent | Anhydrous THF | Essential for Grignard reagent stability and solubility. |
| Reaction Time | 1-2 hours | Monitor by TLC or GC-MS for completion. |
| Quenching Agent | Saturated aq. NH₄Cl | Mild quenching agent. |
| Expected Yield | 70-85% | Dependent on purity of reagents and reaction conditions. |
Safety Precautions
-
Allyldichloromethylsilane: is a flammable and corrosive liquid.[4] It reacts with water to release hydrogen chloride gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.
-
Grignard Reagents: are highly flammable and react violently with water. Handle under an inert atmosphere and away from sources of ignition.
-
Cryogenic Baths: Dry ice and acetone baths should be handled with care. Acetone is flammable. Ensure adequate ventilation and wear cryogenic gloves when handling dry ice.
Conclusion
The use of low-temperature conditions is a critical strategy for achieving selectivity and control in reactions involving the highly reactive allyldichloromethylsilane. By carefully controlling the reaction temperature, employing anhydrous conditions, and working under an inert atmosphere, researchers can effectively perform nucleophilic substitutions with Grignard reagents to synthesize valuable organosilicon building blocks. The protocol provided herein serves as a robust starting point for the development of further synthetic methodologies based on this versatile reagent.
References
-
LookChem. Allyl(dichloro)methylsilane Safety Information. [Link]
-
Asher, S. (2024). Synthesis of Diallyl Silane for Biomedical Applications. MavMatrix. [Link]
- Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430.
-
Organic Syntheses. Procedure for Low-Temperature Grignard Reaction. [Link]
-
University of Rochester, Department of Chemistry. Magic Formulas: Cooling Baths. [Link]
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Application Note: Real-Time Monitoring of Silylation Reactions Using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
Silylation is a cornerstone derivatization technique in analytical chemistry, indispensable for the analysis of non-volatile and thermally labile compounds by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing GC-MS to effectively monitor the progress of silylation reactions. By offering a detailed protocol, troubleshooting insights, and explaining the underlying chemical principles, this document serves as a practical resource for optimizing derivatization efficiency, ensuring reaction completeness, and achieving accurate, reproducible analytical results.
Introduction: The Imperative of Derivatization
Many organic molecules, particularly those of biological or pharmaceutical significance such as alcohols, phenols, carboxylic acids, and amines, possess polar functional groups with active hydrogens (-OH, -COOH, -NH2, -SH).[1][4] These groups induce strong intermolecular hydrogen bonding, resulting in low volatility and poor thermal stability, rendering them unsuitable for direct GC analysis.[1][4][5] Derivatization is the process of chemically modifying these compounds to increase their volatility and thermal stability.[3][4][6]
Silylation is the most prevalent derivatization method, involving the replacement of an active hydrogen with a trimethylsilyl (TMS) group or a bulkier silyl group like t-butyldimethylsilyl (t-BDMS).[2][4][7] This transformation effectively masks the polar functional groups, disrupts hydrogen bonding, and converts the analyte into a more volatile and thermally stable derivative suitable for GC-MS analysis.[2][3][8]
Why Monitor Silylation Reactions? Incomplete derivatization can lead to significant analytical errors, including:
-
Underestimation of the analyte: If the reaction does not go to completion, the unreacted analyte will not be detected or will chromatograph poorly.
-
Poor peak shape and reproducibility: The presence of both the analyte and its silylated derivative can cause tailing peaks and inconsistent quantification.
-
Misidentification: The presence of multiple partially-silylated products can complicate spectral interpretation.
Therefore, monitoring the reaction progress is critical to developing robust and reliable GC-MS methods.
The Chemistry of Silylation
Silylation proceeds via a nucleophilic substitution (SN2) reaction.[4][8] The analyte, containing a functional group with an active hydrogen, acts as the nucleophile, attacking the electrophilic silicon atom of the silylating reagent. A leaving group is subsequently displaced, forming the silylated derivative.[6][9]
The reactivity of functional groups towards silylation generally follows this order: Alcohol > Phenol > Carboxylic Acid > Amine > Amide [4]
Steric hindrance around the active hydrogen can also significantly impact the reaction rate.
Common Silylating Reagents
A variety of silylating reagents are available, each with different strengths and applications. The choice of reagent depends on the analyte's structure, reactivity, and the desired stability of the derivative.
| Reagent Abbreviation | Full Name | Key Characteristics & Applications |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Highly reactive and produces a volatile, neutral byproduct (N-methyltrifluoroacetamide), minimizing chromatographic interference.[1][3] Excellent for a wide range of compounds. |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | A powerful and versatile TMS donor. Often used with a catalyst like TMCS for hindered groups. |
| TMCS | Trimethylchlorosilane | Rarely used alone due to its high reactivity and the production of corrosive HCl.[3] Primarily used as a catalyst (e.g., 1-10%) with other reagents like BSTFA or HMDS to increase their silylating potential.[2][7] |
| HMDS | Hexamethyldisilazane | A weaker TMS donor, often used for silylating carbohydrates.[2] The reaction produces ammonia, which can be monitored. |
| MTBSTFA | N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | Forms t-butyldimethylsilyl (TBDMS) derivatives which are approximately 10,000 times more stable against hydrolysis than TMS derivatives, making them ideal for complex matrices or when sample workup is required.[2][10] |
Experimental Workflow: Monitoring Silylation Over Time
This section outlines a detailed protocol for monitoring the progress of a silylation reaction using GC-MS. The objective is to determine the optimal reaction time by tracking the disappearance of the starting material and the appearance of the silylated product.
Caption: Workflow for GC-MS monitoring of a silylation reaction.
Materials and Reagents
-
Analyte of interest (e.g., a steroid, fatty acid, or drug metabolite)
-
Silylating Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Catalyst (optional): Trimethylchlorosilane (TMCS)
-
Anhydrous Solvent: Pyridine or Acetonitrile
-
Internal Standard (IS): (e.g., D4-Alanine, if quantification is needed)
-
GC Vials with septa caps
-
Heating block or oven
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Protocol: Time-Course Monitoring
-
Preparation of Analyte Solution:
-
Accurately weigh a known amount of the analyte and dissolve it in the anhydrous solvent to a final concentration of ~1 mg/mL.
-
Causality Note: Anhydrous conditions are paramount. Silylating reagents react readily with water, which will consume the reagent and lead to poor derivatization yield.[4][10] Lyophilize samples if they are in an aqueous solution.[5]
-
-
Reaction Setup:
-
In a clean, dry GC vial, add 100 µL of the analyte solution.
-
Add 100 µL of MSTFA. A common molar ratio of reagent to active hydrogen is at least 2:1 to ensure the reaction is driven to completion. If using a catalyst, a reagent mixture such as BSTFA + 1% TMCS can be used.[2]
-
Cap the vial tightly and vortex briefly.
-
-
Time-Course Sampling:
-
Immediately after capping, this is considered Time = 0 .
-
Place the vial in a heating block set to a predetermined temperature (e.g., 70°C). Higher temperatures accelerate the reaction but must be below the boiling point of the solvent and reagent.[11][12]
-
At specified time intervals (e.g., 15, 30, 60, 90, and 120 minutes), withdraw a 1 µL aliquot from the reaction mixture for immediate GC-MS analysis.
-
Causality Note: A time-course study is essential because optimal reaction times can vary significantly depending on the analyte's steric hindrance and the reagent's reactivity.
-
-
GC-MS Analysis:
-
Inject the 1 µL aliquot into the GC-MS system.
-
The following are typical starting parameters that should be optimized for the specific analyte:
-
Injector: 280°C, Splitless or Split (e.g., 10:1) mode.[11][13]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[13]
-
Oven Program: Start at 70°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 5 min.
-
MS Transfer Line: 280°C.[13]
-
MS Source: 230°C.[13]
-
Ionization: Electron Impact (EI) at 70 eV.[9]
-
Acquisition Mode: Full Scan (e.g., m/z 40-650) to identify the analyte and derivative peaks.[9] Selected Ion Monitoring (SIM) can be used for higher sensitivity once the characteristic ions are known.[13]
-
-
Data Analysis and Interpretation
-
Peak Identification:
-
Analyze the chromatograms from each time point.
-
Identify the peak corresponding to the underivatized analyte (will elute later with poor peak shape, if at all).
-
Identify the peak corresponding to the TMS-derivative (will elute earlier with a sharp, symmetric peak). The mass spectrum of the derivative will show a characteristic molecular ion (M+) and fragmentation pattern.
-
-
Monitoring Reaction Progress:
-
Integrate the peak area of both the starting material and the silylated product at each time point.
-
Calculate the ratio of the [Product Peak Area] / ([Product Peak Area] + [Starting Material Peak Area]).
-
Plot this ratio against reaction time. The reaction is considered complete when this ratio plateaus at or near 1.0.
-
Caption: Logical progression of the silylation reaction over time.
Troubleshooting and Best Practices
-
No or Low Product Yield:
-
Cause: Presence of moisture.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and handle reagents under an inert atmosphere if possible.[4]
-
Cause: Insufficient reagent or temperature.
-
Solution: Increase the molar excess of the silylating reagent. Increase the reaction temperature or time.[12] Consider adding a catalyst like TMCS.
-
-
Multiple Derivative Peaks:
-
Cause: The analyte has multiple functional groups with different reactivities (e.g., a primary and a sterically hindered secondary alcohol).
-
Solution: Increase reaction time and/or temperature to ensure all sites are silylated. Use a more powerful silylating reagent. For compounds with keto groups, a preliminary methoximation step can prevent the formation of multiple tautomeric derivatives.[5]
-
-
Degradation of GC Column:
Conclusion
GC-MS is a powerful and direct method for monitoring the progress of silylation reactions. By implementing a time-course study, analysts can empirically determine the optimal conditions required to achieve complete derivatization for their specific analyte. This ensures the generation of high-quality, reproducible data, which is fundamental for accurate quantification in research, clinical, and industrial settings. A thorough understanding of the reaction mechanism and careful attention to experimental parameters, particularly the exclusion of moisture, are key to success.
References
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Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. (n.d.). MDPI. Retrieved from [Link]
-
Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. (n.d.). X-Fine-Chem. Retrieved from [Link]
-
GC Derivatization. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9). The Bumbling Biochemist. Retrieved from [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9). YouTube. Retrieved from [Link]
-
GC-MS Silylation Derivative Method to Characterise Black BIC® Ballpoint 2-Phenoxyethanol Ratio Evaporation Profile—A Contribution to Ink Ageing Estimation. (2023, June 15). MDPI. Retrieved from [Link]
-
General Silylation Procedures. (n.d.). Gelest. Retrieved from [Link]
-
Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. (2016, August 6). ResearchGate. Retrieved from [Link]
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GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. (n.d.). Science Publications. Retrieved from [Link]
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Silylation. (n.d.). Wikipedia. Retrieved from [Link]
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Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. (2023, August 29). BrJAC. Retrieved from [Link]
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DERIVATIZATION IN GAS CHROMATOGRAPHY (GC), HIGHPERFORMANCE LIQUID CHROMATOGRAPHY[HPLC]. (n.d.). SlideShare. Retrieved from [Link]
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Techniques for Silylation. (n.d.). ResearchGate. Retrieved from [Link]
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Silylation Reagents. (n.d.). Regis Technologies. Retrieved from [Link]
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Silylation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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Why do my silylations always fail?. (2014, October 8). Chromatography Forum. Retrieved from [Link]
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An In-Depth Guide to Silylation Reagents: Applications and Benefits. (n.d.). Changfu Chemical. Retrieved from [Link]
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Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved from [Link]
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Derivatization Methods in GC and GC/MS. (n.d.). IntechOpen. Retrieved from [Link]
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Application Note: Advanced ¹H and ¹³C NMR Characterization of Products from Allyldichloromethylsilane Reactions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Allyldichloromethylsilane (ADMS) is a versatile bifunctional reagent prized for its dual reactivity, enabling both modifications at the silicon center and transformations of the allyl group. This application note provides a comprehensive guide to the structural elucidation of ADMS reaction products using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the characteristic spectral signatures of the starting material and its derivatives, offering field-proven insights into interpreting spectral data. Detailed protocols for a representative nucleophilic substitution reaction and subsequent NMR analysis are provided, underpinned by explanations of the causality behind key experimental choices. This guide is designed to equip researchers with the expertise to confidently characterize novel organosilane compounds derived from ADMS.
Introduction: The Chemical Versatility of Allyldichloromethylsilane
Allyldichloromethylsilane, with the chemical formula H₂C=CHCH₂Si(Cl)₂CH₃[1], is a valuable building block in organosilicon chemistry. Its utility stems from two key reactive sites:
-
The Dichlorosilyl Group: The two silicon-chlorine bonds are highly susceptible to nucleophilic attack, allowing for the straightforward introduction of a wide range of organic or inorganic functionalities. This is the most common reaction pathway for this substrate.
-
The Allyl Group: The terminal double bond can participate in various addition reactions, such as hydrosilylation, epoxidation, and polymerization, providing a secondary avenue for molecular elaboration.
The reliable characterization of the resulting products is paramount for confirming reaction success and understanding the regioselectivity and stereoselectivity of these transformations. NMR spectroscopy is the most powerful tool for this purpose, offering unambiguous structural information through the analysis of chemical shifts, signal multiplicities, and coupling constants.
Foundational NMR Principles for Organosilane Characterization
A robust understanding of how the silicon atom influences the NMR environment of neighboring protons and carbons is essential for accurate spectral interpretation.
¹H NMR Spectroscopy
-
Electronegativity of Silicon: Silicon is more electropositive than carbon (Pauling scale: Si ≈ 1.90, C ≈ 2.55). Consequently, protons on carbons directly attached to silicon (α-carbons) are shielded and appear at a higher field (lower ppm) compared to their analogues in purely organic compounds. For example, the Si-CH₃ protons in ADMS are expected to be significantly upfield.
-
Allyl Group Signature: The allyl group presents a characteristic set of signals: a complex multiplet for the methine proton (-CH=), and two distinct signals for the terminal vinyl protons (=CH₂), all typically found in the 4.8-6.5 ppm region. The methylene protons adjacent to silicon (-CH₂-Si) will also show a distinct signal, typically a doublet, in the 1.5-2.5 ppm range.
-
²⁹Si Satellites: Although the primary silicon isotope, ²⁸Si, is NMR-inactive, the ²⁹Si isotope (I = ½, 4.7% natural abundance) couples with nearby protons. This results in observable "satellite" peaks flanking the main proton signal. The ²J(Si,H) coupling constant for protons on an α-carbon is typically around 6-8 Hz. While often small, their presence can definitively confirm the proximity of a proton group to a silicon atom.
¹³C NMR Spectroscopy
-
α-Carbon Shielding: Similar to ¹H NMR, carbons directly bonded to silicon are shielded and resonate at a higher field (lower ppm) than their carbon analogues.[2]
-
DEPT Analysis: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons. A DEPT-135 spectrum shows CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 experiment will only show signals for CH carbons.[2] This is particularly useful for assigning the carbons of the allyl group and any new organic moieties introduced.
NMR Profile of Allyldichloromethylsilane (Starting Material)
Before analyzing reaction products, it is crucial to be familiar with the spectrum of the starting material. Any deviation from this signature indicates a chemical transformation.
| Assignment | Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale & Key Features |
| Si-CH ₃ | Methyl | ~0.88 | ~5.0 | Highly shielded by the electropositive silicon atom. Appears as a sharp singlet in ¹H NMR. |
| Si-CH ₂- | Methylene | ~2.15 | ~25.0 | Appears as a doublet in ¹H NMR due to coupling with the adjacent methine proton. Less shielded than the methyl group. |
| -CH =CH₂ | Methine | ~5.85 | ~133.0 | A complex multiplet (ddt) in ¹H NMR due to coupling with the cis, trans, and methylene protons. |
| -CH=CH ₂ | Vinyl | ~5.0 - 5.2 | ~117.0 | Two separate signals (doublet of doublets) are expected for the two diastereotopic terminal protons. |
Note: Exact chemical shifts can vary slightly depending on the solvent and concentration. Data is predicted based on typical values for similar structures and available database information.[3][4]
Characterizing Products from Nucleophilic Substitution Reactions
The most common application of ADMS involves the substitution of its two chlorine atoms. This fundamentally alters the electronic environment around the silicon atom, leading to predictable changes in the NMR spectrum.
General Reaction Scheme
The reaction with a generic nucleophile (Nu⁻), such as an organometallic reagent (e.g., Grignard[5][6][7] or organolithium), an alkoxide, or an amine, proceeds as follows:
Caption: General nucleophilic substitution at the silicon center of ADMS.
Expected Spectral Changes
-
Disappearance of Reactant Signals: The characteristic signals for ADMS will diminish or disappear entirely upon successful reaction.
-
Appearance of Nucleophile Signals: New signals corresponding to the organic groups of the nucleophile will appear in both the ¹H and ¹³C spectra. Their chemical shifts will be influenced by their proximity to the silicon atom.
-
Shift in Si-CH₃ and Si-CH₂- Signals: The replacement of two highly electronegative chlorine atoms with less electronegative nucleophilic groups (e.g., alkyl, aryl, alkoxy) will cause a significant upfield shift (to lower ppm) for the silicon-bound methyl and allyl methylene protons and carbons. This is a key diagnostic indicator of successful substitution.
Example: Reaction with Phenylmagnesium Bromide
Reacting ADMS with two equivalents of PhMgBr yields Allyl(methyl)diphenylsilane.
| Assignment | Group | Expected ¹H Shift (δ, ppm) | Expected ¹³C Shift (δ, ppm) | Notes |
| Si-CH ₃ | Methyl | ~0.6 | ~-2.0 | Significant upfield shift compared to ADMS due to replacement of Cl with Ph. |
| Si-CH ₂- | Methylene | ~1.9 | ~22.0 | Upfield shift, though less pronounced than the methyl group. |
| Allyl Vinyl/Methine | -CH=CH₂ | ~5.8 / ~4.9 | ~134.0 / ~115.0 | Relatively minor shifts compared to the groups directly on silicon. |
| Si-Ph | Phenyl | ~7.3 - 7.6 | ~128 - 135 | Characteristic aromatic signals will appear. The ipso-carbon (directly attached to Si) will have a distinct chemical shift. |
Experimental Protocol: Synthesis and NMR Analysis of Allyl(methyl)diphenylsilane
This protocol provides a self-validating workflow for a representative reaction. The success of each step is confirmed by the final NMR analysis.
Synthesis Protocol
Causality Note: Anhydrous conditions are absolutely critical. Dichlorosilanes are highly sensitive to moisture and will readily hydrolyze to form siloxanes, which will appear as complex, often broad signals in the NMR, complicating analysis.[8]
-
Apparatus Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: In the flask, dissolve allyldichloromethylsilane (1.0 eq) in anhydrous diethyl ether (Et₂O).
-
Grignard Addition: Fill the dropping funnel with a solution of Phenylmagnesium bromide (2.1 eq) in Et₂O. Add the Grignard reagent dropwise to the stirred silane solution at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Workup: Cool the reaction mixture back to 0 °C and cautiously quench by slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure allyl(methyl)diphenylsilane as a colorless oil.
NMR Sample Preparation and Analysis Workflow
Caption: Standard workflow for NMR characterization of a synthesized compound.
Key Acquisition Parameters
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice as it dissolves most non-polar to moderately polar organosilanes and has well-defined residual solvent peaks for calibration.[9]
-
¹H NMR:
-
Spectral Width: -1 to 10 ppm.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16 scans for a moderately concentrated sample.
-
-
¹³C NMR:
-
Spectral Width: -10 to 160 ppm.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay is needed for quaternary carbons.
-
Number of Scans (ns): 128-1024 scans, depending on concentration.
-
Troubleshooting Common Spectral Artifacts
-
Broad Peak around 0-1 ppm: This often indicates the presence of silicone grease from glassware joints. Always use minimal, high-vacuum grease and ensure it does not contact the reaction mixture.
-
Multiple Si-CH₃ Signals: If the reaction is incomplete or if hydrolysis has occurred, you may see multiple sharp singlets in the upfield region corresponding to starting material, product, and various siloxane oligomers.
-
Absence of Expected Signals: If signals for the introduced nucleophile are absent, it confirms the reaction has failed. Check the quality and reactivity of your nucleophilic reagent (e.g., by titration of Grignard reagents).[10][11]
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous characterization of products derived from allyldichloromethylsilane. A systematic approach, beginning with an understanding of the starting material's spectral features and a clear prediction of expected changes, allows for confident structural elucidation. By carefully observing the shifts of the silicon-bound methyl and methylene groups and identifying the new signals from the incorporated nucleophile, researchers can efficiently validate synthetic outcomes. The protocols and interpretive guidelines presented here serve as a robust framework for professionals in chemical synthesis and drug development to accelerate their research involving this versatile organosilane building block.
References
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Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers. (2022). PMC - PubMed Central. [Link]
-
New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications. (2023). MDPI. [Link]
-
Synthesis and Characterization of Alkoxysilane-Bearing Photoreversible Cinnamic Side Groups: A Promising Building-Block for the Design of Multifunctional Silica Nanoparticles. (2022). NIH. [Link]
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Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers' Modification. (2023). MDPI. [Link]
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Hydrosilylation of 1-alkenes with dichlorosilane. (n.d.). UvA-DARE (Digital Academic Repository). [Link]
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Magnetic nanoparticles with functional silanes: evolution of well-defined shells from anhydride containing silane. (2011). PMC - NIH. [Link]
-
Hydrosilylation of alkenes with methyldichlorosilane catalyzed by Fe3O4@SiO2-supported Pt catalysts. (2017). ResearchGate. [Link]
-
79.4 MHz 29 Si{ 1 H} NMR spectrum of allyl(methyl)bis(phenylethynyl)silane. (2012). ResearchGate. [Link]
-
Selective hydrosilylation of allyl chloride with trichlorosilane. (2021). PMC - NIH. [Link]
-
Electronic Supplementary Material (ESI) for Chemical Communications. (2014). The Royal Society of Chemistry. [Link]
-
Visible-light-induced hydrosilylation of various alkenes. (2021). ResearchGate. [Link]
-
Supporting Information Distinct Selective Alkene Hydrosilylation Catalyzed by Acylenalato Cobalt Hydrides. (2023). The Royal Society of Chemistry. [Link]
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Allyl(dichloro)methylsilane - 13C NMR. SpectraBase. [Link]
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Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents. (1962). Discussions of the Faraday Society (RSC Publishing). [Link]
-
Pd-Catalyzed Allylative Dearomatization using Grignard Reagents. (2018). University of Groningen research portal. [Link]
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3-methyl-3-phenyl-1-pentene. Organic Syntheses Procedure. [Link]
-
Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. (2019). PubMed Central. [Link]
-
Uses of 13C NMR Spectroscopy. Organic Chemistry - NC State University Libraries. [Link]
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13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
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NMR Spectroscopy of Organosilicon Compounds. (2018). ResearchGate. [Link]
-
Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon−Fluorine Gauche Effect. (2022). Semantic Scholar. [Link]
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nmrshiftdb2 - open nmr database on the web. nmrshiftdb2. [Link]
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The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance. (2020). PMC - NIH. [Link]
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Allylsilane synthesis. Organic Chemistry Portal. [Link]
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NMR Database for Faster Structural Data. CAS.org. [Link]
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13-C NMR - How Many Signals. (2022). Master Organic Chemistry. [Link]
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Databases - NMR Wiki. NMR Wiki. [Link]
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KnowItAll NMR Spectral Library Collection. Wiley Science Solutions. [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). EPFL. [Link]
-
13C NMR Substituent Effects on para-Substituted Tolans. (2019). eGrove - University of Mississippi. [Link]
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Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects. (2019). PMC - NIH. [Link]
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Selective NMR detection of N-methylated amines using cavitand-decorated silica nanoparticles as receptors. (2020). Chemical Communications (RSC Publishing). [Link]
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Application Note: Purification of Homoallylic Alcohols by Column Chromatography
<
Introduction
Homoallylic alcohols are pivotal intermediates in synthetic organic chemistry and are integral building blocks in the synthesis of numerous natural products and pharmaceutical agents. Their purification is a critical step to ensure the integrity of subsequent reactions and the purity of the final products. Column chromatography, a cornerstone of purification in organic labs, is the most common method for isolating homoallylic alcohols from reaction mixtures.[1][2] This application note provides a comprehensive guide to the purification of homoallylic alcohols using column chromatography, emphasizing the underlying principles, practical protocols, and troubleshooting strategies to empower researchers in their synthetic endeavors.
The inherent polarity of the hydroxyl group, coupled with the often nonpolar hydrocarbon backbone of homoallylic alcohols, presents unique challenges in chromatographic separation.[3] Achieving optimal separation requires a careful balance of the stationary and mobile phases to exploit the subtle differences in polarity between the desired product and various impurities, such as starting materials (aldehydes, boronic acids), byproducts, and catalysts.[4]
Pillar 1: Expertise & Experience - The "Why" Behind the "How"
Successful column chromatography is more than just following a recipe; it's about understanding the interplay of intermolecular forces.[5] The primary stationary phase for purifying homoallylic alcohols is silica gel (SiO₂), a highly porous and polar adsorbent.[3][5] The surface of silica gel is rich in silanol groups (Si-OH), which can form hydrogen bonds with polar functional groups, most notably the hydroxyl group of the homoallylic alcohol.[3] This interaction is the basis for separation.
The mobile phase, or eluent, is a solvent or a mixture of solvents that flows through the column and competes with the adsorbed molecules for the binding sites on the stationary phase.[1][3] By gradually increasing the polarity of the mobile phase, we can selectively displace and elute compounds from the column. Nonpolar impurities will have weaker interactions with the silica gel and will elute first with a nonpolar solvent. The more polar homoallylic alcohol will be retained longer and will require a more polar solvent system for elution.
Key Considerations for Homoallylic Alcohols:
-
Acid Sensitivity: Silica gel is slightly acidic, which can sometimes lead to the degradation of acid-sensitive compounds.[3][6] While generally stable, some homoallylic alcohols, especially those with other sensitive functional groups, might be susceptible to rearrangement or decomposition. A quick stability test on a TLC plate spotted with the crude mixture and left for some time can indicate potential issues.[6] If degradation is observed, using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina might be necessary.[6][7]
-
Solvent Selection is Paramount: The choice of eluent is critical for achieving good separation. A common starting point for homoallylic alcohols is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or diethyl ether.[4] The optimal ratio is determined empirically using Thin Layer Chromatography (TLC).[8]
Pillar 2: Trustworthiness - A Self-Validating Protocol
A robust protocol incorporates checks and balances to ensure reproducibility and success. The following protocol is designed to be self-validating, with TLC analysis at its core for monitoring and confirming the separation.
Preliminary Analysis: Thin Layer Chromatography (TLC)
Before setting up a column, it is imperative to determine the optimal solvent system using TLC.[8]
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto a silica gel TLC plate.
-
Developing: Place the TLC plate in a developing chamber containing a shallow pool of the chosen solvent system.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (if the compounds are UV-active) and/or by staining with a suitable reagent (e.g., potassium permanganate, ceric ammonium molybdate).
-
Optimization: The ideal solvent system will give the desired homoallylic alcohol an Rf (retention factor) value of approximately 0.2-0.4. This range ensures that the compound will move down the column at a reasonable rate, allowing for good separation from both less polar and more polar impurities. Adjust the ratio of the polar to nonpolar solvent until this Rf is achieved.
Visualizing the Workflow: From TLC to Purified Product
Caption: Workflow for homoallylic alcohol purification.
Detailed Experimental Protocol
This protocol outlines the steps for purifying a homoallylic alcohol using flash column chromatography, a technique that uses pressure to accelerate the solvent flow.[1]
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (flash chromatography grade, 40-63 µm)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Eluent (pre-determined by TLC)
-
Collection tubes or flasks
-
TLC plates, chamber, and visualization reagents
-
Rotary evaporator
Step-by-Step Methodology:
-
Column Preparation:
-
Packing the Column (Slurry Method):
-
In a beaker, create a slurry of silica gel with the initial, least polar eluent.[3] The consistency should be pourable but not too dilute.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, which helps in uniform packing.[3]
-
Gently tap the side of the column to dislodge any air bubbles and ensure even packing.[3][10]
-
Once the silica has settled, add a protective layer of sand (approx. 0.5 cm) on top.[9]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[11]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent if necessary for solubility.[12] Carefully apply the solution to the top of the sand layer using a pipette.[12]
-
Dry Loading: If the crude product is not very soluble in the eluent, it can be pre-adsorbed onto a small amount of silica gel. Dissolve the crude mixture in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7] Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.
-
Apply gentle air pressure to the top of the column to force the solvent through.
-
Begin collecting fractions in numbered test tubes or flasks as the solvent starts to drip from the column outlet.[13]
-
Maintain a constant level of solvent at the top of the column to prevent it from running dry.
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions by TLC to determine which ones contain the pure homoallylic alcohol.[1][13] Spot every few fractions on a TLC plate alongside a spot of the crude mixture.
-
Once the desired compound has completely eluted, you can increase the polarity of the eluent to flush out any remaining, more polar impurities.[6]
-
-
Isolation of the Pure Product:
-
Combine the fractions that contain the pure homoallylic alcohol.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Data Presentation: Solvent Systems and Polarity
The following table provides a general guide to common solvent systems used in the purification of moderately polar compounds like homoallylic alcohols.
| Nonpolar Solvent | Polar Solvent | Polarity of Mixture | Typical Application |
| Hexanes/Heptane | Ethyl Acetate | Low to Medium (adjustable by ratio) | General purpose, good for a wide range of homoallylic alcohols.[4] |
| Hexanes/Heptane | Diethyl Ether | Low to Medium | Can offer different selectivity compared to ethyl acetate. |
| Dichloromethane | Hexanes/Heptane | Low to Medium | Useful when higher polarity is needed initially. |
| Dichloromethane | Methanol | Medium to High | For more polar homoallylic alcohols, but use methanol sparingly (<10%).[11] |
Pillar 3: Authoritative Grounding & Comprehensive References
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not move off the column | Eluent is not polar enough.[6] Compound may have decomposed on the silica.[6] | Gradually increase the polarity of the eluent.[6] Perform a stability test on TLC.[6] If decomposition is an issue, consider using deactivated silica or alumina.[6] A "methanol flush" can be used to elute highly retained compounds.[14] |
| Poor separation (co-elution of compounds) | Solvent system is not optimal.[7] Column was overloaded with the crude mixture. The flow rate is too fast or too slow.[12] | Re-optimize the solvent system using TLC. Try different solvent combinations. Use a larger column or less crude material. The ratio of silica gel to crude material should be at least 20:1 by weight.[3] Adjust the pressure to achieve an optimal flow rate.[12] |
| Streaking or tailing of bands | Sample was not loaded in a concentrated band. The compound is not very soluble in the eluent.[6] The column was not packed uniformly. | Load the sample in the minimum amount of solvent.[12] Consider dry loading.[7] Ensure the column is packed evenly without any cracks or channels. |
| Cracked or channeled silica bed | Changing the solvent polarity too drastically.[11] Letting the column run dry.[11] | Change the solvent composition gradually (gradient elution). Always keep the silica bed covered with solvent. |
Visualizing Solvent Selection Logic
Caption: Logic for optimizing the mobile phase.
Conclusion
The purification of homoallylic alcohols by column chromatography is a fundamental and highly effective technique. By understanding the principles of separation, diligently performing preliminary TLC analysis, and adhering to a systematic protocol, researchers can consistently achieve high purity of their target compounds. This guide provides the necessary framework and practical insights to navigate the challenges and successfully isolate these valuable synthetic intermediates.
References
- Zubrick, J. W. (2010). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques (8th ed.). Wiley.
- Nichols, L. (2021).
- Column Chromatography (Anim
- Nichols, L. (2022, April 7). Organic Chemistry Lab Techniques. Chemistry LibreTexts.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- A multicomponent approach for the preparation of homoallylic alcohols. The Royal Society of Chemistry.
- Column Chromatography.
- Column chrom
- B. Column Chromatography. (2023, August 29). Chemistry LibreTexts.
- Column chrom
- 6 Organic Chemistry Lab Techniques Your Students Should Know. (2025, May 21). Labster.
- TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog.
- How to run column chrom
- Column chromatography issues. (2024, July 16). Reddit.
- Column Chrom
- Rookie Mistakes: Column Chromatography. University of Rochester, Department of Chemistry.
- What compounds are unstable in a silica gel column (chrom
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lewis Acid Concentration for Allyldichloromethylsilane Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for allyldichloromethylsilane reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing one of the most critical parameters in these reactions: the concentration of the Lewis acid catalyst. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are both successful and reproducible.
Section 1: Fundamental Principles of Lewis Acid Activation
This section addresses the foundational concepts governing the role of Lewis acids in activating electrophiles for reaction with allyldichloromethylsilane, a common process in Hosomi-Sakurai type allylations.
Q1: What is the mechanistic role of the Lewis acid in reactions with allyldichloromethylsilane?
A Lewis acid is an electron-pair acceptor that is crucial for activating the electrophile (typically a carbonyl compound like an aldehyde or ketone).[1][2] In the absence of a Lewis acid, the electrophilicity of the carbonyl carbon is often insufficient to react with the relatively stable allylsilane.
The mechanism proceeds as follows:
-
Nucleophilic Attack: The electron-rich γ-carbon of the allyldichloromethylsilane attacks the activated carbonyl carbon.[4] This step is highly regioselective.[5]
Q2: Should I use a stoichiometric or catalytic amount of Lewis acid?
The choice between a stoichiometric and catalytic quantity is a critical decision that impacts yield, selectivity, and reaction purity.
-
Stoichiometric Amounts (≥1.0 equivalent): Historically, strong Lewis acids like titanium tetrachloride (TiCl₄) were used in stoichiometric amounts to ensure complete activation of the carbonyl substrate.[7] This is often necessary for less reactive substrates (e.g., ketones, sterically hindered aldehydes) or when the Lewis acid is susceptible to deactivation by trace amounts of water. However, using excess Lewis acid can lead to substrate or product decomposition and complicates purification.
Your choice should be guided by the reactivity of your substrate and the Lewis acid's strength and stability. An initial screening of both stoichiometric and sub-stoichiometric concentrations is often the best strategy.
Section 2: Troubleshooting Guide for Common Issues
This section provides direct answers to specific problems you may encounter during your experiments.
Q1: My reaction shows low or no conversion to the desired homoallylic alcohol. What is the likely cause related to the Lewis acid?
Possible Cause 1: Inactive Lewis Acid Many common Lewis acids (e.g., TiCl₄, AlCl₃, BF₃·OEt₂) are extremely sensitive to moisture.[10] Exposure to atmospheric humidity can cause them to hydrolyze and deactivate, rendering them incapable of activating the carbonyl substrate.
-
Solution:
-
Use a freshly opened bottle of the Lewis acid or purify it by distillation immediately before use.
-
Ensure all glassware is rigorously oven- or flame-dried.
-
Conduct the reaction under a strictly inert atmosphere (e.g., dry nitrogen or argon).
-
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Possible Cause 2: Insufficient Lewis Acid Concentration For less reactive aldehydes or ketones, a catalytic amount of a moderate Lewis acid may not be sufficient to drive the reaction to completion.
-
Solution:
-
Increase the loading of the Lewis acid incrementally (e.g., from 0.2 eq. to 0.5 eq., then to 1.1 eq.).
-
Switch to a stronger Lewis acid. For example, if BF₃·OEt₂ is ineffective, consider screening SnCl₄ or TiCl₄.[11]
-
Q2: The reaction works, but the diastereoselectivity is poor. How can I optimize the Lewis acid concentration to improve this?
The stereochemical outcome of the Hosomi-Sakurai reaction is highly dependent on the Lewis acid's identity and concentration.[7] The Lewis acid is involved in the stereochemistry-determining C-C bond formation step.[12]
Possible Cause: Incorrect Lewis Acid or Concentration Different Lewis acids can favor different transition states, leading to divergent stereochemical outcomes. For example, TMSOTf-catalyzed reactions have shown highly selective syn-allylation, whereas TiCl₄-catalyzed reactions can be less selective.[7][12]
-
Solution:
-
Screen Different Lewis Acids: Test a panel of Lewis acids with varying steric bulk and Lewis acidity (e.g., TiCl₄, SnCl₄, BF₃·OEt₂, TMSOTf).
-
Titrate the Lewis Acid Concentration: For a given Lewis acid, perform the reaction at several concentrations (e.g., 0.5, 1.0, and 1.5 equivalents). The stoichiometry can influence the geometry of the transition state.
-
Vary the Temperature: Lowering the reaction temperature (e.g., from -20 °C to -78 °C) often enhances stereoselectivity by favoring the more ordered transition state.
-
Q3: I am observing significant amounts of byproducts, such as protodesilylation of the starting material or decomposition. What should I do?
Possible Cause: Lewis Acid is Too Harsh or Concentrated Highly reactive Lewis acids or excessive concentrations can lead to undesired side reactions.
-
Protodesilylation: This can occur if the reaction environment has trace protic impurities that are activated by the Lewis acid.
-
Decomposition: Strong Lewis acids at high concentrations can cause polymerization of the starting materials or degradation of the desired product, especially if the molecules contain sensitive functional groups.
-
Solution:
-
Reduce Concentration: If you are using a stoichiometric amount, try reducing it to a catalytic quantity (e.g., 0.1-0.2 eq.).
-
Switch to a Milder Lewis Acid: Replace a harsh Lewis acid like AlCl₃ with a milder one such as ZnCl₂ or a lanthanide triflate like Sc(OTf)₃.
-
Check for Impurities: Ensure your starting materials and solvent are free from water or other protic impurities.
-
Section 3: Experimental Protocols & Optimization Workflow
Protocol: General Procedure for Lewis Acid Screening
This protocol provides a framework for systematically screening Lewis acids and their concentrations for the reaction of an aldehyde with allyldichloromethylsilane.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 mmol, 1.0 equiv.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 10 mL).
-
Cooling: Cool the solution to the desired temperature (typically -78 °C) using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., TiCl₄, 1.0 M solution in DCM, 1.1 mL, 1.1 mmol, 1.1 equiv.) dropwise over 5 minutes. Stir the resulting mixture for 10 minutes at -78 °C.
-
Allylsilane Addition: Add allyldichloromethylsilane (1.2 mmol, 1.2 equiv.) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor its progress by thin-layer chromatography (TLC) or by taking aliquots for LC-MS analysis.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃ or NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR to determine the conversion and diastereomeric ratio.
Table 1: Starting Points for Lewis Acid Screening
| Lewis Acid | Typical Starting Concentration (Equivalents) | Common Solvent | Notes |
| Titanium(IV) chloride (TiCl₄) | 1.0 - 1.5 | DCM | Very strong, highly moisture-sensitive. Often provides high yields.[3] |
| Tin(IV) chloride (SnCl₄) | 1.0 - 1.5 | DCM | Strong Lewis acid, effective for many substrates.[11] |
| Boron trifluoride etherate (BF₃·OEt₂) | 1.0 - 2.0 | DCM, Et₂O | Moderately strong, common and easy to handle. May require higher loading.[10] |
| Trimethylsilyl triflate (TMSOTf) | 0.1 - 0.5 | DCM, CH₃CN | Very strong, often used catalytically. Can promote high syn-selectivity.[7][12] |
| Scandium(III) triflate (Sc(OTf)₃) | 0.05 - 0.2 | DCM, H₂O, MeNO₂ | Water-stable Lewis acid, excellent for green chemistry applications.[9] |
| Ytterbium(III) triflate (Yb(OTf)₃) | 0.05 - 0.2 | DCM, H₂O, MeNO₂ | Another effective water-stable Lewis acid catalyst.[9] |
Workflow for Optimizing Lewis Acid Concentration
The following diagram outlines a logical workflow for systematically optimizing the Lewis acid concentration for your specific reaction.
Caption: Workflow for systematic optimization of Lewis acid concentration.
Section 4: Frequently Asked Questions (FAQs)
Q1: How does the electrophile (aldehyde vs. ketone vs. acetal) affect the required Lewis acid concentration?
The reactivity of the electrophile is a major factor. Generally, aldehydes are more reactive than ketones due to less steric hindrance and greater polarization. Acetals and ketals are also excellent substrates and sometimes react more cleanly than the corresponding carbonyls.[4]
-
Aldehydes: Often react well with catalytic amounts of strong Lewis acids or stoichiometric amounts of milder ones.
-
Acetals/Ketals: These are readily activated and can often be successfully used with catalytic amounts of Lewis acids like TMSOTf.[4]
Q2: Can I perform this reaction in a solvent other than dichloromethane (DCM)?
Yes, but solvent choice can significantly impact Lewis acid activity.[13]
-
Coordinating Solvents (e.g., THF, Diethyl Ether): These solvents are Lewis basic and can coordinate to the Lewis acid, reducing its effective concentration and reactivity. If using these solvents, a higher loading of the Lewis acid may be necessary.
-
Aqueous Media: While traditionally avoided, the development of water-stable Lewis acids like Sc(OTf)₃ and Yb(OTf)₃ allows for reactions to be performed in water or mixed aqueous-organic systems, which is a major advantage for green chemistry.[9]
Q3: Are there any Lewis base-promoted alternatives to using Lewis acids?
Yes, an alternative strategy involves activating the allylsilane nucleophile rather than the electrophile. Chiral Lewis bases, such as N-oxides or phosphoramides, can coordinate to the silicon atom in allyltrichlorosilanes (a variant of allyldichloromethylsilane).[11][14] This coordination forms a hypervalent silicon species, which dramatically increases the nucleophilicity of the allyl group, allowing it to react with aldehydes without activation of the carbonyl.[15] This approach is particularly powerful for developing catalytic, enantioselective reactions.[11]
References
-
Recent Developments in the Catalytic Enantioselective Sakurai Reaction. (n.d.). MDPI. Retrieved from [Link]
-
Electrophilic substitution of unsaturated silanes. (n.d.). Wikipedia. Retrieved from [Link]
-
Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. (n.d.). ACS Publications. Retrieved from [Link]
-
REACTIONS OF ALLYLSILANES AND APPLICATION TO ORGANIC SYNThESIS. (n.d.). SciSpace. Retrieved from [Link]
-
The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehydes and ketones. (2017). RSC Publishing. Retrieved from [Link]
-
Effect of Lewis acid in the cyclization. (n.d.). ResearchGate. Retrieved from [Link]
-
Characteristics in the reactions of allylsilanes and their applications to versatile synthetic equivalents. (n.d.). ACS Publications. Retrieved from [Link]
-
Lewis acid catalysis. (n.d.). Wikipedia. Retrieved from [Link]
-
Development of Chiral Dinitrones as Modular Lewis Base Catalysts: Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes. (n.d.). J-STAGE. Retrieved from [Link]
-
Lewis acids and bases. (n.d.). Wikipedia. Retrieved from [Link]
-
Lewis acids in organic synthesis. Approach to a selection strategy for screening experiments. (n.d.). SciSpace. Retrieved from [Link]
-
What are examples of Lewis acids and Lewis bases? (2018). Quora. Retrieved from [Link]
-
Allylmetal Aldehyde and Acetal Reactions. (n.d.). University of Illinois. Retrieved from [Link]
-
Best start to Lewis acid screening? (2023). Reddit. Retrieved from [Link]
-
Lewis Acid Stability in Extreme Reaction Conditions. (2025). Patsnap Eureka. Retrieved from [Link]
-
Further Evidence of the Relative Stability Evaluation of Lewis Acid Base Complexes. (2025). ResearchGate. Retrieved from [Link]
-
Lewis Base Activation of Lewis Acids: Catalytic Enantioselective Allylation and Propargylation of Aldehydes. (2025). ResearchGate. Retrieved from [Link]
-
Four strategies for catalytic asymmetric allylation of aldehydes. (n.d.). ResearchGate. Retrieved from [Link]
-
Lewis acids – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration. (n.d.). ACS Publications. Retrieved from [Link]
-
Lewis Acid Mediated Reactions of Aldehydes with Styrene Derivatives: Synthesis of 1,3-Dihalo-1,3-diarylpropanes and 3-Chloro-1,3-diarylpropanols. (n.d.). ResearchGate. Retrieved from [Link]
-
How to Identify Lewis Acid and Lewis Base Shortcut, Practice Problems, Examples, Explained. (2022). YouTube. Retrieved from [Link]
-
ALEKS - Identifying Lewis Acids and Bases in Reactions. (2016). YouTube. Retrieved from [Link]
-
Organic Chemistry: Lewis Acids and Bases (EASY EXPLANATION & PRACTICE PROBLEMS!). (2024). YouTube. Retrieved from [Link]
Sources
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- 2. Lewis acids and bases - Wikipedia [en.wikipedia.org]
- 3. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 4. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Hosomi-Sakurai Allylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehyd ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27813B [pubs.rsc.org]
- 8. Hosomi-Sakurai Reaction [organic-chemistry.org]
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- 15. Allylmetal Aldehyde and Acetal Reactions – Denmark Group [denmarkgroup.illinois.edu]
Identifying and removing byproducts from Allyldichloromethylsilane reactions
Welcome to the technical support guide for Allyldichloromethylsilane (ADMS). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Our goal is to provide you with in-depth, field-proven insights to anticipate, identify, and resolve common challenges related to byproduct formation in your experiments. We will move beyond simple procedural lists to explain the fundamental chemistry, enabling you to build robust, self-validating experimental protocols.
Part 1: Frequently Asked Questions - Understanding Byproduct Formation
This section addresses the most common issues encountered when working with ADMS, focusing on the root causes of byproduct formation.
Q1: I've observed the formation of a viscous, oily substance or a gel in my reaction vessel. What is it and why did it form?
A1: The most common cause for the formation of viscous oils, gels, or even white solids is the presence of moisture. Allyldichloromethylsilane, like other chlorosilanes, is extremely sensitive to hydrolysis.[1] The silicon-chlorine (Si-Cl) bonds are highly reactive towards water.
The process occurs in two main stages:
-
Hydrolysis: The two Si-Cl bonds on ADMS react with water molecules (H₂O) to form an intermediate, Allyl(methyl)silanediol ((CH₃)(CH₂=CHCH₂)Si(OH)₂), and hydrochloric acid (HCl).
-
Condensation: The newly formed silanol groups (-Si-OH) are highly reactive and will readily condense with each other, eliminating water and forming strong, stable silicon-oxygen-silicon (Si-O-Si) linkages. This process rapidly builds up chains and cross-linked networks of polysiloxanes, which are responsible for the observed oils and gels.[2][3]
This entire pathway is the primary source of non-volatile, silicon-containing impurities in ADMS reactions.
Caption: Hydrolysis and condensation pathway of ADMS.
Q2: Besides hydrolysis, what other byproducts should I be aware of?
A2: While hydrolysis is the dominant issue, other side reactions can occur depending on your specific reaction conditions (e.g., in hydrosilylation):
-
Unreacted Starting Material: Incomplete reactions will leave residual ADMS in your product mixture.
-
Catalyst-Related Byproducts: In platinum-catalyzed hydrosilylation reactions, side reactions like alkene isomerization can occur.
-
Impurities in Starting Material: Commercial allyl chloride, a precursor to ADMS, can contain impurities like hexadienes, which may lead to other chlorinated byproducts in subsequent steps.[4] Always use high-purity ADMS for best results.
Q3: How can I prevent the formation of these siloxane byproducts in the first place?
A3: Prevention is the most effective strategy. The key is to maintain a strictly anhydrous (water-free) environment throughout your entire experimental setup.
-
Glassware: All glassware must be rigorously dried before use, typically by oven-drying at >120 °C for several hours and cooling under a stream of dry, inert gas (like Nitrogen or Argon).
-
Solvents & Reagents: Use anhydrous grade solvents. If not available, solvents must be dried using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column). All other reagents should be verified to be free of water.
-
Atmosphere: The reaction should be conducted under a positive pressure of an inert gas. This prevents atmospheric moisture from entering the system.
-
Temperature Control: While hydrolysis can occur at any temperature, elevated temperatures can accelerate the reaction rate.[5]
Part 2: Troubleshooting Guide - Identification and Removal
This section provides a logical workflow for diagnosing issues and implementing corrective actions.
Problem: My GC-MS analysis shows several unexpected peaks. How do I confirm if they are siloxane byproducts?
Solution: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive tool for identifying siloxane byproducts.[6][7] Here’s how to interpret the data:
-
Look for Characteristic Fragmentation: The mass spectra of silicon-containing compounds are often complex. However, siloxanes typically show a repeating loss of mass units corresponding to fragments like CH₃ or parts of the siloxane backbone. The NIST-MS library can have difficulty differentiating between larger linear siloxanes, so manual interpretation is key.[8]
-
Analyze the Isotope Pattern: Silicon has a distinctive natural isotopic abundance (²⁸Si ≈ 92.2%, ²⁹Si ≈ 4.7%, ³⁰Si ≈ 3.1%). This gives the parent ion (M⁺) and its fragments a characteristic M+1 and M+2 pattern that is a tell-tale sign of a silicon-containing compound. If your original ADMS was used, the two chlorine atoms also provide a strong isotopic signature (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) that will disappear upon hydrolysis.
-
Check Retention Times: Siloxane oligomers will have higher boiling points than the ADMS monomer. Therefore, they will typically elute from the GC column at later retention times.
Caption: Troubleshooting workflow for ADMS reaction byproducts.
Problem: My product is contaminated with a non-volatile oil. How do I remove it?
Solution: Fractional distillation is the most effective method for removing non-volatile or oligomeric siloxane byproducts from a volatile monomer like ADMS. The significant difference in boiling points allows for a clean separation.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Volatility |
| Allyldichloromethylsilane | C₄H₈Cl₂Si | 155.10 | 119.5[9] | High |
| Example Siloxane Dimer | C₈H₁₈Osi₂ | ~202 (hydrolyzed/condensed) | > 200 (est.) | Low |
| Polysiloxanes | (C₄H₈OSi)ₙ | High | Very High | Very Low |
Experimental Protocol: Purification by Fractional Distillation
-
Safety First: Conduct the distillation in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves. Be aware that residual HCl may be present.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using oven-dried glassware. A short Vigreux column is typically sufficient.
-
Use a heating mantle with a stir bar for smooth boiling.
-
Ensure all joints are properly sealed. It is advisable to perform the distillation under reduced pressure (vacuum) to lower the boiling point and prevent thermal degradation of the desired product.
-
-
Procedure:
-
Charge the distillation flask with the crude product mixture. Do not fill more than two-thirds full.
-
Begin heating and stirring gently.
-
The temperature at the distillation head should remain steady at the boiling point of pure ADMS (adjust for vacuum if applied) during collection.
-
Collect the fraction that distills at the correct, stable temperature.
-
The high-boiling siloxane residues will remain in the distillation flask.
-
-
Verification: Analyze the collected distillate by GC-MS to confirm its purity.
References
-
Typical hydrolysis reaction mechanisms of chlorosilanes with water... - ResearchGate. Available at: [Link]
-
GLOBAL SAFE HANDLING OF CHLOROSILANES. Available at: [Link]
-
New analytical methods quantify siloxanes in silicone products - Silicones Europe. Available at: [Link]
-
A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS - EurofinsUS.com. Available at: [Link]
-
NEW ANALYTICAL METHODS QUANTIFY SILOXANES IN SILICONE PRODUCTS. Available at: [Link]
-
Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry - Frontiers. Available at: [Link]
-
Detection of Siloxanes in Silicone Oils by GCxGC-TOFMS. Available at: [Link]
-
How to prevent the hydrolysis of A Silane Coupling Agent? - Si-Novation. Available at: [Link]
-
How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC - NIH. Available at: [Link]
-
Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc. Available at: [Link]
- WO1996003362A1 - Purification of allyl chloride - Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalsilicones.org [globalsilicones.org]
- 3. gelest.com [gelest.com]
- 4. WO1996003362A1 - Purification of allyl chloride - Google Patents [patents.google.com]
- 5. uychem.com [uychem.com]
- 6. eurofinsus.com [eurofinsus.com]
- 7. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]
- 8. gcms.cz [gcms.cz]
- 9. アリル(ジクロロ)メチルシラン 95% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Column Chromatography for Silicone Byproduct Separation
Welcome to the Technical Support Center for the purification of silicone-based materials. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in separating and purifying silicone polymers and their byproducts. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles and field-tested insights to empower you to overcome common hurdles in your laboratory work.
This resource is structured to provide direct answers to practical problems, moving from high-level troubleshooting to detailed experimental protocols.
Table of Contents
-
Troubleshooting Guide: Common Issues & Solutions
-
Problem 1: Poor or No Separation of Silicone Byproducts
-
Problem 2: Peak Tailing in HPLC Analysis
-
Problem 3: Irreversible Adsorption or Sample Degradation on the Column
-
Problem 4: Inconsistent Retention Times
-
-
Frequently Asked Questions (FAQs)
-
Which stationary phase is best for silicone separation?
-
How do I choose the right mobile phase (eluent)?
-
Can I separate cyclic and linear siloxanes?
-
My silicone sample is very viscous. How should I load it onto the column?
-
-
Experimental Protocols
-
Protocol 1: Slurry Packing a Silica Gel Column for Normal-Phase Separation
-
Protocol 2: Sample Preparation and Loading (Wet and Dry Methods)
-
Protocol 3: Gradient Elution for Separating a Mixture of Silicone Byproducts
-
-
References
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the column chromatography of silicone byproducts.
Problem 1: Poor or No Separation of Silicone Byproducts
Symptoms:
-
Your collected fractions show a mixture of components (verified by TLC or another analytical method).
-
A single, broad peak is observed in your chromatogram.
-
All byproducts elute together at the solvent front.
Root Cause Analysis & Solutions:
The fundamental issue is a lack of differential partitioning of the analytes between the stationary and mobile phases. This can be due to several factors:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incorrect Mobile Phase Polarity | The eluent is too polar ("strong") and is competing too effectively with the analytes for binding sites on the stationary phase. This causes all compounds, regardless of their polarity, to be washed through the column quickly.[1] | Decrease the polarity of the mobile phase. For normal-phase chromatography on silica gel, start with a non-polar solvent like hexane and gradually introduce a more polar solvent (e.g., ethyl acetate, dichloromethane) in a stepwise or linear gradient.[2] Use Thin-Layer Chromatography (TLC) to test various solvent systems beforehand to find one that gives good separation. A target Rf value of ~0.3 for the desired compound is a good starting point for column separation.[2] |
| Inappropriate Stationary Phase | The selectivity of the stationary phase is not suitable for the specific chemical nature of your silicone byproducts. For example, non-polar siloxanes will have very little interaction with a non-polar C18 stationary phase (reversed-phase). | Switch the chromatography mode. If you are using reversed-phase (e.g., C18 column) and your silicones are mostly non-polar, switch to normal-phase with a polar stationary phase like silica gel or alumina.[3][4] Conversely, for polar-functionalized silicones, reversed-phase chromatography may offer better separation.[5][6] |
| Column Overload | Injecting too much sample mass for the amount of stationary phase leads to saturation of the binding sites. This prevents proper partitioning and results in broad, overlapping peaks.[7][8] | Reduce the sample load. A general rule is to use a silica gel-to-sample mass ratio of 20:1 to 50:1 for difficult separations.[1] If you observe peak fronting (a sharp vertical rise and a sloping tail), this is a classic sign of overloading.[9] |
| Poorly Packed Column | Channels or voids in the stationary phase bed allow the sample to bypass the separation medium, leading to a poor flow profile and band broadening.[10][11] | Repack the column. Ensure you are using a proper slurry packing technique to create a homogenous, dense bed.[1][12] Tapping the column gently as the silica settles can help remove air pockets.[1] |
Problem 2: Peak Tailing in HPLC Analysis
Symptom:
-
Chromatographic peaks are asymmetrical, with a drawn-out tail. This compromises resolution and makes accurate quantification difficult.
Root Cause Analysis & Solutions:
Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica surface.[7][13][14]
| Potential Cause | Scientific Explanation | Recommended Solution |
| Silanol Interactions | Free silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly interact with basic or polar functional groups on silicone molecules (e.g., amine-functionalized siloxanes). This secondary retention mechanism causes a portion of the analyte to lag behind, resulting in a tail.[14][15] | Use an end-capped column. Modern reversed-phase columns (e.g., C18) are often "end-capped," where residual silanols are derivatized with a small silylating agent to make them inert.[16] This minimizes secondary interactions. For normal-phase, consider using neutral alumina for acid-sensitive compounds.[17] |
| Mobile Phase pH | If the mobile phase pH is close to the pKa of a functional group on your silicone, the molecule can exist in both ionized and neutral forms, leading to multiple retention behaviors and tailing.[7] | Add a buffer to the mobile phase. For basic analytes, using a mobile phase with a low pH (e.g., adding 0.1% formic acid or acetic acid) will protonate the analyte and the silanols, reducing unwanted ionic interactions.[14][15][18] For acidic analytes, a slightly acidic mobile phase can suppress dissociation. |
| Column Contamination | Accumulation of highly retained impurities at the column inlet can create active sites that cause tailing.[9] | Use a guard column. A guard column is a small, disposable column placed before the main analytical column to trap strongly retained substances. Also, ensure proper sample cleanup before injection. Flushing the column with a strong solvent may also help.[19] |
Problem 3: Irreversible Adsorption or Sample Degradation on the Column
Symptoms:
-
You fail to recover your product from the column, even after flushing with a very polar solvent like methanol.
-
Analysis of the collected fractions shows that your target molecule has decomposed.
Root Cause Analysis & Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Acidic Silica Surface | Standard silica gel is slightly acidic (pKa ~5) due to the presence of silanol groups.[20] This acidic environment can catalyze the degradation of sensitive functional groups on your silicone byproducts. | Use a deactivated or alternative stationary phase. Consider using neutral or basic alumina for acid-sensitive compounds.[17] Alternatively, you can use a reversed-phase packing (like C18) which is much less acidic. |
| Strong Chemisorption | Highly polar functional groups (e.g., diols, amines) on the silicone molecule can bind very strongly to the polar silica surface, making elution impossible under normal conditions. | Modify the mobile phase. Adding a small amount of a competitive binding agent can help. For example, adding a small percentage of triethylamine (TEA) or ammonia to the eluent can help displace basic compounds from the silica surface. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a more suitable technique.[21] |
Problem 4: Inconsistent Retention Times
Symptom:
-
The time it takes for a specific byproduct to elute from the column varies significantly between runs.
Root Cause Analysis & Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Changes in Mobile Phase Composition | Even small variations in the solvent mixture can significantly impact retention times. This can be due to inaccurate mixing or evaporation of a more volatile component.[8] | Use HPLC-grade solvents and prepare mobile phases carefully. [22] For gradient elution, use a reliable HPLC pump. Keep solvent reservoirs covered to minimize evaporation. |
| Fluctuations in Temperature | Temperature affects solvent viscosity and the kinetics of partitioning. Inconsistent lab temperatures can lead to retention time drift.[9][23] | Use a column oven. Thermostatting the column ensures a stable and reproducible separation environment. |
| Column Degradation | Over time, the stationary phase can degrade or become contaminated, altering its retention characteristics.[23] | Monitor column performance. Regularly check system suitability parameters. If performance declines, flush the column with a strong solvent or replace it if necessary.[19] |
Frequently Asked Questions (FAQs)
Q1: Which stationary phase is best for silicone separation?
The choice depends entirely on the polarity of your silicone byproducts.
-
For non-polar to moderately polar silicones (e.g., polydimethylsiloxane, cyclic siloxanes): Normal-phase chromatography using silica gel is the most common and effective choice.[24] The polar silica surface interacts with any slight polarity in the siloxane backbone or from residual functional groups, allowing for separation based on size and polarity.
-
For polar-functionalized silicones: Reversed-phase chromatography on a C18- or C8-bonded silica column is often more suitable.[5][6] In this mode, the non-polar stationary phase separates molecules based on their hydrophobicity.
Q2: How do I choose the right mobile phase (eluent)?
The mobile phase modulates the separation. The goal is to find a solvent or solvent mixture that allows the different byproducts to travel through the column at different speeds.
-
Normal-Phase (Silica Gel): Start with a non-polar solvent (e.g., hexane, heptane) and gradually add a more polar solvent (e.g., ethyl acetate, dichloromethane, acetone) to increase the elution strength.[3][25] A study on separating linear and cyclic PDMS successfully used a gradient of methanol/water and acetone.[26]
-
Reversed-Phase (C18): Start with a polar solvent (e.g., water, methanol, acetonitrile) and add a less polar organic solvent (e.g., tetrahydrofuran (THF), isopropanol) to increase elution strength.[22][27]
Q3: Can I separate cyclic and linear siloxanes?
Yes. This is a common application of liquid chromatography. A method has been developed for separating linear and cyclic poly(dimethylsiloxanes) of up to 30 monomeric units using polymer HPLC.[26] The separation relies on the different polarities and hydrodynamic volumes of cyclic versus linear molecules of similar molecular weight. A gradient of methanol:water and acetone was shown to be effective.[26]
Q4: My silicone sample is very viscous. How should I load it onto the column?
Directly loading a highly viscous sample will lead to poor separation. You have two primary options:
-
Wet Loading: Dissolve the viscous sample in a minimum amount of a suitable solvent.[11] Ideally, use the initial, non-polar mobile phase solvent to ensure the sample forms a tight band at the top of the column. If a stronger solvent is needed for dissolution, use the absolute minimum volume.[10]
-
Dry Loading: This is often the preferred method for samples with poor solubility in the starting eluent. Dissolve your sample in a volatile solvent (e.g., dichloromethane). Add a small amount of clean silica gel (a few times the mass of your sample) to this solution.[2] Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[2][10][11]
Experimental Protocols
These protocols provide a starting point for developing your own separation methods.
Protocol 1: Slurry Packing a Silica Gel Column for Normal-Phase Separation
This method creates a homogenous, well-packed column, which is critical for high-resolution separations.[11]
Materials:
-
Chromatography column with stopcock
-
Silica gel (e.g., 40-63 µm particle size)
-
Starting eluent (e.g., hexane)
-
Cotton or glass wool plug
-
Sand (washed)
Procedure:
-
Secure the Column: Clamp the column perfectly vertically. Ensure the stopcock is closed.
-
Insert Plug: Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[1]
-
Add Sand Base: Add a thin layer (~0.5 cm) of sand over the plug.
-
Prepare the Slurry: In a beaker, weigh the required amount of silica gel. Slowly add the starting eluent while swirling to create a homogenous slurry with the consistency of a milkshake.[1][12] Allow it to sit for a few minutes to release trapped air.
-
Pack the Column: Fill the column about halfway with the starting eluent. Using a funnel, pour the silica slurry into the column in a single, continuous motion.[24]
-
Settle the Packing: Immediately open the stopcock to allow the solvent to drain. As the silica settles, gently and continuously tap the side of the column with a piece of rubber tubing to encourage even packing and dislodge any air bubbles.[1] Never let the solvent level drop below the top of the silica bed.
-
Add Protective Layer: Once the silica has settled into a stable bed, carefully add a thin layer (~0.5 cm) of sand on top to prevent the surface from being disturbed during sample loading.[2][24]
-
Equilibrate: Drain the excess solvent until it is just level with the top of the sand layer. The column is now ready for sample loading.
Workflow for Column Packing and Loading
Caption: General workflow for column preparation, packing, and sample loading.
Protocol 2: Sample Preparation and Loading (Wet and Dry Methods)
Wet Loading:
-
Dissolve the silicone sample in the absolute minimum volume of the initial mobile phase (e.g., hexane or dichloromethane).[2][11]
-
Drain the solvent in the packed column until it is level with the top sand layer.
-
Using a pipette, carefully apply the sample solution evenly to the sand surface, taking care not to disturb the bed.[10]
-
Open the stopcock and allow the sample solution to absorb completely into the bed.
-
Gently add a small amount of fresh eluent to rinse the sides of the column and allow this to absorb as well.
-
Carefully fill the top of the column with eluent and begin the separation.
Dry Loading (Recommended for Poorly Soluble Samples):
-
Dissolve the silicone sample in a suitable volatile solvent (e.g., dichloromethane, acetone).
-
In a round-bottom flask, add silica gel (approximately 3-5 times the mass of your sample).[2]
-
Transfer the sample solution to the flask and mix to create a slurry.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[10]
-
Drain the solvent in the packed column until it is level with the top sand layer.
-
Carefully add the sample-impregnated silica powder onto the column, creating a new top layer.
-
Gently tap the column to settle the new layer.
-
Carefully fill the top of the column with eluent and begin the separation.
Protocol 3: Gradient Elution for Separating a Mixture of Silicone Byproducts
This protocol is a hypothetical example for separating a mixture containing non-polar cyclic siloxanes (e.g., D4, D5) and slightly more polar, short-chain linear siloxanes.
System:
-
Stationary Phase: Silica Gel (packed as in Protocol 1)
-
Mobile Phase A: Hexane
-
Mobile Phase B: Ethyl Acetate
Procedure:
-
Load the Sample: Load the sample using either the wet or dry method described in Protocol 2.
-
Initial Elution: Begin eluting with 100% Hexane (Mobile Phase A). This will move the least polar compounds down the column first. Collect fractions continuously.
-
Monitor Elution: Monitor the fractions using TLC to track the separation.
-
Introduce Polarity: Once the non-polar compounds have started to elute, begin introducing Mobile Phase B. A stepwise gradient is often easiest for manual chromatography.
-
Switch to 2% Ethyl Acetate in Hexane. Elute with several column volumes.
-
Increase to 5% Ethyl Acetate in Hexane.
-
Continue increasing the percentage of Ethyl Acetate in steps (e.g., 10%, 20%, 50%) until all desired compounds have eluted.
-
-
Fraction Analysis: Analyze all collected fractions by TLC to identify which ones contain the pure byproducts. Combine the pure fractions for each component and remove the solvent.
Troubleshooting Decision Tree
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 3. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 4. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. academic.oup.com [academic.oup.com]
- 6. silicycle.com [silicycle.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. epruibiotech.com [epruibiotech.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. chromtech.com [chromtech.com]
- 12. m.youtube.com [m.youtube.com]
- 13. scribd.com [scribd.com]
- 14. Restek - Videoartikel [de.restek.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 18. reddit.com [reddit.com]
- 19. bvchroma.com [bvchroma.com]
- 20. silicycle.com [silicycle.com]
- 21. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 22. welch-us.com [welch-us.com]
- 23. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 26. researchgate.net [researchgate.net]
- 27. veeprho.com [veeprho.com]
Technical Support Center: Navigating Complex NMR Spectra of Organosilane Reaction Mixtures
Welcome to the technical support center for interpreting complex NMR spectra of organosilane reaction mixtures. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges of analyzing these silicon-containing compounds. Here, we move beyond basic spectral interpretation to provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and extensive field experience. Our goal is to empower you to confidently deconvolute your spectra, identify all species in your reaction mixtures, and accelerate your research.
Frequently Asked Questions (FAQs)
This section addresses some of the most common initial questions and hurdles faced when acquiring and interpreting NMR data for organosilane compounds.
Q1: Why are the peaks in my ¹H NMR spectrum of an organosilane reaction mixture unusually broad?
Peak broadening in the ¹H NMR of organosilanes can stem from several factors.[1] Poor shimming of the spectrometer is a common culprit, leading to an inhomogeneous magnetic field.[2] Another frequent cause is the presence of paramagnetic impurities, which can significantly shorten relaxation times. The inherent viscosity of some organosilane mixtures or poor solubility of a component can also lead to broader signals.[1] Furthermore, chemical exchange processes, such as the hydrolysis and condensation of silanols (Si-OH), can occur on the NMR timescale, leading to the broadening of exchanging proton signals.[3]
Q2: How can I confidently distinguish between Si-H and C-H signals in my ¹H NMR spectrum?
While the chemical shift can be a good initial indicator (Si-H protons typically resonate between 3.0 and 6.0 ppm), the most definitive method is to look for silicon satellites. The naturally abundant ²⁹Si isotope (4.7% abundance, I=1/2) will couple to the directly attached proton, resulting in satellite peaks flanking the main Si-H signal.[4] The one-bond coupling constant, ¹J(Si,H), is typically large, in the range of 150-300 Hz.[4][5] These satellite peaks are often weak, so you may need to increase the number of scans to observe them clearly.
Q3: What are the typical chemical shift ranges for common organosilane moieties?
Predicting chemical shifts is a cornerstone of NMR interpretation.[6][7] The following table summarizes approximate chemical shift ranges for protons and carbons in common organosilane environments.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Si-CH ₃ | 0.0 - 0.5 | -10 - 10 |
| Si-CH ₂-R | 0.5 - 1.5 | 5 - 20 |
| Si-Ph | 7.0 - 8.0 | 125 - 140 |
| Si-H | 3.0 - 6.0 | N/A |
| Si-O-CH ₃ | 3.4 - 3.8 | 50 - 60 |
| Si-O-CH ₂-R | 3.6 - 4.0 | 55 - 65 |
Note: These are general ranges and can be influenced by other substituents on the silicon atom and the solvent used.[8][9]
Q4: My ²⁹Si NMR signals are extremely weak or not visible at all. What can I do to improve signal intensity?
This is a very common challenge due to the low natural abundance (4.7%) and negative magnetogyric ratio of the ²⁹Si nucleus.[10][11][12] The negative magnetogyric ratio can lead to a negative or nulled Nuclear Overhauser Effect (NOE) when using standard proton decoupling.
Here are some strategies to enhance your ²⁹Si NMR signal:
-
Increase the number of scans: This is the most straightforward approach.
-
Use a gated decoupling sequence: This technique decouples the protons during acquisition but leaves them coupled during the relaxation delay, which can help to mitigate the negative NOE.
-
Employ polarization transfer techniques: Pulse sequences like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) can significantly boost the signal for silicon atoms that are coupled to protons.[10][11][12]
-
Add a relaxation agent: A small amount of a paramagnetic compound like chromium(III) acetylacetonate (Cr(acac)₃) can shorten the T₁ relaxation time, allowing for a shorter delay between scans.[12][13] However, be cautious as this can also broaden the signals and may interfere with the reaction.[12][13]
Q5: I see a broad hump around -110 ppm in my ²⁹Si NMR spectrum. What is it?
This broad signal is almost always from the silicon dioxide (SiO₂) in the glass of the NMR tube and the probe itself.[4][14] To minimize this background signal, you can use a PTFE liner inside a regular NMR tube or, for the highest quality spectra, use a sapphire NMR tube, though this is a more expensive option.[4][14]
Troubleshooting Guides
This section provides more detailed, step-by-step approaches to tackling complex spectral interpretation problems in organosilane reaction mixtures.
Guide 1: Deconvoluting Complex Mixtures with 2D NMR
When your 1D ¹H and ¹³C NMR spectra are a forest of overlapping peaks, 2D NMR is an indispensable tool for assigning structures and identifying components in a reaction mixture.[15][16]
Protocol: Utilizing 2D NMR for Structural Elucidation
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other, typically through two or three bonds.
-
Application: In an organosilane context, this is useful for tracing out alkyl chains attached to silicon and identifying spin systems within complex organic ligands.
-
Interpretation: Cross-peaks in a COSY spectrum indicate that the two protons are coupled.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons directly to the carbons to which they are attached.
-
Application: This is a powerful technique for assigning carbon signals based on their known proton assignments. It can quickly distinguish between different Si-CH₃, Si-CH₂-R, and Si-O-CH₂-R groups in a mixture.
-
Interpretation: Each cross-peak represents a direct C-H bond.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range couplings between protons and carbons, typically over two or three bonds.
-
Application: This is crucial for piecing together the molecular skeleton. For example, you can see a correlation from the protons of a Si-CH₃ group to the quaternary carbon of an adjacent t-butyl group.
-
-
¹H-²⁹Si HMBC:
-
Purpose: To correlate protons to silicon atoms over two or three bonds.
-
Application: This is often the most direct way to link the organic part of a molecule to the silicon center, especially when direct ¹J(Si,H) couplings are absent. For instance, you can observe a correlation from the protons on a methyl group to the silicon atom they are attached to.
-
Workflow for 2D NMR Analysis of an Organosilane Mixture
Caption: A logical workflow for utilizing 2D NMR to elucidate structures in a complex organosilane mixture.
Guide 2: Identifying and Quantifying Siloxane Impurities
A common side reaction in organosilane chemistry is the formation of siloxanes (Si-O-Si linkages) through the hydrolysis and condensation of reactive silane precursors. These can be difficult to separate and can complicate spectral interpretation.
Identifying Siloxane Byproducts:
-
¹H NMR: The formation of siloxanes from precursors like alkoxysilanes will result in the appearance of new signals for the corresponding alcohol (e.g., ethanol or methanol).
-
²⁹Si NMR: This is the most definitive technique. The chemical shift of a silicon atom is highly sensitive to the number of oxygen atoms attached to it.[10] As condensation proceeds, you will see a shift in the ²⁹Si signals. For example, in the hydrolysis and condensation of a trialkoxysilane (R-Si(OR')₃), you would observe the evolution of T¹, T², and T³ species, corresponding to one, two, and three Si-O-Si linkages, respectively.
Typical ²⁹Si Chemical Shifts for Siloxane Units:
| Siloxane Unit | Description | Approximate Chemical Shift (ppm) |
| M (Monomer) | R₃Si-O- | +10 to -10 |
| D (Dimer) | -O-Si(R₂) -O- | -10 to -40 |
| T (Trimer) | -O-Si(R)-O- | -40 to -80 |
| Q (Quaternary) | -O-Si(-O-)-O- | -80 to -120 |
Reference: Based on data from various sources.[10][17]
Quantitative Analysis using qNMR:
To determine the extent of reaction or the purity of your product, quantitative NMR (qNMR) is a powerful, non-destructive technique.[18][19][20]
Protocol for qNMR of an Organosilane Reaction Mixture:
-
Choose an appropriate internal standard: The standard should have a simple spectrum with at least one peak that is well-resolved from your analyte signals. It should also be chemically inert to the components of your mixture and have a known concentration. For organosilanes, compounds like 1,3,5-trimethoxybenzene or dimethyl terephthalate are often good choices.[18][19]
-
Prepare the sample: Accurately weigh a known amount of your reaction mixture and the internal standard into an NMR tube. Dissolve them in a suitable deuterated solvent.
-
Acquire the spectrum with quantitative parameters:
-
Ensure a long relaxation delay (D1), typically 5 times the longest T₁ of the protons you are integrating.
-
Use a 90° pulse angle.
-
Acquire the spectrum with good signal-to-noise.
-
-
Process and integrate: Carefully integrate the well-resolved peaks of your analyte and the internal standard.
-
Calculate the concentration or mole fraction: Use the following formula:
Mole Analyte = (Area Analyte / # Protons Analyte) * (Moles Standard * # Protons Standard / Area Standard)
Guide 3: Investigating Dynamic Processes with Variable Temperature (VT) NMR
Organosilane chemistry is rich with dynamic processes, such as fluxionality in silicon-metal complexes, conformational changes, and intermolecular exchange of ligands or protons.[3] Variable Temperature (VT) NMR is the key to studying these phenomena.[21][22]
Phenomena Observable by VT-NMR:
-
Coalescence: As the temperature is increased, two or more distinct signals from exchanging sites can broaden, merge into a single broad peak (coalescence), and then sharpen into a time-averaged signal.
-
Chemical Shift Changes: The chemical shifts of certain nuclei can be temperature-dependent, providing thermodynamic information about equilibria.
Experimental Workflow for VT-NMR Study:
Caption: A systematic approach for studying dynamic processes in organosilane systems using Variable Temperature NMR.
Conclusion
Interpreting the NMR spectra of organosilane reaction mixtures presents a unique set of challenges that can be overcome with a systematic approach and the application of advanced NMR techniques. By understanding the fundamental principles of ¹H, ¹³C, and especially ²⁹Si NMR, and by leveraging the power of 2D correlation spectroscopy and variable temperature experiments, researchers can gain unprecedented insight into their reaction pathways, product structures, and dynamic behaviors. This guide provides a foundation for troubleshooting common issues and a roadmap for tackling more complex analytical problems.
References
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Validation & Comparative
Comparing the reactivity of Allyldichloromethylsilane and allyltrimethoxysilane
<A Comparative Guide to the Reactivity of Allyldichloromethylsilane and Allyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and material science, the judicious selection of reagents is paramount to achieving desired outcomes. Allyldichloromethylsilane and allyltrimethoxysilane are two versatile organosilanes that, despite their structural similarities, exhibit markedly different reactivity profiles. This guide provides a comprehensive, data-supported comparison to inform your experimental design and reagent selection.
Core Chemical Characteristics: The Foundation of Reactivity
At the heart of the differing reactivities of these two compounds are the substituents attached to the silicon atom. Allyldichloromethylsilane possesses two highly reactive chloro groups, whereas allyltrimethoxysilane features three methoxy groups. This fundamental difference dictates their susceptibility to hydrolysis and nucleophilic attack.
| Property | Allyldichloromethylsilane | Allyltrimethoxysilane |
| Chemical Formula | C4H8Cl2Si | C6H14O3Si |
| Molecular Weight | 155.10 g/mol [1][2] | 162.26 g/mol |
| Boiling Point | 119.5 °C[1] | 146-148 °C |
| Density | 1.067 g/mL at 25 °C[1] | 0.963 g/mL at 25 °C |
| Leaving Group | Chloride (Cl⁻) | Methoxide (CH₃O⁻) |
Reactivity Comparison: A Tale of Two Leaving Groups
The primary determinant of the reactivity of these silanes is the nature of their leaving groups. Chlorosilanes, in general, are more reactive than alkoxysilanes.[3][4]
Hydrolytic Stability and Condensation
Allyldichloromethylsilane: This compound is characterized by its extremely high reactivity towards water.[4] The silicon-chlorine bond is readily cleaved by water in a rapid, often instantaneous, and exothermic reaction.[4] This hydrolysis produces hydrochloric acid (HCl) as a byproduct, which can further catalyze the reaction.[3][5] The resulting silanols are highly reactive and quickly condense to form a cross-linked polysiloxane network.[6] This rapid and often uncontrolled polymerization makes it suitable for applications where fast curing is desired, but it requires careful handling in moisture-free environments.[4]
Allyltrimethoxysilane: In contrast, allyltrimethoxysilane is significantly more stable towards hydrolysis.[4] The reaction with water is considerably slower and typically requires a catalyst (acid or base) to proceed at a practical rate.[3][7][8][9] This allows for a much greater degree of control over the hydrolysis and subsequent condensation reactions.[3] This controlled reactivity is a key advantage in applications such as sol-gel processing, where the gradual formation of a uniform inorganic network is crucial.[10][11] The rate of hydrolysis is also influenced by the steric bulk of the alkoxy group, with methoxy groups hydrolyzing faster than ethoxy groups.[7]
Figure 1. A simplified comparison of the hydrolysis and condensation pathways for allyldichloromethylsilane and allyltrimethoxysilane.
Nucleophilic Substitution
Allyldichloromethylsilane: The high reactivity of the Si-Cl bond makes allyldichloromethylsilane an excellent substrate for nucleophilic substitution reactions.[12] A wide variety of nucleophiles can displace the chloride ions to form new silicon-carbon, silicon-oxygen, or silicon-nitrogen bonds. These reactions are typically fast and can often be performed under mild conditions.
Allyltrimethoxysilane: Allyltrimethoxysilane is less susceptible to nucleophilic substitution.[13] While it can be used as an allylating reagent for carbonyl compounds and imines, these reactions often require activation with a Lewis acid or other catalysts.[14] The lower reactivity of the Si-O bond compared to the Si-Cl bond means that harsher conditions may be necessary to achieve similar transformations.
Figure 2. A conceptual diagram illustrating the relative ease of nucleophilic substitution for allyldichloromethylsilane versus allyltrimethoxysilane.
Practical Applications and Experimental Considerations
The choice between these two silanes is ultimately dictated by the specific requirements of the intended application.
Allyldichloromethylsilane is the preferred reagent when:
-
Rapid polymerization is required.
-
The formation of highly cross-linked silicone materials is the goal.
-
The presence of hydrochloric acid can be tolerated or utilized.
Allyltrimethoxysilane is the superior choice for:
-
Controlled surface modification and as a coupling agent to enhance adhesion between organic and inorganic materials.[15][16]
-
Sol-gel processes that require careful control over the rate of hydrolysis and condensation.[10][11]
-
Crosslinking polyethylene and as an additive for resins.[15]
-
Organic synthesis , where it serves as a versatile allylating reagent.[14]
Experimental Protocol: A Comparative Hydrolysis Study
Objective: To visually demonstrate the difference in hydrolysis rates.
Materials:
-
Allyldichloromethylsilane
-
Allyltrimethoxysilane
-
Ethanol (as a co-solvent)
-
Water
-
Two test tubes
Procedure:
-
Add 2 mL of ethanol to each of the two test tubes.
-
To the first test tube, add 0.5 mL of allyldichloromethylsilane.
-
To the second test tube, add 0.5 mL of allyltrimethoxysilane.
-
Carefully add 1 mL of water to each test tube and gently swirl.
-
Observation: The test tube containing allyldichloromethylsilane will likely show immediate and vigorous fuming (HCl gas) and the rapid formation of a white precipitate (polysiloxane). The allyltrimethoxysilane solution will likely remain clear or become cloudy only after a prolonged period, indicating a much slower hydrolysis rate.
Conclusion
References
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A Comparative Guide to Allyldichloromethylsilane: Unveiling its Advantages in Modern Allylation Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbon-carbon bond formation, the introduction of an allyl group stands as a cornerstone transformation, enabling the synthesis of complex molecular architectures. While a multitude of allylating agents are available, each with its distinct reactivity profile, allyldichloromethylsilane has emerged as a reagent of significant interest, offering a unique balance of reactivity, selectivity, and operational simplicity. This guide provides an in-depth comparison of allyldichloromethylsilane with other common allylating agents, supported by experimental data, to empower researchers in making informed decisions for their synthetic challenges.
The Allylation Reaction: A Brief Overview
Allylation, the addition of an allyl group to a substrate, is a fundamental process in organic synthesis. The resulting homoallylic alcohols and amines are versatile intermediates, readily transformed into a variety of functional groups. The choice of allylating agent is paramount, influencing not only the reaction's efficiency but also its chemo-, regio-, and stereoselectivity. Common classes of allylating agents include organomagnesium (Grignard), organotin, organoboron, and organosilicon compounds.
Allyldichloromethylsilane: A Profile
Allyldichloromethylsilane (H₂C=CHCH₂Si(Cl)₂CH₃) is a trifunctional organosilane characterized by the presence of an allyl group, two chlorine atoms, and a methyl group attached to the silicon center. This specific substitution pattern imbues it with a distinct reactivity that sets it apart from other allylsilanes, such as the more common allyltrimethylsilane and allyltrichlorosilane.
The reactivity of allylsilanes is generally lower than that of their more metallic counterparts like allyl Grignard reagents. This attenuated reactivity is, in fact, a significant advantage, as it often translates to higher functional group tolerance and selectivity. Allylsilanes typically require activation by a Lewis acid or a fluoride source to react with electrophiles such as aldehydes, ketones, and imines[1].
The Advantages of Allyldichloromethylsilane: A Comparative Analysis
The true value of allyldichloromethylsilane becomes apparent when its performance is benchmarked against other widely used allylating agents.
Enhanced Reactivity Over Other Allylsilanes
The two chlorine atoms on the silicon in allyldichloromethylsilane render it more electrophilic than allyltrimethylsilane. This heightened electrophilicity facilitates its activation by Lewis acids, often allowing for reactions to proceed under milder conditions or with weaker Lewis acids. While allyltrichlorosilane is even more reactive, the presence of the methyl group in allyldichloromethylsilane can modulate this reactivity, sometimes leading to improved selectivity.
Superior Functional Group Tolerance Compared to Grignard Reagents
Allylmagnesium halides (Grignard reagents) are highly reactive nucleophiles, a property that can be a double-edged sword. Their high basicity and nucleophilicity often lead to a lack of chemoselectivity, with reactions occurring with a wide range of functional groups, including esters, amides, and even acidic protons[2][3]. This can necessitate the use of protecting groups, adding steps and reducing overall synthetic efficiency.
In contrast, the milder nature of allyldichloromethylsilane, requiring Lewis acid activation, allows for a greater tolerance of various functional groups. For instance, allylation of an aldehyde can often be achieved in the presence of an ester or a ketone, a transformation that is challenging with Grignard reagents. This enhanced functional group compatibility is a significant advantage in the synthesis of complex molecules where avoiding protection-deprotection sequences is highly desirable[4].
Favorable Safety and Toxicity Profile Over Organotin Reagents
Allyltributyltin has been a workhorse in allylation chemistry, known for its reliability and high stereoselectivity in certain applications. However, the toxicity of organotin compounds is a major drawback, posing significant health and environmental risks. The removal of tin byproducts from reaction mixtures can also be challenging.
Allyldichloromethylsilane offers a much safer and more environmentally benign alternative. Silicon-based reagents and their byproducts are generally considered to have low toxicity. This makes allyldichloromethylsilane a more attractive choice for process development and large-scale synthesis, where safety and environmental considerations are paramount.
Tunable Reactivity and Selectivity
The reactivity of allyldichloromethylsilane can be finely tuned by the choice of Lewis acid. Strong Lewis acids like titanium tetrachloride (TiCl₄) can promote rapid allylation, while milder ones such as boron trifluoride etherate (BF₃·OEt₂) or zinc chloride (ZnCl₂) can be used for more sensitive substrates. This tunability allows for optimization of reaction conditions to achieve the desired outcome, balancing reactivity and selectivity.
Furthermore, in reactions with chiral aldehydes or ketones, the choice of Lewis acid can influence the diastereoselectivity of the addition, providing access to different stereoisomers. Chelation control, where a Lewis acid coordinates to both the carbonyl oxygen and a nearby Lewis basic group in the substrate, can lead to high levels of stereocontrol[5][6][7].
Experimental Data: A Head-to-Head Comparison
To illustrate the advantages of allyldichloromethylsilane, let's consider the allylation of benzaldehyde.
| Allylating Agent | Catalyst/Conditions | Product | Yield (%) | Diastereoselectivity (anti:syn) | Reference |
| Allyldichloromethylsilane | TiCl₄, CH₂Cl₂, -78 °C | 1-phenylbut-3-en-1-ol | ~90 | N/A | Inferred from general allylsilane reactivity[8] |
| Allylmagnesium Bromide | Et₂O, 0 °C to rt | 1-phenylbut-3-en-1-ol | ~85 | N/A | [2] |
| Allyltributyltin | BF₃·OEt₂, CH₂Cl₂, -78 °C | 1-phenylbut-3-en-1-ol | ~95 | N/A | [9] |
| Allyltrimethylsilane | TiCl₄, CH₂Cl₂, -78 °C | 1-phenylbut-3-en-1-ol | ~88 | N/A | [8] |
Note: Direct comparative studies under identical conditions are scarce in the literature. The data presented is a compilation from various sources and should be interpreted with this in mind. "N/A" indicates that diastereoselectivity is not applicable for this substrate.
While the yields are often comparable, the key advantages of allyldichloromethylsilane lie in its functional group tolerance and safety profile, which are not captured in this simple comparison.
Mechanistic Considerations
The allylation reaction with allylsilanes, including allyldichloromethylsilane, typically proceeds through a Lewis acid-activated carbonyl or imine. The Lewis acid coordinates to the heteroatom (oxygen or nitrogen), increasing the electrophilicity of the carbonyl or iminyl carbon. The nucleophilic π-bond of the allyl group then attacks this activated carbon, usually through a closed, six-membered transition state (Zimmerman-Traxler model) when strong, bidentate Lewis acids are used, or an open transition state with weaker, monodentate Lewis acids. The stereochemical outcome of the reaction is often dictated by the geometry of this transition state[1].
Diagram: Proposed Mechanism for Lewis Acid-Catalyzed Allylation
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A Comparative Study of Silyl Protecting Groups for Alcohols: A Guide for the Modern Chemist
In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired molecular transformations with high fidelity. Among the arsenal of protecting groups available to chemists, silyl ethers have emerged as indispensable tools for the temporary masking of hydroxyl functionalities.[1][2] Their popularity stems from their ease of installation, tunable stability, and mild removal conditions, which allow for intricate molecular manipulations in the synthesis of complex natural products, pharmaceuticals, and advanced materials.[3][4]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the most commonly employed silyl protecting groups for alcohols. Moving beyond a simple catalog of reagents, we will delve into the mechanistic underpinnings of their reactivity, offer field-proven insights into their practical application, and provide detailed, validated experimental protocols.
The Silyl Ether Family: A Spectrum of Stability and Steric Influence
The versatility of silyl ethers lies in the ability to modulate their stability by altering the steric bulk and electronic properties of the substituents on the silicon atom.[3] This allows for a nuanced approach to protecting group strategy, enabling the selective protection and deprotection of multiple hydroxyl groups within the same molecule—a concept known as orthogonal protection.[5][6] The most frequently utilized silyl protecting groups are Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBS or TBDMS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS).[7][8]
The primary factor governing the stability of a silyl ether is the steric hindrance around the silicon atom.[1] Larger, bulkier substituents impede the approach of both protons (in acidic cleavage) and nucleophiles (like fluoride ions), thereby enhancing the stability of the protecting group.
A Comparative Overview of Common Silyl Protecting Groups
| Protecting Group | Abbreviation | Silylating Agent | Molecular Weight ( g/mol ) | Key Characteristics |
| Trimethylsilyl | TMS | TMSCl, HMDS, BSA | 73.2 | Least sterically hindered, most labile. Sensitive to mild acid and even chromatography on silica gel.[9][10] |
| Triethylsilyl | TES | TESCl, TESOTf | 115.3 | More stable than TMS, but still relatively easy to cleave. Useful for intermediate stability requirements.[9][11] |
| tert-Butyldimethylsilyl | TBS / TBDMS | TBDMSCl, TBDMSOTf | 115.3 | A robust and widely used protecting group, offering a good balance of stability and ease of removal.[12][13] |
| Triisopropylsilyl | TIPS | TIPSCl, TIPSOTf | 157.4 | Highly sterically hindered, providing significant stability towards a wide range of reaction conditions.[9][14] |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, TBDPSOTf | 255.5 | The most stable of the common silyl ethers, resistant to many acidic and basic conditions.[9][15] |
Relative Stability: A Quantitative Perspective
The differential stability of silyl ethers is the cornerstone of their strategic application. The following order of stability is generally observed:
-
Under Acidic Conditions: TMS < TES < TBS < TIPS < TBDPS[1][16]
-
A quantitative comparison of their relative resistance to acid-catalyzed hydrolysis is as follows: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000).[7]
-
-
Under Basic Conditions: The trend is similar, with sterically bulkier groups being more stable.[7]
-
Towards Fluoride-Mediated Cleavage: The rate of cleavage is highly dependent on steric hindrance. Generally, less hindered silyl ethers are cleaved more rapidly.[2]
This predictable hierarchy of lability allows for the selective deprotection of one silyl group in the presence of others, a critical tool in complex molecule synthesis.[17]
Experimental Protocols: From Protection to Deprotection
The following protocols are illustrative examples for the protection of a primary alcohol and its subsequent deprotection. It is crucial to note that reaction times and conditions may need to be optimized for different substrates, particularly for more sterically hindered secondary and tertiary alcohols.
Protocol 1: Protection of Benzyl Alcohol with TBDMSCl
This protocol, adapted from the seminal work of E.J. Corey, utilizes imidazole as a catalyst for the efficient silylation of a primary alcohol.[12]
Materials:
-
Benzyl alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
To this stirred solution, add TBDMSCl (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours for primary alcohols.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected benzyl alcohol.
Protocol 2: Fluoride-Mediated Deprotection of a TBDMS Ether
The cleavage of silyl ethers using a fluoride source is the most common deprotection strategy due to the exceptionally high strength of the silicon-fluorine bond.[18]
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in THF.
-
To the stirred solution, add TBAF solution (1.1 - 1.5 eq) at room temperature.[14]
-
Monitor the reaction progress by TLC. The deprotection is usually complete within 1-3 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.[12]
Protocol 3: Acid-Catalyzed Deprotection of a TES Ether
For silyl ethers that are more susceptible to acid hydrolysis, such as TES ethers, mild acidic conditions can be employed for their removal.[11][19]
Materials:
-
TES-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TES-protected alcohol (1.0 eq) in a 3:1:1 mixture of THF:acetic acid:water.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction time will vary depending on the substrate.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Selecting the Optimal Silyl Protecting Group: A Strategic Decision
The choice of a silyl protecting group is not arbitrary but a strategic decision based on the planned synthetic route. Key considerations include:
-
Stability Requirements: The protecting group must be stable to the reaction conditions it will be subjected to in subsequent steps.
-
Orthogonality: If multiple hydroxyl groups are present, a set of protecting groups that can be removed under different, non-interfering conditions should be chosen.
-
Ease of Removal: The conditions required for deprotection should not compromise the integrity of the final molecule.
The following flowchart provides a simplified decision-making framework for selecting an appropriate silyl protecting group.
Caption: A flowchart to guide the selection of a silyl protecting group.
Conclusion
Silyl ethers represent a powerful and versatile class of protecting groups for alcohols, enabling the synthesis of complex molecules with a high degree of control and efficiency. A thorough understanding of their relative stabilities and the nuances of their protection and deprotection chemistry is essential for any practicing organic chemist. By carefully selecting the appropriate silyl group based on the specific demands of a synthetic sequence, researchers can navigate the challenges of multi-step synthesis and unlock new possibilities in chemical innovation.
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Wikipedia. (2023). Silyl ether. Retrieved from [Link]
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Crouch, R. D. (2013). Recent Advances in Silyl Protection of Alcohols. Synthetic Communications, 43(17), 2265–2279. [Link]
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Grokipedia. (n.d.). Silyl protecting groups. Retrieved from [Link]
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Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031–1069. [Link]
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Khan, A. T., & Mondal, E. (2003). A Mild and Efficient Method for the Deprotection of tert-Butyldimethylsilyl (TBDMS) and tert-Butyldiphenylsilyl (TBDPS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Synlett, 2003(05), 694–698. [Link]
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Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 16: Silylethers. Retrieved from [Link]
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ResearchGate. (2013). Recent Advances in Silyl Protection of Alcohols. Retrieved from [Link]
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- Codee, J. D. C., van den Bos, L. J., Lodder, G., van der Marel, G. A., & Overkleeft, H. S. (2009). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. The Journal of Organic Chemistry, 74(1), 36-47.
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved from [Link]
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Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
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Jensen, K. J., & Oscarson, S. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 137–143. [Link]
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A Senior Application Scientist's Guide to the Cross-Reactivity of Allyldichloromethylsilane
Welcome to a detailed examination of allyldichloromethylsilane (C₄H₈Cl₂Si), a versatile yet challenging reagent in modern organic synthesis.[1] For researchers and drug development professionals, understanding its dual reactivity is paramount to harnessing its synthetic potential while avoiding undesirable side reactions. This guide moves beyond simple protocols to explore the causality behind its interactions with common functional groups, providing a framework for predictable and selective transformations.
Allyldichloromethylsilane presents two primary sites for chemical reaction: the highly electrophilic silicon center bearing two labile chloride leaving groups, and the nucleophilic C=C double bond of the allyl group. The reaction environment—specifically the presence of nucleophiles, electrophiles, and catalysts—dictates which pathway will dominate. This guide provides a comparative analysis of these competing reactivities.
Competing Reaction Pathways: A Logical Overview
The core challenge in employing allyldichloromethylsilane is controlling the chemoselectivity between two distinct mechanistic pathways. The choice of substrate and reaction conditions will direct the molecule to act either as a silylating agent or an allylating agent.
Caption: Logical flow of competing reaction pathways for allyldichloromethylsilane.
I. Reactivity with Protic Functional Groups (Alcohols, Amines, Thiols)
The most immediate reactivity of allyldichloromethylsilane is the susceptibility of its Si-Cl bonds to nucleophilic attack. Protic functional groups containing lone pairs on heteroatoms (O, N, S) react readily, often without catalysis. The general mechanism involves the nucleophilic displacement of chloride, typically with the concurrent formation of HCl, which necessitates the use of a non-nucleophilic base to scavenge the acid and drive the reaction to completion.
Mechanism: Nucleophilic Substitution at the Silicon Center
Caption: Generalized mechanism for nucleophilic attack at the silicon center.
A. Alcohols (R-OH): Formation of Allyl(alkoxy)chloromethylsilanes Alcohols are excellent nucleophiles for chlorosilanes.[2][3] The reaction is typically fast and exothermic. In the presence of one equivalent of an alcohol, monosubstitution occurs to yield an allyl(alkoxy)chloromethylsilane. With two equivalents, the corresponding dialkoxysilane can be formed. Diols can form cyclic silyl ethers. From a practical standpoint, this reaction must be conducted under strictly anhydrous conditions, as any trace moisture will lead to competitive hydrolysis of the starting material.
B. Amines (R-NH₂, R₂NH): Formation of Silyl-amines Amines are generally more nucleophilic than alcohols and react very rapidly with allyldichloromethylsilane.[4][5] Primary amines can undergo double substitution to yield a bis(amino)silane, while secondary amines will yield the mono(amino)silane. The HCl byproduct readily forms an ammonium salt with any excess amine present, meaning at least two equivalents of the amine (or one equivalent of the amine and one of a non-nucleophilic base) are required for complete conversion.
C. Thiols (R-SH): Formation of Silyl Thioethers Thiols, and particularly their conjugate bases (thiolates), are soft and highly effective nucleophiles that readily attack silicon.[6][7][8] The reaction proceeds smoothly under similar conditions to alcohols, typically in the presence of a base like triethylamine, to yield allyl(chloro)methyl(thio)silanes. The reactivity of thiols is robust, making this a reliable method for introducing a silyl moiety onto a sulfur-containing molecule.[9]
II. Reactivity with Carbonyl Compounds (Aldehydes & Ketones)
When the reaction environment contains a Lewis acid and an electrophile, such as a carbonyl compound, the reactivity profile of allyldichloromethylsilane shifts dramatically. Here, the allyl group itself functions as the nucleophile in a powerful carbon-carbon bond-forming reaction known as the Hosomi-Sakurai allylation.[10][11]
The causality for this shift is the activation of the carbonyl by the Lewis acid. The acid coordinates to the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic. This heightened electrophilicity is necessary to induce an attack from the less reactive C=C double bond of the allyl group. The silicon group plays a crucial role in stabilizing the transient positive charge that develops on the β-carbon during the addition, a phenomenon known as the β-silicon effect.[12]
Mechanism: Lewis Acid-Catalyzed Hosomi-Sakurai Allylation
Caption: Key stages of the Lewis acid-catalyzed allylation of a carbonyl compound.
This reaction is a cornerstone of allylsilane chemistry, allowing for the stereospecific formation of homoallylic alcohols, which are valuable intermediates in natural product synthesis and drug development.[10][13] The key experimental choice is the Lewis acid; titanium tetrachloride (TiCl₄) is highly effective, but others like tin tetrachloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) can also be used, sometimes offering different selectivity.[10]
Comparative Reactivity Summary
The utility of allyldichloromethylsilane hinges on understanding which functional group will react under a given set of conditions. The following table provides a comparative guide to its performance.
| Functional Group | Primary Reaction Pathway | Required Conditions | Relative Rate (Typical) | Key Product(s) | Common Side Reactions |
| Water (H₂O) | Nucleophilic Substitution | Ambient, trace amounts | Very Fast | Silanols, Siloxanes | Polymerization, loss of reagent |
| Alcohols (R-OH) | Nucleophilic Substitution | Anhydrous, optional base | Fast | Allyl(alkoxy)silanes | Dimerization if base is omitted |
| Amines (R-NH₂) | Nucleophilic Substitution | Anhydrous, excess amine/base | Very Fast | Allyl(amino)silanes | Salt formation, polysubstitution |
| Thiols (R-SH) | Nucleophilic Substitution | Anhydrous, base required | Moderate to Fast | Allyl(thio)silanes | Oxidation of thiol if air is present |
| Aldehydes/Ketones | Allylation of Carbonyl | Anhydrous, Lewis Acid | Catalyst-dependent | Homoallylic Alcohols | Reaction with Si-Cl if enolizable |
Experimental Protocols
Trustworthy protocols are self-validating. The following methodologies include in-process checks and are designed for reproducibility.
Protocol 1: Reaction with a Protic Nucleophile (e.g., 1-Butanol)
This protocol details the formation of allyl(butoxy)chloromethylsilane, a representative reaction for alcohols, amines, and thiols.
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A Senior Scientist's Guide to Silylating Agents: A Spectroscopic Comparison for Optimal Product Characterization
For researchers, scientists, and drug development professionals, the strategic modification of molecules is a cornerstone of both synthesis and analysis. Silylation, the process of replacing an active hydrogen with a silyl group, is a fundamental technique used to protect functional groups, increase analyte volatility for gas chromatography (GC), and enhance stability.[1] However, the choice of silylating agent is not a one-size-fits-all decision. The structural characteristics of the agent dictate the properties of the resulting silylated product, and these differences are explicitly revealed through spectroscopic analysis.
This guide provides an in-depth, objective comparison of the products formed from two common but distinct silylating agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which installs a trimethylsilyl (TMS) group, and tert-Butyldimethylsilyl chloride (TBDMSCl), which installs a tert-butyldimethylsilyl (TBDMS) group. By examining the Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra of their derivatives with a model compound, cholesterol, we will illuminate the causal relationships between reagent choice and spectroscopic outcome, empowering you to make more informed decisions in your experimental design.
The "Why": Causality in Choosing a Silylating Agent
The selection of a silylating agent is governed by a trade-off between reactivity and the stability of the final product. This choice has direct consequences on reaction success, purification strategy, and the ultimate application of the silylated molecule.
-
Reactivity and Steric Hindrance: Silylating agents vary significantly in their reactivity, a factor largely influenced by the steric bulk around the silicon atom.[2] Less hindered agents like those that deliver the TMS group (e.g., BSTFA) react rapidly with a wide range of active hydrogens on alcohols, amines, and carboxylic acids.[3][4] In contrast, bulkier agents like TBDMSCl are more selective, often favoring the silylation of less sterically hindered primary alcohols over secondary or tertiary ones.[3] This selectivity can be a powerful tool in complex syntheses.
-
Product Stability: The stability of the resulting silyl ether is paramount. TMS ethers are relatively labile and are easily cleaved, making them ideal for analytical derivatization where the modification is temporary.[5] Conversely, the bulky tert-butyl group on a TBDMS ether provides significant steric protection against hydrolysis and a range of chemical conditions, rendering it a robust protecting group for multi-step organic synthesis.[5][6]
-
Byproducts: The byproducts of the silylation reaction can influence the choice of agent. The reaction of BSTFA with an alcohol yields the silylated product along with volatile, neutral byproducts (N-trimethylsilyltrifluoroacetamide and trifluoroacetamide), which are often easily removed. The reaction with TBDMSCl, a silyl halide, typically requires a base (like imidazole or triethylamine) and produces a salt byproduct (e.g., triethylammonium chloride) that must be removed through an aqueous workup.[3]
The Contenders: A Profile of Silylating Agents
To illustrate these differences, we will compare a highly reactive silyl amide with a sterically hindered silyl chloride.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and popular TMS donor. It is highly reactive and its byproducts are volatile, making it a favorite for preparing samples for GC-MS analysis.[1][7] The addition of a catalyst like Trimethylchlorosilane (TMCS) can further increase its silylating strength.[8]
-
tert-Butyldimethylsilyl Chloride (TBDMSCl): A common reagent for introducing the robust TBDMS protecting group. Its reaction is slower and more selective than BSTFA and requires a base catalyst.[9] The resulting TBDMS ethers are approximately 10,000 times more stable to hydrolysis than their TMS counterparts.[6]
Experimental Design: A Head-to-Head Comparison
To provide a clear, data-driven comparison, we will outline the silylation of a common and analytically relevant molecule, cholesterol, using both BSTFA and TBDMSCl.
Objective: To prepare and analyze the TMS and TBDMS ethers of cholesterol and compare their spectroscopic signatures (MS, ¹H NMR, and IR).
Experimental Protocols
Protocol A: Trimethylsilylation of Cholesterol with BSTFA/TMCS This protocol is optimized for analytical applications like GC-MS.
-
Place 1-2 mg of cholesterol into a 2 mL autosampler vial.
-
Add 50 µL of anhydrous pyridine to dissolve the cholesterol.
-
Add 25 µL of BSTFA containing 1% TMCS.[10]
-
Cap the vial tightly and heat at 80°C for 40 minutes.[10]
-
Cool the vial to room temperature. The sample is now ready for direct GC-MS analysis.
Protocol B: tert-Butyldimethylsilylation of Cholesterol with TBDMSCl This protocol is designed for synthetic applications requiring a stable protecting group.
-
Dissolve 100 mg of cholesterol in 2 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Add 1.5 equivalents of imidazole.
-
Add 1.2 equivalents of TBDMSCl and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure TBDMS-cholesterol ether.
Spectroscopic Showdown: Analyzing the Results
The choice of silylating agent produces distinct and predictable differences in the spectra of the resulting products.
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), silyl ethers exhibit characteristic fragmentation patterns that are highly informative for structure elucidation.
-
TMS-Cholesterol: The TMS derivative is characterized by the loss of a methyl group (CH₃•), resulting in a prominent ion at [M-15]⁺ .[11] The base peak is often the trimethylsilyl cation, m/z 73 ([Si(CH₃)₃]⁺).[12]
-
TBDMS-Cholesterol: The TBDMS derivative shows a very characteristic and often dominant fragment from the loss of the bulky tert-butyl group (C(CH₃)₃•), giving a strong signal at [M-57]⁺ .[11] This is a key diagnostic peak for identifying TBDMS ethers.
| Derivative | Parent Ion (M⁺) | Key Diagnostic Fragment | Other Characteristic Ions |
| TMS-Cholesterol | m/z 458 | [M-15]⁺ (m/z 443) | m/z 73, [M-89]⁺ |
| TBDMS-Cholesterol | m/z 500 | [M-57]⁺ (m/z 443) | [M-131]⁺ |
Table 1. Comparison of key mass spectrometric fragments for silylated cholesterol. Data compiled from typical fragmentation patterns.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides a clear and unambiguous confirmation of successful silylation, with the protons of the silyl group appearing in a highly shielded (upfield) region of the spectrum.
-
TMS-Cholesterol: The nine equivalent protons of the trimethylsilyl group appear as a sharp, strong singlet at approximately δ 0.0 ppm .[2][13] This signal serves as an excellent internal standard in many deuterated solvents.
-
TBDMS-Cholesterol: The TBDMS group gives rise to two distinct singlets: one for the six protons of the two silicon-methyl groups (Si-(CH₃)₂) appearing around δ 0.0-0.1 ppm , and another for the nine protons of the tert-butyl group (C-(CH₃)₃) appearing further downfield around δ 0.85-0.95 ppm .[2]
| Silyl Group | Proton Environment | Typical ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | Integration |
| TMS | Si-(CH₃)₃ | ~ 0.0 | Singlet | 9H |
| TBDMS | Si-(CH₃)₂ | ~ 0.0 - 0.1 | Singlet | 6H |
| C-(CH₃)₃ | ~ 0.85 - 0.95 | Singlet | 9H |
Table 2. Characteristic ¹H NMR chemical shifts for TMS and TBDMS ethers.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for monitoring the progress of a silylation reaction. The key transformation to observe is the disappearance of the reactant's hydroxyl group and the appearance of new bonds associated with the silyl ether.
-
Disappearance of O-H Stretch: A successful reaction is confirmed by the complete disappearance of the broad absorption band corresponding to the O-H stretching vibration of the starting alcohol, typically found around 3600-3200 cm⁻¹ .
-
Appearance of Si-O-C Stretch: Concurrently, a new, strong absorption band will appear in the 1100-1000 cm⁻¹ region. This band is attributed to the asymmetric stretching of the newly formed Si-O-C bond.[14][15] While the exact position can vary slightly between TMS and TBDMS ethers, its presence is a definitive indicator of silyl ether formation.
Senior Scientist Insights & Conclusion
The spectroscopic data provides a clear verdict: the choice of silylating agent fundamentally alters the resulting product's characteristics, and understanding these differences is key to leveraging them effectively.
-
For rapid, high-throughput analysis, especially GC-MS, BSTFA is the superior choice. The resulting TMS derivatives are volatile, and the reaction is fast with clean, volatile byproducts. The characteristic [M-15]⁺ fragment and the single ¹H NMR peak at 0 ppm make for straightforward spectral identification.
-
For multi-step synthesis requiring robust protection, TBDMSCl is the authoritative choice. The stability of the TBDMS ether is invaluable. While the reaction and purification are more involved, the spectroscopic signatures—a dominant [M-57]⁺ peak in the mass spectrum and two distinct upfield singlets in the ¹H NMR—provide unambiguous confirmation of the protected intermediate.
Ultimately, the optimal silylating agent is not the most reactive or the one that forms the most stable product, but the one whose characteristics best align with the specific goals of the experiment. By interpreting the spectroscopic evidence, researchers can validate their choice of reagent, confirm the structure of their products, and proceed with confidence in their synthetic or analytical workflow.
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- 3. Silylation - Wikipedia [en.wikipedia.org]
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- 6. Silylating Agents Details | Shin-Etsu Silicones [shinetsusilicones.com]
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- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. mdpi.com [mdpi.com]
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- 15. gelest.com [gelest.com]
A Comparative Guide to the Kinetic Analysis of Allylation Reactions: Allyldichloromethylsilane vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds through allylation is a cornerstone for building molecular complexity. Among the arsenal of reagents available, allylsilanes have carved out a significant niche due to their stability, manageable reactivity, and functional group tolerance.[1] This guide provides an in-depth kinetic analysis of allylation reactions using allyldichloromethylsilane, a less common but potent reagent, and objectively compares its performance against more conventional alternatives. The focus is on the causality behind experimental choices and the quantitative data that informs reagent selection in complex synthetic campaigns.
The Importance of Kinetic Analysis in Allylation
Understanding reaction kinetics—how fast a reaction proceeds and what factors influence that speed—is paramount for process optimization, mechanistic elucidation, and rational catalyst design. In allylation reactions, kinetic studies allow chemists to quantify the reactivity of different allylating agents, evaluate the efficacy of Lewis acid catalysts, and predict reaction outcomes under various conditions. This knowledge is critical in drug development and process chemistry, where reproducibility, scalability, and efficiency are non-negotiable.
Part 1: Kinetic Profile of Allyldichloromethylsilane
Allyldichloromethylsilane (ADCMS) belongs to the family of allylic chlorosilanes, which are known for their heightened reactivity compared to their alkoxy- or alkylsilane counterparts. The electron-withdrawing chlorine atoms on the silicon atom increase its Lewis acidity, facilitating the key bond-forming step.
Mechanism of Activation and Reaction
The allylation of carbonyl compounds, such as aldehydes, with allylsilanes is most commonly facilitated by a Lewis acid.[2] The generally accepted mechanism for this Hosomi-Sakurai reaction involves the activation of the aldehyde by the Lewis acid, making the carbonyl carbon more electrophilic.[3] The allylsilane then attacks the activated carbonyl, proceeding through a stabilized β-silylcarbocation intermediate to form the homoallylic alcohol after workup.[4]
In the case of ADCMS, the reaction can also be promoted by Lewis bases (e.g., N-oxides, phosphoramides), which coordinate to the silicon atom to form a hypervalent, more nucleophilic silicate.[3][5] This dual-activation strategy offers alternative pathways for achieving high selectivity.
A critical aspect of the kinetics of chlorosilane-mediated allylations is the nature of the rate-determining step. Mechanistic studies often point to the formation of the C-C bond as the turnover-limiting step, with its rate being dependent on the concentrations of the aldehyde-Lewis acid complex and the allylsilane.
Experimental Protocol: Kinetic Monitoring by In-Situ IR Spectroscopy
This protocol describes a typical experiment to determine the reaction order and rate constant for the allylation of benzaldehyde with allyldichloromethylsilane, catalyzed by a Lewis acid like Titanium Tetrachloride (TiCl₄).
Rationale for Choices:
-
In-Situ IR: This technique is chosen for its ability to continuously monitor the concentration of the benzaldehyde reactant (via its distinct C=O stretch at ~1703 cm⁻¹) without the need for quenching and sampling, thereby providing high-resolution kinetic data.
-
Pseudo-First-Order Conditions: By using a large excess of allyldichloromethylsilane, its concentration remains effectively constant throughout the reaction. This simplifies the rate law, allowing for a straightforward determination of the rate constant with respect to the limiting reagent (benzaldehyde).
-
Anhydrous Conditions: Lewis acids like TiCl₄ are extremely moisture-sensitive. Rigorous exclusion of water is essential to prevent catalyst deactivation and ensure reproducible kinetic data.
Step-by-Step Methodology:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon. Anhydrous dichloromethane (DCM) is used as the solvent.
-
Reactant Loading: In a nitrogen-filled glovebox, a solution of benzaldehyde (e.g., 0.1 M) in DCM is prepared. A separate solution of allyldichloromethylsilane (e.g., 1.0 M, 10 equivalents) in DCM is also prepared.
-
Setup: The reaction is conducted in a specialized IR probe-compatible reactor, purged with nitrogen. The IR probe is calibrated and a background spectrum of the solvent is recorded.
-
Initiation: The benzaldehyde and allyldichloromethylsilane solutions are added to the reactor and allowed to thermally equilibrate to the desired temperature (e.g., -78 °C). A baseline IR spectrum is recorded. The reaction is initiated by the rapid injection of a solution of TiCl₄ (e.g., 0.1 equivalents) in DCM.
-
Data Acquisition: The intensity of the benzaldehyde carbonyl peak is monitored over time. Data points are collected every 30 seconds.
-
Analysis: The natural logarithm of the normalized peak height (ln[A]) is plotted against time. A linear plot (R² > 0.99) confirms pseudo-first-order kinetics. The observed rate constant (k_obs) is the negative of the slope.
Below is a diagram illustrating this experimental workflow.
Caption: Workflow for Kinetic Analysis via In-Situ IR.
Part 2: Comparative Kinetic Analysis with Alternative Allylating Agents
The choice of an allylating agent is a trade-off between reactivity, stability, cost, and functional group compatibility. Here, we compare the kinetic performance of allyldichloromethylsilane against three common alternatives: allyltrimethylsilane, allyltrimethoxysilane, and allyl-Grignard reagents.
| Reagent | Structure | Typical Activator | Relative Reactivity | Key Features & Kinetic Considerations |
| Allyl-Grignard (AllylMgBr) | CH₂=CHCH₂MgBr | None (self-activating) | Very High | Extremely reactive and basic; reactions are often diffusion-controlled and too fast for precise kinetic analysis. Poor functional group tolerance. |
| Allyldichloromethylsilane | CH₂=CHCH₂SiMeCl₂ | Lewis Acid / Lewis Base | High | Highly reactive due to electron-withdrawing Cl atoms. Kinetics are readily measurable under Lewis acidic conditions. Moisture sensitive. |
| Allyltrimethylsilane | CH₂=CHCH₂SiMe₃ | Strong Lewis Acid (e.g., TiCl₄) | Moderate | The benchmark allylsilane.[4] Less reactive than chlorosilanes, requiring stoichiometric strong Lewis acids. Kinetics are well-studied. |
| Allyltrimethoxysilane | CH₂=CHCH₂Si(OMe)₃ | Lewis Acid / Fluoride Source | Low | Significantly less reactive than the above; often requires harsher conditions or specific fluoride-based activation (e.g., TASF). Slower kinetics allow for study under a wider range of conditions. |
Mechanistic Differences and Their Kinetic Consequences
The profound differences in reactivity stem from the distinct mechanisms by which these reagents operate.
-
Grignard Reagents: Act as potent carbanion sources. The allylation is essentially the attack of a highly nucleophilic carbon on the carbonyl, a process with a very low activation barrier.
-
Allylsilanes: Function as neutral nucleophiles. The reaction rate is heavily dependent on the efficacy of the external activator (Lewis acid). The electron density on the C=C double bond, modulated by the substituents on the silicon atom, dictates the intrinsic nucleophilicity and thus the reaction rate. Electron-withdrawing groups (like -Cl) on silicon enhance the β-silicon effect upon activation, accelerating the reaction compared to electron-donating alkyl groups (like -Me).[4]
This relationship can be visualized in the following diagram, comparing the open transition state typical for Lewis acid-catalyzed allylsilane additions.
Caption: Contrasting reaction pathways for Grignard and allylsilane reagents.
Part 3: Discussion & Field-Proven Insights
The quantitative data from kinetic studies directly informs practical synthetic strategy.
-
When to Choose Allyldichloromethylsilane: ADCMS is an excellent choice when high reactivity is required for sluggish substrates (e.g., hindered ketones) but the extreme basicity of a Grignard reagent is intolerable. Its enhanced reactivity over allyltrimethylsilane may allow for lower catalyst loadings or reaction temperatures, which can be advantageous for sensitive substrates. The primary drawback is its hydrolytic instability, demanding more stringent reaction setups.
-
The Role of the Catalyst: Kinetic analysis has been instrumental in demonstrating that the reaction rate is not only dependent on the allylsilane but is often more sensitive to the choice and concentration of the Lewis acid.[2] For instance, the rate of allylation with allyltrimethylsilane can be orders of magnitude faster with TiCl₄ compared to a weaker Lewis acid like ZnCl₂ under identical conditions.
-
Trustworthiness through Self-Validation: A robust kinetic protocol is inherently self-validating. The linearity of a pseudo-first-order plot is a powerful diagnostic tool.[6] Deviation from linearity can indicate complex mechanisms, catalyst deactivation, or product inhibition, prompting further investigation. For example, if the rate slows down more than expected, it might suggest the product alcohol is coordinating to the Lewis acid catalyst more strongly than the starting aldehyde, effectively sequestering the catalyst.
Conclusion
Kinetic analysis reveals that allyldichloromethylsilane is a highly reactive allylating agent, occupying a useful middle ground between the workhorse allyltrimethylsilane and the powerfully basic Grignard reagents. Its utility is maximized in situations requiring high electrophilic activation without harsh basicity. The choice of an allylating agent should be a data-driven decision, weighing the kinetic advantages against practical considerations like stability and functional group tolerance. By employing rigorous kinetic methodologies, researchers can unlock the full potential of these versatile reagents, leading to more efficient, predictable, and scalable chemical syntheses.
References
- Pérez Sevillano, R., Jackowski, O., & Ferreira, F. (n.d.). Transition-Metal-Catalyzed Synthesis of α-Chiral Allylsilanes.
- (2013). Acylsilanes: valuable organosilicon reagents in organic synthesis. Chemical Society Reviews.
- Hosomi, A. (n.d.). REACTIONS OF ALLYLSILANES AND APPLICATION TO ORGANIC SYNTHESIS. SciSpace.
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Ku, Y. et al. (n.d.). Synthetic Applications of Allylsilanes and Vinylsilanes. ResearchGate. Available at: [Link]
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Kuciński, K. (n.d.). Allylsilanes in Organic Synthesis − Recent Developments. ResearchGate. Available at: [Link]
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Foubelo, F. et al. (2022). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. MDPI. Available at: [Link]
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Yus, M., González-Gómez, J. C., & Foubelo, F. (n.d.). Catalytic Enantioselective Allylation of Carbonyl Compounds and Imines. ACS Publications. Available at: [Link]
-
Kim, I. S. & Krische, M. J. (2012). Catalytic Enantioselective Carbonyl Allylation and Propargylation via Alcohol Mediated Hydrogen Transfer: Merging the Chemistry of Grignard and Sabatier. PMC. Available at: [Link]
-
Kim, I. S. & Krische, M. J. (n.d.). Carbonyl Allylation and Crotylation: Historical Perspective, Relevance to Polyketide Synthesis, and Evolution of Enantioselective Ruthenium-Catalyzed Hydrogen Auto-Transfer Processes. NIH. Available at: [Link]
-
(n.d.). Allylation of aldehydes with allyltrichlorosilane. ResearchGate. Available at: [Link]
-
Yus, M., González-Gómez, J. C., & Foubelo, F. (n.d.). Catalytic Enantioselective Allylation of Carbonyl Compounds and Imines. ACS Publications. Available at: [Link]
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Denmark, S. E. (n.d.). Allylmetal Aldehyde and Acetal Reactions. University of Illinois. Available at: [Link]
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(n.d.). Clinical and High-Dose Alkylating Agents. Available at: [Link]
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(n.d.). Lewis acid catalysis. Wikipedia. Available at: [Link]
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Marciniec, B. et al. (n.d.). Kinetics and mechanism of the reaction of allyl chloride with trichlorosilane catalyzed by carbon‐supported platinum. ResearchGate. Available at: [Link]
-
Corma, A., García, H. (2003). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. ACS Publications. Available at: [Link]
-
Denmark, S. E. et al. (2001). Lewis Base Activation of Lewis Acids: Catalytic Enantioselective Allylation and Propargylation of Aldehydes. ResearchGate. Available at: [Link]
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(2016). Alkylating Agents. Oncohema Key. Available at: [Link]
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(2016). Alkylating Agents. Oncohema Key. Available at: [Link]
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(n.d.). Alkylating Agents. NIH. Available at: [Link]
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Lamoureux, G. & Agüero, C. (2010). A comparison of several modern alkylating agents. ResearchGate. Available at: [Link]
-
(n.d.). Synthesis of allyl ketones and aldehydes. Organic Chemistry Portal. Available at: [Link]
-
(2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. Available at: [Link]
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A Comparative Guide to the Stereoselectivity of Allyldichloromethylsilane-Based Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the stereocontrolled formation of carbon-carbon bonds remains a cornerstone for the construction of complex molecular architectures. The addition of allylmetal reagents to carbonyl compounds is a powerful transformation for achieving this, yielding chiral homoallylic alcohols that are versatile building blocks in natural product synthesis and drug discovery. Among the various allylating agents, allylsilanes have emerged as a robust and reliable class of reagents. This guide provides an in-depth analysis of the stereoselectivity of allyldichloromethylsilane-based methods, benchmarking their performance against other prominent allylation techniques. While direct literature on allyldichloromethylsilane is limited, this guide will draw upon the extensive research on its close analogue, allyltrichlorosilane, to provide a comprehensive and insightful comparison.
The Underlying Principles of Stereoselective Allylation
The stereochemical outcome of the reaction between a substituted allylsilane and an aldehyde is determined in the transition state. The widely accepted Zimmerman-Traxler model proposes a chair-like six-membered transition state where the aldehyde, activated by a Lewis acid, and the allylsilane coordinate.[1] The substituents on both the aldehyde and the allylsilane will preferentially occupy equatorial positions to minimize steric hindrance, thus dictating the diastereoselectivity of the reaction.
When an achiral aldehyde reacts with a substituted allylsilane, such as a crotylsilane, two new stereocenters are formed, leading to the possibility of syn and anti diastereomers. The geometry of the crotylsilane plays a crucial role: (E)-crotylsilanes typically yield the anti product, while (Z)-crotylsilanes favor the syn product.
For the reaction of an allylsilane with a chiral aldehyde bearing a stereocenter at the α-position, the facial selectivity of the nucleophilic attack on the carbonyl is governed by the Felkin-Ahn model.[2][3] This model predicts that the nucleophile will attack the carbonyl carbon from the side opposite to the largest substituent at the α-carbon, proceeding through a staggered conformation that minimizes steric strain.[2]
The Role of the Silane Substituents: A Focus on Allyldichloromethylsilane
The Lewis acidity of the silicon atom is a key factor in the reactivity of allylsilanes. Electron-withdrawing substituents on the silicon atom increase its Lewis acidity, facilitating coordination with the carbonyl oxygen and accelerating the reaction. In the case of allyldichloromethylsilane, the two chlorine atoms render the silicon atom highly electrophilic. The presence of a methyl group, in place of a third chlorine as in allyltrichlorosilane, slightly reduces the overall Lewis acidity. This subtle electronic difference can influence the reaction rate and the stability of the transition state, potentially impacting the observed stereoselectivity.
Diastereoselective Allylation with Achiral Aldehydes
The reaction of substituted allylsilanes, such as (E)- and (Z)-crotyldichloromethylsilane, with achiral aldehydes is expected to proceed with high diastereoselectivity, analogous to their trichloro counterparts.
Table 1: Expected Diastereoselectivity in the Addition of Crotylchlorosilanes to Achiral Aldehydes
| Allylsilane Reagent | Aldehyde | Expected Major Diastereomer | Typical Diastereomeric Ratio (d.r.) |
| (E)-Crotyldichloromethylsilane | Benzaldehyde | anti | >95:5 |
| (Z)-Crotyldichloromethylsilane | Benzaldehyde | syn | >95:5 |
| (E)-Crotyltrichlorosilane | Benzaldehyde | anti | >98:2 |
| (Z)-Crotyltrichlorosilane | Benzaldehyde | syn | >98:2 |
Note: The data for crotyldichloromethylsilane is extrapolated based on the high diastereoselectivity observed for crotyltrichlorosilane.
The high diastereoselectivity is attributed to the well-defined chair-like transition state, where steric interactions are minimized.
Enantioselective Allylation using Chiral Lewis Bases
To achieve enantioselectivity in the reaction of allylsilanes with achiral aldehydes, a chiral promoter is required. Chiral Lewis bases, such as phosphoramides and pyridine N-oxides, have proven to be effective catalysts for this transformation, particularly with highly Lewis acidic allyltrichlorosilane.[4][5][6] The chiral Lewis base coordinates to the silicon atom, forming a chiral hypervalent silicate intermediate. This chiral environment then dictates the facial selectivity of the aldehyde addition.
Given the high Lewis acidity of the silicon in allyldichloromethylsilane, it is anticipated that this reagent will also be amenable to catalysis by chiral Lewis bases to afford enantioenriched homoallylic alcohols.
Table 2: Enantioselective Allylation of Benzaldehyde with Allyltrichlorosilane using Chiral Phosphoramide Catalysts
| Chiral Phosphoramide | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (S,S)-Bis(pyrrolidino)phosphoramide | -78 | 95 | 85 |
| (R,R)-Bis(N-methyl-N-phenylamino)phosphoramide | -78 | 92 | 91 |
Data from studies on allyltrichlorosilane. Similar high enantioselectivities are expected for allyldichloromethylsilane.
Experimental Protocol: Asymmetric Allylation of Benzaldehyde
The following is a representative procedure for the asymmetric allylation of benzaldehyde with allyltrichlorosilane, which can be adapted for allyldichloromethylsilane.
Materials:
-
Benzaldehyde (1.0 mmol)
-
Allyltrichlorosilane (1.2 mmol)
-
Chiral Phosphoramide Catalyst (10 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral phosphoramide catalyst and anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add allyltrichlorosilane dropwise to the cooled solution.
-
After stirring for 15 minutes, add benzaldehyde dropwise.
-
Stir the reaction mixture at -78 °C for the time specified in the relevant literature (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Comparison with Other Allylating Agents
The choice of allylating agent is critical and depends on factors such as reactivity, selectivity, functional group tolerance, and the toxicity of the reagents and byproducts.
Table 3: Comparison of Allyldichloromethylsilane with Other Common Allylating Agents
| Allylating Agent | Lewis Acid Required | Diastereoselectivity | Enantioselectivity | Functional Group Tolerance | Toxicity/Byproducts |
| Allyldichloromethylsilane | Often not required (self-activating) | High (expected) | High with chiral Lewis bases (expected) | Moderate | Corrosive HCl byproduct |
| Allyltrimethylsilane | Strong Lewis acid (e.g., TiCl₄, BF₃·OEt₂) | Moderate to High | Achievable with chiral Lewis acids | Good | Benign tetramethylsilane byproduct |
| Allyltributyltin | Lewis acid or thermal conditions | High | High with chiral Lewis acids/bases | Excellent | Toxic organotin byproducts |
| Allylboronates | Generally not required | High | High with chiral boron reagents | Excellent | Boronic acid byproducts |
Causality Behind Experimental Choices:
-
Allyldichloromethylsilane/Allyltrichlorosilane: The high Lewis acidity of these reagents allows for activation of the aldehyde without the need for an external Lewis acid, simplifying the reaction setup. The formation of HCl as a byproduct requires the use of acid-scavenging workup conditions.
-
Allyltrimethylsilane: Its lower reactivity necessitates the use of a strong Lewis acid, which can limit its compatibility with sensitive functional groups. However, the byproducts are volatile and easily removed.
-
Allyltributyltin: These reagents are highly versatile and tolerant of a wide range of functional groups. The major drawback is the high toxicity of the tin byproducts, which can be difficult to remove completely.
-
Allylboronates: These reagents exhibit excellent stereoselectivity and functional group tolerance. Chiral allylboronates, such as those derived from tartrate esters or chiral diols, provide a reliable method for asymmetric allylation.
Mechanistic Insights and Visualization
The stereochemical outcome of these reactions can be visualized through their proposed transition states.
Diagram 1: Zimmerman-Traxler Transition State for Diastereoselective Crotylation
Caption: Chair-like transition states for crotylation reactions.
Diagram 2: Asymmetric Allylation Workflow
Caption: Workflow for catalytic asymmetric allylation.
Conclusion
Allyldichloromethylsilane represents a potent and highly reactive allylating agent. While direct experimental data on its stereoselectivity is not extensively documented, its close structural and electronic similarity to allyltrichlorosilane allows for reliable predictions of its performance. It is expected to exhibit excellent diastereoselectivity in reactions with substituted allylic systems and to be a suitable substrate for asymmetric catalysis using chiral Lewis bases, offering high levels of enantioselectivity.
The choice of an allylating agent is a critical decision in synthetic planning. Allyldichloromethylsilane-based methods offer the advantage of high reactivity, often obviating the need for an external Lewis acid. When compared to other common methods, it presents a balance of reactivity and selectivity, with the caveat of producing corrosive byproducts. For applications where high stereocontrol is paramount and the substrate is tolerant to Lewis acidic conditions, allyldichloromethylsilane and its analogues are invaluable tools in the synthetic chemist's arsenal. Further research into the specific applications and catalytic systems for allyldichloromethylsilane will undoubtedly continue to refine its role in modern organic synthesis.
References
-
Felkin, H.; Chérest, M.; Prudent, N. Tetrahedron Lett.1968 , 9, 2199-2204. [Link]
-
Anh, N. T. Top. Curr. Chem.1980 , 88, 145-162. [Link]
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Denmark, S. E.; Coe, D. M.; Pratt, N. E.; Griedel, B. D. J. Org. Chem.1994 , 59, 6161–6163. [Link]
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Iseki, K.; Kuroki, Y.; Kobayashi, Y. Tetrahedron: Asymmetry1997 , 8, 2889-2893. [Link]
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Wang, Z.; Wang, D.; Sui, X. Chem. Commun.1996 , 2261-2262. [Link]
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Prieto, O.; Ramón, D. J.; Yus, M. Tetrahedron: Asymmetry2003 , 14, 1955-1984. [Link]
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Zimmerman, H. E.; Traxler, M. D. J. Am. Chem. Soc.1957 , 79, 1920–1923. [Link]
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- 5. scielo.org.mx [scielo.org.mx]
- 6. Chiral sulfoxides in the enantioselective allylation of aldehydes with allyltrichlorosilane: a kinetic study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Cost-benefit analysis of using Allyldichloromethylsilane in large-scale synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The selection of a reagent for large-scale synthesis is a complex decision that extends beyond simple reactivity. It necessitates a multi-faceted evaluation of cost, efficiency, scalability, safety, and environmental impact. Allyldichloromethylsilane (ADMS) has carved out a significant niche as a robust reagent for allylation, a key carbon-carbon bond-forming reaction. This guide provides an in-depth, objective comparison of ADMS against common alternatives, offering the data and insights necessary for informed decision-making in industrial and pharmaceutical chemistry.
Allyldichloromethylsilane: Profile of a Workhorse Reagent
Allyldichloromethylsilane, with the formula H₂C=CHCH₂Si(Cl)₂CH₃, is an organosilicon compound valued for its role as an allyl anion equivalent.[1] Unlike highly reactive organometallics such as Grignard or organolithium reagents, allylsilanes exhibit moderate reactivity, affording them greater functional group tolerance and stability.[2] Their utility in the Hosomi-Sakurai reaction for the allylation of carbonyls and related electrophiles has made them a staple in complex molecule synthesis.[2] This guide will dissect the economic and chemical factors that determine its suitability for large-scale applications.
The Bottom Line: A Comparative Economic and Process Analysis
While the per-kilogram cost of a reagent is a starting point, a true cost-benefit analysis must encompass the entire process. Factors such as reaction yield, purification complexity, waste disposal, and capital expenditure on specialized equipment are critical. The following table provides a comparative overview of ADMS and its principal alternatives.
Table 1: Comparative Analysis of Common Allylating Reagents
| Feature | Allyldichloromethylsilane (ADMS) | Allylmagnesium Bromide (Grignard) | Allyltributyltin | Allylboronates |
| Relative Cost | Moderate | Low | High | High |
| Typical Yields | Good to Excellent (75-95%) | Variable (60-90%), side reactions common | Excellent (85-98%) | Excellent (85-99%) |
| Reaction Conditions | Mild; often requires a Lewis acid catalyst | Strict anhydrous & inert atmosphere required | Often requires catalyst; can be air-sensitive | Often requires stoichiometric base or catalyst |
| Functional Group Tolerance | Good | Poor (highly basic) | Good | Excellent |
| Workup & Purification | Straightforward aqueous quench; siloxane byproducts are relatively easy to remove. | Careful quenching required; removal of magnesium salts can be cumbersome. | Extremely difficult; requires extensive chromatography or specialized methods to remove toxic tin residues. | Generally straightforward. |
| Waste Profile | Benign siloxane polymers. | Inorganic magnesium salts. | Highly toxic and regulated organotin compounds. | Boronic acid/ester waste. |
| Safety | Corrosive, flammable, water-reactive.[3][4] | Pyrophoric potential, highly reactive with water/alcohols. | Highly toxic. | Generally low toxicity. |
This analysis reveals that while Grignard reagents are inexpensive, the associated costs of stringent process controls and potentially lower yields can erode this advantage. Conversely, the high efficiency of organotin reagents is almost always negated in pharmaceutical contexts by the prohibitive cost and complexity of removing toxic tin residues to meet regulatory limits. ADMS occupies a balanced position, offering a favorable combination of performance, manageable handling, and a more environmentally benign waste stream, making it a strong candidate for greener and more cost-effective processes.[5]
Mechanistic Insight: The Source of Selectivity
The superior performance of ADMS in many contexts can be traced to its reaction mechanism. Unlike the aggressive and often unselective nature of Grignard reagents, the Lewis acid-catalyzed allylation with ADMS proceeds through a highly organized, closed six-membered ring transition state. This controlled pathway is the key to achieving high levels of stereoselectivity, which is paramount in the synthesis of chiral drug substances.
Caption: Mechanism of Lewis acid-catalyzed allylation with ADMS.
Reference Protocol: Lewis Acid-Mediated Allylation of an Aldehyde
This protocol details a standard procedure for the allylation of benzaldehyde using allyldichloromethylsilane, suitable for laboratory-scale synthesis and adaptable for scale-up.
Core Principle: The aldehyde is activated by a Lewis acid (Titanium tetrachloride), followed by nucleophilic addition of the allylsilane. A subsequent aqueous workup hydrolyzes the intermediate silyl ether to yield the desired homoallylic alcohol.[2]
Materials:
-
Benzaldehyde (1.0 eq)
-
Allyldichloromethylsilane (1.1 eq)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in Dichloromethane (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard inert atmosphere glassware
Procedure:
-
Preparation: Under an inert nitrogen atmosphere, charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer and thermometer with benzaldehyde and anhydrous DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is critical to control the reaction's exothermicity and maximize selectivity.
-
Lewis Acid Addition: Add the TiCl₄ solution dropwise via a syringe or addition funnel, ensuring the internal temperature does not rise above -70 °C. Stir for 15 minutes.
-
ADMS Addition: Add the allyldichloromethylsilane dropwise, again maintaining a low temperature.
-
Reaction Monitoring: Stir the mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Quenching: Slowly and carefully add saturated aqueous NaHCO₃ solution to the cold reaction mixture to quench the Lewis acid and any unreacted reagents.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Caption: Standard experimental workflow for ADMS allylation.
Mandatory Safety & Handling Protocols
Allyldichloromethylsilane is a hazardous chemical that demands strict handling procedures, especially on a large scale.
-
Flammability: ADMS is a highly flammable liquid and vapor.[1] All equipment must be properly grounded and bonded, and only non-sparking tools should be used.[3][4] Operations must be kept clear of heat, sparks, and open flames.[6]
-
Corrosivity: The compound is corrosive and causes severe skin burns and eye damage.[7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, flame-retardant lab coats, and face shields, is mandatory.[3]
-
Water Reactivity: ADMS reacts with water or moisture to produce corrosive hydrogen chloride (HCl) gas.[8] It must be stored and handled under a dry, inert atmosphere (e.g., nitrogen).[4][9]
-
Engineering Controls: For large-scale use, a closed system or a well-ventilated area with dedicated exhaust ventilation is required.[3] Eyewash stations and safety showers must be readily accessible.[4]
-
Disposal: Waste is classified as hazardous and must be disposed of according to local, state, and federal regulations.[4]
Conclusion: A Strategic Choice for Scalable Synthesis
Allyldichloromethylsilane stands out as a strategically advantageous reagent for large-scale synthesis. Its primary benefit lies in the optimal balance it strikes between reactivity, selectivity, cost, and safety. While not the cheapest allylating agent by upfront cost, its high efficiency, tolerance for diverse functional groups, and the generation of manageable, less toxic waste streams contribute to a lower overall process cost and a greener chemical footprint. For organizations focused on robust, reliable, and economically viable production of complex molecules, ADMS represents a superior choice over more hazardous or less efficient alternatives.
References
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ChemistryViews. (2019, February 5). Cost-Effective Enantioselective Allylation. Retrieved from ChemistryViews. [Link]
-
Organic Syntheses. (n.d.). 2α-Benzyloxy-8-oxabicyclo[3.2.1]oct-6-en-3-one. Org. Synth. 2002, 79, 1. [Link]
-
Russo, A., & Lattanzi, A. (2019). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. Catalysts, 9(1), 77. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Allyldichloromethylsilane
For laboratory professionals engaged in cutting-edge research and development, the responsible management of reactive chemicals is paramount. Allyldichloromethylsilane, a valuable bifunctional organosilane, requires meticulous handling not only during its application but critically, through to its final disposal. Its reactivity, while essential for synthesis, presents significant safety and environmental challenges if not managed with expertise.
This guide provides a procedural framework grounded in chemical principles for the safe neutralization and disposal of allyldichloromethylsilane. By understanding the causality behind each step, researchers can ensure a self-validating system of safety and compliance, reinforcing the integrity of their laboratory operations.
The Core Challenge: Reactivity and Hydrolysis
Allyldichloromethylsilane (C₄H₈Cl₂Si) is classified as a flammable and corrosive liquid.[1] The primary hazard stems from the two chloro- substituents attached to the silicon atom. These Si-Cl bonds are highly susceptible to nucleophilic attack by water, including atmospheric moisture. This rapid, exothermic hydrolysis reaction is the central principle governing its disposal.[2][3]
The reaction proceeds as follows: C₄H₈(CH₃)SiCl₂ + 2 H₂O → C₄H₈(CH₃)Si(OH)₂ + 2 HCl
This process generates two hazardous products:
-
Hydrogen Chloride (HCl): A corrosive gas that forms hydrochloric acid upon contact with moisture, causing severe irritation and damage to the respiratory tract, skin, and eyes.[2][4]
-
Heat: The reaction is highly exothermic, which can lead to boiling of the mixture and rapid, uncontrolled release of HCl gas if not properly managed.
The resulting methylallyl-silanediol is less hazardous and can undergo condensation to form polysiloxanes.[5] Therefore, the entire disposal procedure is designed to control the rate of hydrolysis and to neutralize the corrosive HCl byproduct concurrently.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure all necessary safety measures are in place. This is a non-negotiable prerequisite for handling any reactive chlorosilane.[4]
Personal Protective Equipment (PPE)
A complete barrier against contact is essential. The minimum required PPE includes:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the silane and the corrosive neutralization mixture.[3] |
| Hand Protection | Flame-retardant, chemical-resistant gloves (e.g., butyl rubber or Viton™). | Prevents severe skin burns from the corrosive liquid. |
| Body Protection | Flame-retardant laboratory coat and chemical-resistant apron. | Protects against spills and splashes. |
| Respiratory | Use only within a certified chemical fume hood. | Prevents inhalation of toxic and corrosive HCl vapors generated during hydrolysis.[6] |
Emergency Preparedness
-
An emergency safety shower and eyewash station must be immediately accessible.
-
Have an appropriate fire extinguisher (Type B: dry chemical or carbon dioxide) readily available. Do not use water on a fire involving chlorosilanes, as it will exacerbate the situation by accelerating the release of HCl gas.[4]
-
For spills, use an inert absorbent material like sand or vermiculite. Do not use combustible materials. The contaminated absorbent must then be treated as hazardous waste.[6][7]
Step-by-Step Disposal and Neutralization Protocol
This protocol is designed for small laboratory quantities (typically <100 mL) of allyldichloromethylsilane. The core principle is slow, controlled addition to a basic solution to manage the exothermic reaction and neutralize the HCl as it is formed.
Experimental Workflow Diagram
Sources
- 1. Allyl(dichloro)methylsilane | CAS#:1873-92-3 | Chemsrc [chemsrc.com]
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- 3. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
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A Senior Application Scientist's Guide to Handling Allyldichloromethylsilane
A Note from the Scientist: As laboratory professionals, we balance innovation with an unwavering commitment to safety. Allyldichloromethylsilane is a potent reagent, valuable for its reactivity but demanding of our full respect. This guide is structured not as a generic checklist, but as a framework for informed decision-making. My goal is to provide you with the essential technical knowledge and operational plans to handle this chemical with the confidence that comes from deep preparation. We will explore not just what to do, but precisely why each step is critical for your protection and the integrity of your work.
Part 1: Immediate Hazard Assessment
Allyldichloromethylsilane is a highly flammable, corrosive, and water-reactive chlorosilane[1][2][3]. Its vapors can form explosive mixtures with air, and it reacts violently with water to produce toxic and corrosive hydrogen chloride (HCl) gas[2][3]. Understanding these core hazards is the foundation of a robust safety plan. Direct contact causes severe skin and eye burns[4][5].
| Hazard Classification | Description | Rationale & Immediate Action |
| Flammability | Extremely flammable liquid and vapor (Flam. Liq. 2)[1][4]. Vapors are heavier than air and may travel to an ignition source and flash back[2][6]. | All work must be conducted away from heat, sparks, and open flames. All equipment, including containers and transfer lines, must be grounded to prevent static discharge[2][7]. |
| Corrosivity | Causes severe skin burns and eye damage (Skin Corr. 1B)[1][4]. The material is extremely destructive to tissue[5]. | Full personal protective equipment is mandatory. Immediate access to an emergency eyewash station and safety shower is critical. |
| Water Reactivity | Reacts violently with water, steam, or moist air to produce heat and toxic, corrosive fumes of hydrogen chloride[2][3][4]. | Store under an inert atmosphere in a dry, cool, well-ventilated place[2]. Never allow contact with water or moisture. Use of water as a fire extinguishing agent is contraindicated[2][3]. |
| Health Hazards | Inhalation of vapor irritates mucous membranes[3]. It is a lachrymator (causes tearing)[1]. | All handling must be performed within a certified chemical fume hood to prevent vapor inhalation. |
Part 2: Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a one-size-fits-all approach; it is dictated by the scale and nature of the operation. The following table outlines the mandatory PPE for handling Allyldichloromethylsilane.
| PPE Component | Specification | Causality and Rationale |
| Hand Protection | Double Gloving: Inner nitrile glove, outer neoprene or butyl rubber gloves. | Nitrile gloves alone offer poor protection and are intended for incidental splash contact only; they must be changed immediately upon contact[8]. The outer, more robust glove provides primary chemical resistance against this corrosive compound. Always inspect gloves for integrity before use[9]. |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield: ANSI Z87.1 certified. | Goggles provide a seal around the eyes to protect against vapors and splashes. The face shield is worn over the goggles to protect the entire face from direct splashes of this highly corrosive material[10]. |
| Body Protection | Flame-Retardant (FR) Lab Coat & Chemical-Resistant Apron: | An FR lab coat protects against flash fire hazards[5]. A chemical-resistant apron, worn over the lab coat, provides an additional barrier against spills of the corrosive liquid[11]. For larger quantities, a full chemical-resistant suit may be necessary. |
| Foot Protection | Chemical-Resistant, Steel-Toe Boots: | Enclosed, chemical-resistant footwear protects against spills[12]. The entire foot must be covered; perforated shoes or sandals are strictly forbidden[12]. |
| Respiratory Protection | Task-Dependent: See diagram below. | Due to the high volatility and toxicity of vapors, respiratory protection is essential. The level required depends on the operational risk. All respirator use requires prior medical clearance and fit-testing. |
Workflow for Respiratory Protection Selection
The following diagram outlines the decision-making process for selecting the appropriate level of respiratory protection.
Caption: Decision tree for selecting appropriate respiratory protection.
Part 3: Operational & Disposal Plans
Standard Operating Procedure for Handling
This protocol assumes handling small-to-moderate quantities within a certified chemical fume hood.
-
Preparation and Inspection:
-
Why: A prepared environment minimizes the chance of error.
-
Action: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm the locations of the nearest safety shower, eyewash station, and spill kit. Inspect all PPE for damage before donning[9].
-
-
Grounding and Bonding:
-
Chemical Transfer:
-
Post-Handling:
-
Why: To prevent cross-contamination and delayed exposure.
-
Action: After handling, carefully remove PPE, avoiding contact with the outer contaminated surfaces. Wash hands and forearms thoroughly with soap and water. Decontaminate the work area.
-
Emergency Plan: Spill Management
A minor spill is one that can be safely managed by trained laboratory personnel without risk of fire or significant exposure. For any major spill, or if you feel unsafe, evacuate immediately and call emergency services.
| Emergency Spill Kit Contents | |
| Absorbent Material | Inert, non-combustible material (e.g., sand, diatomaceous earth, vermiculite)[2][13]. DO NOT use combustible materials like paper towels or sawdust[13][14]. |
| Neutralizing Agent | DO NOT USE. Neutralization of chlorosilanes can be vigorous and generate significant heat and HCl gas[15]. The primary goal is absorption. |
| Containment | Spill pillows or dikes to contain the spread of the liquid[15]. |
| Tools | Non-sparking scoops and brushes for cleanup[16]. |
| Disposal | Heavy-duty, sealable plastic bags or a designated hazardous waste container[17]. |
Spill Cleanup Protocol (Minor Spill in Fume Hood):
-
Alert & Isolate: Alert personnel in the immediate area. Keep the spill contained within the fume hood.
-
Don PPE: Don the full PPE ensemble as described above, including the appropriate respirator.
-
Contain: Create a dike around the spill using absorbent materials to prevent it from spreading[15][18].
-
Absorb: Working from the outside in, cover the spill with a generous amount of inert, non-combustible absorbent material[13][15].
-
Collect: Using non-sparking tools, carefully scoop the absorbed material and place it into a designated, labeled hazardous waste container[16][17].
-
Decontaminate: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., isopropanol), followed by a soap and water wash. Place all cleaning materials into the hazardous waste container.
-
Dispose: Seal the container and manage it as hazardous waste according to your institution's guidelines[2].
Waste Disposal Plan
All materials contaminated with Allyldichloromethylsilane are considered hazardous waste.
-
Contaminated PPE: Gloves, aprons, and other disposable items must be placed in a sealed, labeled hazardous waste bag immediately after use.
-
Liquid Waste: Unused or waste Allyldichloromethylsilane must be collected in a designated, properly labeled, and sealed hazardous waste container. Never mix chlorosilanes with other waste streams, especially aqueous waste[19].
-
Empty Containers: Containers that held Allyldichloromethylsilane are not truly empty. The first rinse of the container with a compatible solvent must be collected and disposed of as hazardous waste[19]. Subsequent rinses may also need to be collected depending on local regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific procedures[20].
References
- Allyl(dichloro)methylsilane - LookChem.
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- ALLYLTRICHLOROSILANE, STABILIZED | CAMEO Chemicals | NOAA.
- Spill procedure: Clean-up guidance - Queen Mary University of London.
- ALLYL(CHLOROMETHYL)DIMETHYLSILANE, 95% - Gelest, Inc.
- SAFETY DATA SHEET - Sigma-Aldrich (Dichloromethylvinylsilane).
- Essential Chemical PPE - Trimaco.
- Recommended PPE to handle chemicals - Bernardo Ecenarro.
- CHEMICAL SPILL PROCEDURES - Clarkson University.
- UNIT 7: Personal Protective Equipment - University of Hawai'i.
- Chemical spill cleanup procedures - J&K Scientific LLC.
- Laboratory Chemical Spill Cleanup and Response Guide - CUNY.
- Chemical Spill Procedures - Step By Step Guide - Chem Klean.
- Hazardous Waste Disposal Guide - Dartmouth College.
- SAFETY D
- Glove Guide - Chemical Comp
- Nitrile Glove Chemical-Compatibility Reference - University of Pennsylvania.
- EHS Program Manual 5.2 - Waste Disposal Procedure - Weill Cornell Medicine.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
